1,7-Diphenylhept-4-en-3-one
Description
4-Hepten-3-one, 1,7-diphenyl- has been reported in Alpinia officinarum with data available.
has antineoplastic activity; isolated from Alpinia officinarum; structure in first source
Properties
IUPAC Name |
1,7-diphenylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMYDZHPMNIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348942 | |
| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79559-59-4 | |
| Record name | 1,7-Diphenyl-4-hepten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,7-Diphenylhept-4-en-3-one: From Chemical Synthesis to Therapeutic Potential
Introduction: Unveiling a Promising Diarylheptanoid
1,7-Diphenylhept-4-en-3-one is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities. Primarily isolated from the rhizomes of Alpinia officinarum, a plant with a long history in traditional medicine, this compound is now at the forefront of research in neuroprotection and anti-inflammatory drug discovery.[2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological activities, with a particular focus on its therapeutic potential for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.
Chemical Structure and Identifiers
-
IUPAC Name: (4E)-1,7-diphenylhept-4-en-3-one[3]
-
Synonyms: 1,7-diphenyl-4-hepten-3-one[3]
-
Molecular Weight: 264.36 g/mol [2]
The structure of this compound features a heptane backbone with two phenyl groups at positions 1 and 7. A ketone group is located at position 3, and a double bond in the trans (E) configuration is present between carbons 4 and 5, forming an α,β-unsaturated ketone moiety. This enone system is a key structural feature that contributes to its chemical reactivity and biological activity.
Physicochemical Data
| Property | Value | Source |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
| XlogP | 4.5 | [1][3] |
| Monoisotopic Mass | 264.151415257 Da | [1][3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25–7.15 (m, 10H, Ar-H), 6.87 (dt, J = 15.7, 6.9 Hz, 1H), 6.15 (d, J = 15.7 Hz, 1H), 2.92 (t, J = 7.7 Hz, 2H), 2.89 (t, J = 7.7 Hz, 2H), 2.78 (q, J = 6.9 Hz, 2H), 2.74 (t, J = 7.5 Hz, 2H) |
| ¹³C NMR | Signals consistent with the presence of two phenyl rings, a ketone carbonyl, an α,β-unsaturated system, and aliphatic carbons. |
| Infrared (IR) | νmax 1675 cm⁻¹ (C=O stretch of conjugated ketone), 1600 cm⁻¹ (C=C stretch)[2] |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 265.15871 |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
Materials:
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1-Phenyl-2-butanone
-
Cinnamaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) and cinnamaldehyde (1 equivalent) in absolute ethanol.
-
Base Addition: While stirring at room temperature, slowly add a solution of NaOH or KOH (1.1 equivalents) in ethanol to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). Remove the ethanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification of Intermediate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1,7-diphenylhept-1,4-dien-3-one. This intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Selective Reduction: The purified intermediate is then subjected to selective reduction of the non-conjugated double bond. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or through transfer hydrogenation methods.
-
Final Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed. The final product, this compound, is purified by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its neuroprotective and anti-inflammatory effects being the most extensively studied.
Neuroprotective Effects in Alzheimer's Disease Models
Recent studies have highlighted the potential of this compound in mitigating the pathology of Alzheimer's disease (AD). In a study using an APP/PS1 mouse model of AD, the compound was shown to attenuate cognitive impairment and reduce pathological damage.[3]
Mechanism of Action: Nrf2 Pathway Activation and Pyroptosis Inhibition
The neuroprotective effects of this compound are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Proposed mechanism of neuroprotection by this compound.
By activating the Nrf2 pathway, this compound enhances the cellular antioxidant defense, thereby counteracting the oxidative stress induced by amyloid-beta (Aβ) peptides. Furthermore, the compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death, by downregulating the expression of key proteins in the pyroptotic pathway such as NLRP3, GSDMD, and caspase-1.[3]
Experimental Protocol: In Vitro Neuroprotection Assay
Cell Line: SH-SY5Y human neuroblastoma cells or HT22 murine hippocampal neuronal cells.
Materials:
-
SH-SY5Y or HT22 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y or HT22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2, and 4 µM) for 24 hours.[5]
-
Aβ Challenge: After pre-treatment, expose the cells to a toxic concentration of pre-aggregated Aβ (e.g., 20 µM) for another 24 hours.[5]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the LDH release using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also of significant interest. It can inhibit the production of pro-inflammatory mediators in activated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Line: RAW264.7 murine macrophage cells.
Materials:
-
RAW264.7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Griess reagent for nitric oxide (NO) measurement
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ELISA kits for TNF-α and IL-6 measurement
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's protocols.
-
Drug Development Perspectives
The promising in vitro and in vivo activities of this compound position it as a valuable lead compound for drug development, particularly for neurodegenerative diseases.
Pharmacokinetics and Bioavailability
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While specific pharmacokinetic data for this compound is limited in the public domain, research on related diarylheptanoids, such as curcumin, has highlighted challenges with poor oral bioavailability due to low aqueous solubility and rapid metabolism. To address these limitations, various formulation strategies are being explored for diarylheptanoids, including:
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Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can improve its solubility and protect it from degradation.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.
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Prodrug approaches: Modifying the chemical structure to create a more soluble and stable prodrug that is converted to the active compound in vivo.
Lead Optimization
The diarylheptanoid scaffold of this compound offers numerous opportunities for medicinal chemists to perform lead optimization. Structure-activity relationship (SAR) studies can be conducted to:
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Enhance Potency: Modify the phenyl rings with different substituents to improve the interaction with biological targets.
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Improve Drug-like Properties: Optimize the physicochemical properties to enhance solubility, permeability, and metabolic stability.
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Reduce Off-target Effects: Fine-tune the structure to increase selectivity for the desired biological targets and minimize side effects.
Conclusion and Future Directions
This compound is a compelling natural product with significant therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence supporting its biological activities and mechanism of action, makes it an attractive candidate for further investigation. Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and toxicology studies, as well as lead optimization efforts to enhance its drug-like properties. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to advance the study of this promising diarylheptanoid towards clinical applications.
References
- Shi, Y. S., Zhang, Y., Luo, X., Yang, H. K., & He, Y. S. (2024). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. Naunyn-Schmiedeberg's archives of pharmacology, 397(5), 3065–3075.
-
PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
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mzCloud. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
- Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 19(3), 3094-3105.
-
Shi, Y. S., Zhang, Y., Luo, X., Yang, H. K., & He, Y. S. (2023). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. ResearchGate. Retrieved from [Link]
- Lee, G., & Kim, H. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 513-517.
- Pontes, P., et al. (2020). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 25(23), 5628.
- Kim, H. J., et al. (2021). Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells. International Journal of Molecular Sciences, 22(5), 2635.
- Parasram, K. (2016). Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals. International Journal of Pharmacy and Pharmaceutical Engineering, 6, 82-91.
- Tiwari, S., & Pathak, K. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1315-1332.
Sources
- 1. (PDF) Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals (2017) | Kathyani Parasram | 2 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New study shows Alzheimer’s disease can be reversed in animal models to achieve full neurological recovery, not just prevented or slowed | EurekAlert! [eurekalert.org]
A Technical Guide to the Isolation and Synthesis of 1,7-Diphenylhept-4-en-3-one from Alpinia officinarum
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
1,7-Diphenylhept-4-en-3-one is a bioactive diarylheptanoid naturally occurring in the rhizomes of Alpinia officinarum Hance (lesser galangal).[1][2][3] Diarylheptanoids from this plant have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6][7] This technical guide provides a comprehensive overview of the methodologies for obtaining this compound, catering to researchers in natural product chemistry and drug development. We present a detailed protocol for its extraction, fractionation, and purification from its natural source. Furthermore, we outline a strategic synthetic pathway, offering a scalable alternative to isolation. The guide concludes with standard protocols for structural elucidation and a discussion on the comparative merits of each procurement strategy.
Introduction: The Significance of this compound
The genus Alpinia, belonging to the Zingiberaceae family, is a rich source of complex secondary metabolites, with terpenoids and diarylheptanoids being the most prominent.[8] Alpinia officinarum, a perennial herb used for centuries in traditional medicine, is particularly known for its pungent rhizomes containing a unique profile of these compounds.[5][9]
This compound is a linear diarylheptanoid characterized by two phenyl rings connected by a seven-carbon chain containing an enone functional group.[1][10] This structural motif is common to many bioactive molecules from the ginger family. Research has highlighted the therapeutic potential of diarylheptanoids, including activities such as feeding deterrence against certain pests and potent neuroprotective effects against amyloid-β induced toxicity, suggesting relevance in neurodegenerative disease research.[6][7][11]
The ability to procure pure this compound is critical for advancing pharmacological studies and exploring its potential as a drug lead. This guide provides the technical foundation for both isolation from plant material and de novo chemical synthesis, enabling a consistent supply for research and development.
Natural Product Isolation from Alpinia officinarum
Isolation from the rhizomes of A. officinarum is the traditional method for obtaining this compound. The process involves a systematic workflow of extraction and multi-step chromatographic purification.
Plant Material and Pre-processing
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Source Material: Dried rhizomes of Alpinia officinarum Hance. It is crucial to properly identify and authenticate the plant material to ensure the correct phytochemical profile.
-
Preparation: The dried rhizomes are ground into a coarse powder (approximately 20-40 mesh) to increase the surface area available for solvent extraction.
Extraction Protocol
This protocol describes a standard solvent extraction method to create a crude extract enriched with diarylheptanoids.
Methodology:
-
Maceration/Soxhlet Extraction: Place 1 kg of powdered A. officinarum rhizome into a large vessel or a Soxhlet apparatus.
-
Solvent Addition: Add 5 L of 95% ethanol to the powder.
-
Extraction:
-
For maceration, allow the mixture to stand for 72 hours at room temperature with occasional agitation.
-
For Soxhlet extraction, heat the solvent to reflux and run the apparatus for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.
-
-
Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.
Rationale: Ethanol is a solvent of medium polarity, making it highly effective for extracting a broad range of secondary metabolites from A. officinarum, including semi-polar diarylheptanoids, flavonoids, and volatile oils.[12] The use of a rotary evaporator under reduced pressure allows for gentle removal of the solvent without degrading thermally sensitive compounds.
Fractionation and Purification Workflow
The crude extract is a complex mixture requiring systematic chromatographic separation to isolate the target compound.
Methodology:
-
Solvent Partitioning (Optional): The crude ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to achieve preliminary separation. Diarylheptanoids are typically enriched in the chloroform and ethyl acetate fractions.[13]
-
Silica Gel Column Chromatography:
-
Packing: Prepare a silica gel (60-120 mesh) column using a petroleum ether/ethyl acetate mixture as the mobile phase.
-
Loading: Adsorb the crude extract (or a desired fraction) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles. This compound is a relatively non-polar diarylheptanoid and is expected to elute with low to medium polarity solvent mixtures.
-
-
Semi-Preparative HPLC:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.
-
Purification: Inject the enriched fractions from the silica column. Monitor the elution profile using a UV detector (typically at 254 nm or 280 nm). Collect the peak corresponding to the retention time of this compound.
-
Final Step: Evaporate the solvent from the collected HPLC fraction to yield the purified compound.
-
Rationale: This multi-step process separates compounds based on differences in polarity. Normal-phase silica chromatography provides a bulk separation of major compound classes.[1] Reversed-phase HPLC offers high-resolution separation, essential for isolating the target compound from structurally similar diarylheptanoids, yielding a high-purity final product.[1]
Visualization of Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
Chemical Synthesis of this compound
Total synthesis provides a reliable and scalable alternative to natural product isolation, which can be limited by plant availability and low yields. The following pathway is a plausible route based on established organic chemistry principles, such as the Claisen-Schmidt condensation, which is effective for forming the α,β-unsaturated ketone core.[14]
Synthetic Strategy: Claisen-Schmidt Condensation
The core of the molecule can be constructed by reacting an appropriate enolate with an aldehyde. A logical approach involves the condensation of 4-phenylbutan-2-one with cinnamaldehyde.
Synthesis Protocol
Step 1: Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 4-phenylbutan-2-one (1.0 eq) and cinnamaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. A precipitate may form, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 1,7-diphenylhepta-1,4-dien-3-one.
Rationale: The Claisen-Schmidt condensation is a robust C-C bond-forming reaction. The strong base (NaOH) deprotonates the α-carbon of the ketone, forming an enolate that attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous, yielding the conjugated enone system.
Step 2: Selective Reduction of the Conjugated Diene
-
Reaction Setup: Dissolve the product from Step 1 (1,7-diphenylhepta-1,4-dien-3-one) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalyst, such as Palladium on Carbon (Pd/C, 10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction carefully by TLC or GC-MS to ensure selective reduction of the less hindered C1-C2 double bond without over-reduction of the C4-C5 double bond or the ketone.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify by column chromatography to yield the final product, this compound.
Rationale: Catalytic hydrogenation is a standard method for reducing double bonds. The choice of catalyst and reaction conditions is critical for achieving selectivity. The terminal, non-conjugated double bond is typically more reactive towards hydrogenation than the internal, conjugated double bond, allowing for a selective transformation.
Visualization of Synthetic Pathway
Caption: Synthetic route to this compound via condensation and reduction.
Structural Elucidation and Characterization
Confirming the identity and purity of the isolated or synthesized this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.
| Property | Value / Description | Source |
| IUPAC Name | (4E)-1,7-diphenylhept-4-en-3-one | [3] |
| CAS Number | 79559-59-4 | [2][3] |
| Molecular Formula | C₁₉H₂₀O | [2][3] |
| Molecular Weight | 264.36 g/mol | [2][3] |
| Table 1: Physicochemical Properties of this compound. |
Spectroscopic & Chromatographic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to two phenyl groups, olefinic protons of the C=C double bond (typically around 6-7 ppm), and aliphatic protons of the heptane chain. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) around 200 ppm, signals for sp² carbons of the phenyl rings and the C=C bond, and signals for sp³ carbons of the aliphatic chain. |
| Mass Spec. (MS) | A molecular ion peak [M]⁺ consistent with the molecular weight (m/z 264). Characteristic fragment ions at m/z 91, 105, and 117 are specific to diarylheptanoids.[15] |
| Infrared (IR) | Strong absorption band for the C=O stretch of the α,β-unsaturated ketone (approx. 1660-1680 cm⁻¹) and a band for the C=C stretch (approx. 1620-1640 cm⁻¹). |
| HPLC Purity | A single major peak when analyzed on a reversed-phase C18 column with UV detection, indicating high purity (>98%). |
| Table 2: Summary of Spectroscopic and Chromatographic Data for Structural Confirmation. |
Discussion: Isolation vs. Synthesis
Both natural product isolation and total synthesis offer viable paths to obtaining this compound, each with distinct advantages and disadvantages.
-
Isolation: This approach provides the compound directly as it exists in nature. However, it can be labor-intensive, with yields often being low and variable depending on the quality and origin of the plant material. Scaling up can be challenging due to reliance on botanical sources.
-
Synthesis: Total synthesis offers independence from natural sources, greater scalability, and potentially higher overall yields and purity.[14][16] Crucially, it opens the door to creating novel analogues by modifying the starting materials, which is a cornerstone of modern drug discovery for conducting structure-activity relationship (SAR) studies.
For academic research focused on phytochemistry, isolation remains a valuable tool. For drug development and large-scale pharmacological testing, a robust and scalable synthetic route is indispensable.
References
- An overview of chemical constituents from Alpinia species in the last six decades. (2017). RSC Advances.
- Alpinia officinarum – Knowledge and References. (n.d.). Taylor & Francis.
- Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology. (2024). Frontiers in Pharmacology.
- Alpinia officinarum. (n.d.). World Journal of Pharmaceutical Research.
- A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal)
- Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. (2015).
- Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection. (2005). Phytochemical Analysis.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diarylheptanoids represent a diverse class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] This structural motif gives rise to a wide array of linear and cyclic compounds with significant pharmacological potential, including anti-inflammatory, cytotoxic, neuroprotective, and antioxidant activities.[1][2][3] The linear diarylheptanoid, 1,7-diphenylhept-4-en-3-one, primarily isolated from Alpinia officinarum, has garnered particular interest for its distinct bioactivities.[4][5] This technical guide provides a comprehensive overview of the principal botanical sources of this compound and its structural congeners. It details field-proven methodologies for their extraction, isolation, and characterization, explains the causality behind experimental choices, and explores their pharmacological significance, offering a foundational resource for researchers in natural product chemistry and drug development.
The Diarylheptanoid Class: A Primer
Structural Classification
Diarylheptanoids, also known as diphenylheptanoids, are broadly categorized based on their seven-carbon chain's conformation.[6]
-
Linear Diarylheptanoids: These compounds, which include this compound and the well-known curcuminoids, feature an open C7 chain.[6][7] The degree and position of unsaturation, hydroxylation, and methoxylation on the chain and phenyl rings contribute to their vast structural diversity.
-
Cyclic Diarylheptanoids: In this subclass, the heptane chain is linked to the aromatic rings to form macrocyclic structures. These are further divided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[8] Cyclic diarylheptanoids are prominent in genera such as Alnus and Myrica.[6][9]
Biosynthetic Origins
Understanding the biosynthesis of diarylheptanoids is crucial for appreciating their prevalence in certain plant families. These compounds are derived from the phenylpropanoid pathway. The biosynthesis likely involves the condensation of two phenylpropanoid units (like p-coumaroyl-CoA) with a malonyl-CoA unit, a reaction catalyzed by specific polyketide synthases.[10][11] This shared origin explains their frequent co-occurrence with other phenolic compounds like flavonoids and lignans in plants.
Botanical Distribution of this compound and Congeners
While over 400 diarylheptanoids have been identified from at least 10 plant families, they are most concentrated in the Zingiberaceae and Betulaceae families.[1][6]
The Zingiberaceae Family: A Primary Reservoir
This family, known as the ginger family, is the most prolific source of linear diarylheptanoids.[12]
-
Alpinia officinarum (Lesser Galangal): This is the principal natural source of This compound .[4][5][13] The rhizomes of A. officinarum are rich in this and other related diarylheptanoids, which are considered its most active bioactive components.[14][15]
-
Zingiber officinale (Ginger): The rhizomes of ginger contain a complex mixture of diarylheptanoids alongside gingerols.[3][16] These compounds contribute significantly to ginger's documented anti-inflammatory and anti-tumor properties.[3][17]
-
Curcuma species (Turmeric): Best known for producing curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which are collectively termed curcuminoids.[7] These linear diarylheptanoids are responsible for turmeric's vibrant yellow color and its extensive use in traditional medicine.[6][12]
The Betulaceae Family: A Source of Cyclic and Linear Diarylheptanoids
This family is a rich source of both linear and, notably, cyclic diarylheptanoids.
-
Alnus species (Alder): The bark and leaves of various alder species are a significant source of diarylheptanoids like oregonin, hirsutenone, and platyphylloside.[2][9][18] These compounds have demonstrated potent cytotoxic, anti-inflammatory, and DNA-protective activities.[9][19]
-
Betula species (Birch): Species like Betula platyphylla contain diarylheptanoids that have shown anti-fibrotic effects.[1]
Table 1: Key Botanical Sources of Selected Diarylheptanoids
| Diarylheptanoid | Plant Species | Family | Plant Part Used | Reference(s) |
| This compound | Alpinia officinarum | Zingiberaceae | Rhizomes | [4],[15],[13] |
| Curcumin | Curcuma longa | Zingiberaceae | Rhizomes | [6],[7] |
| Hirsutenone | Alnus glutinosa, A. japonica | Betulaceae | Stem Bark | [1],[9] |
| Oregonin | Alnus glutinosa | Betulaceae | Stem Bark | [9],[20],[19] |
| Myricanone | Myrica rubra | Myricaceae | Bark | [6] |
| Gingerenone A | Zingiber officinale | Zingiberaceae | Rhizomes | [1] |
Methodologies for Extraction, Isolation, and Characterization
The successful isolation of diarylheptanoids hinges on a systematic approach to extraction, fractionation, and purification. The phenolic nature of these compounds dictates the choice of solvents and chromatographic methods.[8]
Rationale for Solvent Selection in Extraction
The polarity of diarylheptanoids ranges from moderately polar (glycosides) to relatively nonpolar (aglycones).
-
Methanol/Ethanol: These are the most common solvents for initial extraction. Their polarity is effective at disrupting plant cell walls and solubilizing a broad spectrum of phenolic compounds, including both glycosidic and aglycone forms of diarylheptanoids.[8][21]
-
Supercritical CO₂ Extraction: This technique offers an alternative for preserving bioactive integrity, particularly for less stable compounds, and is effective for extracting compounds like this compound.[4]
Step-by-Step Protocol: General Extraction and Fractionation
-
Preparation of Plant Material: Collect and authenticate the desired plant part (e.g., Alpinia rhizomes, Alnus bark). Air-dry the material at 40-50°C and grind it into a coarse powder to increase the surface area for extraction.[9][21]
-
Extraction: Macerate the powdered material (1 kg) in 95% ethanol (5 L) at room temperature for 48-72 hours with occasional agitation. Filter the mixture and repeat the extraction twice more with fresh solvent to ensure exhaustive extraction.[21]
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[21]
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol. The diarylheptanoids typically concentrate in the ethyl acetate and n-butanol fractions.[9] This step is crucial for removing highly nonpolar (lipids, chlorophylls) and highly polar (sugars, salts) contaminants, thereby enriching the target compounds for chromatography.
Caption: General workflow for diarylheptanoid isolation.
Chromatographic Purification
The enriched fractions are subjected to a sequence of chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography (CC): Often the first step, using silica gel to separate compounds based on polarity.[4]
-
Medium-Pressure Liquid Chromatography (MPLC): An automated and more efficient version of CC.[21]
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is typically the final step to achieve high-purity compounds.[4][22]
Spectroscopic Characterization
Structural elucidation of isolated compounds is performed using a combination of spectroscopic methods.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Signals / Values | Reference |
| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 5.45 (dt, 1H, H-4), 5.30 (dt, 1H, H-5), 3.10 (t, 2H, H-2), 2.75 (t, 2H, H-7) | [4] |
| HRMS | [M+H]⁺ at m/z 265.159 (calc. 265.1594 for C₁₉H₂₁O) | [4] |
| IR (νₘₐₓ) | 1675 cm⁻¹ (C=O, conjugated ketone), 1600 cm⁻¹ (C=C) | [4] |
| UV (λₘₐₓ) | 280 nm | [4] |
Pharmacological Significance and Mechanisms of Action
Diarylheptanoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery.[1][23]
Overview of Biological Activities
-
Anti-Inflammatory: Many diarylheptanoids inhibit key inflammatory mediators and pathways.[1][14]
-
Cytotoxic & Anti-Tumor: Significant cytotoxic activity against various cancer cell lines has been reported, often associated with the induction of apoptosis.[3][16]
-
Antioxidant: The phenolic nature of these compounds allows them to act as potent free radical scavengers.[24]
-
Neuroprotective: Certain diarylheptanoids, including a derivative of this compound, protect neurons from amyloid-β induced toxicity.[25]
-
Antimicrobial: Activity against a range of bacteria and fungi has been documented.[1]
Table 3: Summary of Biological Activities of Selected Diarylheptanoids
| Diarylheptanoid | Activity | Model / Assay | Result | Reference |
| This compound | Cytotoxicity | Human glioblastoma (T98G) cells | IC₅₀ = 27 µmol·L⁻¹ | [15] |
| 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Neuroprotection | Aβ-induced toxicity in neurons | Alleviated dendrite impairment | [25] |
| Curcumin | Anti-inflammatory | LPS-stimulated microglia | Inhibition of NO, TNF-α, IL-6 | [26] |
| Hirsutenone | Anti-inflammatory | T-cell activation | Suppression of early activation | [1] |
| Oregonin | DNA Protection | Human lymphocytes | Decreased micronuclei frequency by 52.8% | [19] |
Anti-Inflammatory Mechanism of Action
A common mechanism for the anti-inflammatory and anti-neuroinflammatory effects of diarylheptanoids is the modulation of the NF-κB and MAPK signaling pathways.[26] In microglia, lipopolysaccharide (LPS) activates these pathways, leading to the production of pro-inflammatory mediators. Diarylheptanoids can intervene by inhibiting the phosphorylation of key signaling proteins, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription.
Caption: Inhibition of the NF-κB pathway by diarylheptanoids.
Future Perspectives in Drug Development
The diverse and potent biological activities of this compound and related diarylheptanoids position them as valuable lead compounds in drug discovery. However, challenges such as poor bioavailability, particularly for curcumin, must be addressed.[26] Future research should focus on:
-
Lead Optimization: Synthesizing analogs to improve pharmacokinetic properties and target specificity.[26]
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for specific biological activities to guide rational drug design.[16]
-
Advanced Delivery Systems: Developing formulations (e.g., nanoparticles, liposomes) to enhance the solubility and bioavailability of promising diarylheptanoids.
Conclusion
This compound and its extensive family of related diarylheptanoids are a rich source of chemical diversity and pharmacological potential. Primarily sourced from the Zingiberaceae and Betulaceae families, these compounds can be systematically isolated and characterized using established phytochemical techniques. Their significant anti-inflammatory, cytotoxic, and neuroprotective properties, grounded in mechanisms like the inhibition of the NF-κB pathway, validate their continued investigation as promising scaffolds for the development of novel therapeutics. This guide provides the foundational knowledge and methodological framework necessary for researchers to effectively explore and harness the potential of these remarkable natural products.
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IUPAC name and synonyms for 1,7-Diphenylhept-4-en-3-one
An In-depth Technical Guide to (4E)-1,7-Diphenylhept-4-en-3-one
Abstract
(4E)-1,7-Diphenylhept-4-en-3-one is a naturally occurring diarylheptanoid isolated primarily from the rhizomes of Alpinia officinarum.[1] As a mono-carbonyl analog of curcumin, it possesses a unique chemical structure that contributes to its significant biological activities, most notably in the realm of neuroprotection.[1][2] This technical guide provides a comprehensive overview of the compound, consolidating its chemical identity, physicochemical properties, methods of isolation, and biological mechanisms of action. We delve into its role as a potent activator of the Nrf2 antioxidant pathway and its subsequent application in mitigating Alzheimer's-like pathology by inhibiting pyroptosis.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.
Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The precise chemical identity of a compound is foundational for all scientific inquiry. The structure of 1,7-Diphenylhept-4-en-3-one is defined by a seven-carbon heptane backbone, flanked by two phenyl groups at positions 1 and 7, a ketone at position 3, and a double bond at position 4.
-
IUPAC Name : The formally correct IUPAC name is (4E)-1,7-diphenylhept-4-en-3-one .[4] The "(4E)" designation specifies the trans configuration of the substituents on the C4-C5 double bond, which is a critical structural feature.[1]
-
Structural Classification : This molecule is classified as a linear diarylheptanoid, a class of natural products characterized by a C6-C7-C6 skeleton.[1] It is structurally related to curcuminoids but lacks the β-diketone moiety, a feature that may enhance its pharmacokinetic profile compared to curcumin.[2]
Synonyms and Database Identifiers
For cross-referencing in literature and databases, the compound is known by several names and identifiers.
| Identifier Type | Value | Source |
| Synonym | DAH-3-Keto-4-en | [4] |
| PubChem CID | 5316932 | [4] |
| ChEBI ID | CHEBI:173877 | [4] |
| ChEMBL ID | CHEMBL240484 | [4] |
| HMDB ID | HMDB0031873 | [4] |
Physicochemical Data
The physical and chemical properties dictate the compound's behavior in experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O | [4][5] |
| Molecular Weight | 264.4 g/mol | [4][5] |
| Appearance | Powder | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][7] |
Natural Occurrence and Isolation
Botanical Sources
(4E)-1,7-Diphenylhept-4-en-3-one is a secondary metabolite found predominantly in plants of the Zingiberaceae family.[1]
-
Primary Source : The rhizomes of Alpinia officinarum (Lesser galangal) are the most widely reported source.[1][7][8]
-
Other Sources : Structural analogs and the compound itself have been identified in related species, including Curcuma xanthorrhiza (Javanese turmeric).[1][9]
Experimental Protocol: Extraction and Isolation
The isolation of pure (4E)-1,7-Diphenylhept-4-en-3-one is a multi-step process requiring careful extraction and chromatographic separation. The choice of solvent and method is critical for preserving the compound's integrity.
Rationale : Supercritical fluid CO₂ extraction (SFE) is often preferred over traditional solvent extraction as it minimizes thermal degradation and avoids the use of potentially toxic organic solvents, ensuring the high purity required for biological assays.[7]
Step-by-Step Protocol :
-
Preparation : Obtain dried rhizomes of Alpinia officinarum and grind them into a fine powder to maximize the surface area for extraction.
-
Extraction :
-
Option A: Supercritical Fluid Extraction (SFE) : Pack the powdered rhizomes into an extraction vessel. Perform the extraction using supercritical CO₂. The resulting extract contains a mixture of compounds.[7]
-
Option B: Ethanol Maceration : Submerge the powdered rhizomes in 95% ethanol and allow to macerate for 48-72 hours at room temperature with occasional agitation. This process leaches the secondary metabolites into the solvent.[1]
-
-
Concentration : Following extraction, filter the mixture to remove solid plant material. Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.
-
Preliminary Purification : Apply the crude extract to a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. This step separates compounds based on polarity.
-
Final Purification : Collect the fractions containing the target compound (identified by thin-layer chromatography). Subject these fractions to preparative High-Performance Liquid Chromatography (HPLC) for final purification to >95% purity.[1]
-
Structural Verification : Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization: Isolation Workflow
Caption: The compound activates the Nrf2 pathway, which in turn inhibits the NLRP3 inflammasome, blocking pyroptosis.
Other Biological Activities
-
Anti-Neuroinflammatory Effects : Analogous compounds (1,7-diphenyl-1,4-heptadien-3-ones) have been shown to inhibit neuroinflammation in microglia by suppressing the NF-κB and MAPK signaling pathways, reducing the release of mediators like NO, TNF-α, and IL-6. [2][10]* Pest Control : The compound exhibits feeding deterrent activities against certain pests, such as the red flour beetle (Tribolium castaneum), suggesting potential applications in agriculture. [7][8]
Summary and Future Directions
(4E)-1,7-Diphenylhept-4-en-3-one is a compelling natural product with a well-defined mechanism of action centered on the activation of the Nrf2 pathway. Its ability to inhibit NLRP3-mediated pyroptosis provides a strong rationale for its development as a therapeutic agent for neurodegenerative disorders like Alzheimer's disease.
Future research should focus on:
-
In Vivo Efficacy : Validating the promising in vitro results in animal models of Alzheimer's disease.
-
Pharmacokinetics : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) : Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.
-
Toxicology : Conducting comprehensive safety and toxicology studies to ensure its suitability for clinical development.
The unique structure and potent biological activity of this diarylheptanoid make it a high-priority candidate for further investigation in the field of drug discovery.
References
-
PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
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PubChem. (n.d.). 1,7-Diphenyl-4,6-heptadien-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one. Retrieved from [Link]
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Cui, H., et al. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Molecules, 27(11), 3564. Retrieved from [Link]
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ResearchGate. (2023). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. Retrieved from [Link]
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PubMed. (2019). 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. Retrieved from [Link]
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MDPI. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 1,7-Diphenylhept-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the diarylheptanoid 1,7-diphenylhept-4-en-3-one. This α,β-unsaturated ketone, a natural product isolated from plants of the Alpinia genus, is of significant interest for its potential therapeutic properties, including neuroprotective and pest control activities.[1] A thorough understanding of its structural features, confirmed through spectroscopic analysis, is paramount for its application in research and drug development.
This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (4E)-1,7-diphenylhept-4-en-3-one. The focus will be on not only presenting the data but also explaining the underlying principles that govern the observed spectral characteristics, providing a deeper understanding for the practicing scientist.
Molecular Structure and Key Features
IUPAC Name: (4E)-1,7-diphenylhept-4-en-3-one Molecular Formula: C₁₉H₂₀O Molecular Weight: 264.36 g/mol [1]
The structure of this compound is characterized by a seven-carbon chain linking two phenyl groups. The key functional groups that dictate its spectroscopic behavior are:
-
An α,β-unsaturated ketone (enone) system.
-
Two terminal phenyl groups.
-
Methylene (CH₂) and benzylic-type protons.
The E-configuration of the double bond is a crucial stereochemical feature that can be confirmed by NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment, with deshielding effects observed near the carbonyl group and the aromatic rings.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.25–7.15 | m | - | 10H, Ar-H |
| 5.45 | dt | 15.4, 6.8 | 1H, H-4 |
| 5.30 | dt | 15.4, 6.8 | 1H, H-5 |
| 3.10 | t | 7.2 | 2H, H-2 |
| 2.75 | t | 7.2 | 2H, H-7 |
Data sourced from Benchchem.[1]
Interpretation and Causality:
-
Aromatic Protons (δ 7.25–7.15): The complex multiplet in this region corresponds to the ten protons of the two phenyl groups. The overlapping signals are typical for unsubstituted phenyl rings.
-
Olefinic Protons (δ 5.45 and 5.30): These signals are characteristic of protons on a carbon-carbon double bond. Their downfield shift is due to the sp² hybridization of the carbons. The large coupling constant of 15.4 Hz is definitive for a trans or E-configuration of the double bond. The splitting into a doublet of triplets (dt) arises from coupling to the adjacent vinylic proton and the neighboring methylene protons.
-
Methylene Protons α to Carbonyl (δ 3.10): The triplet at 3.10 ppm is assigned to the two protons on C-2. These protons are deshielded by the adjacent electron-withdrawing carbonyl group. The triplet multiplicity is due to coupling with the two protons on C-1 (which are part of the multiplet with H-7).
-
Benzylic/Allylic Methylene Protons (δ 2.75): The triplet at 2.75 ppm corresponds to the two protons on C-7, which are adjacent to a phenyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~200 | C-3 (C=O) |
| ~148 | C-5 |
| ~141 | C-1' & C-1'' (Aromatic Cq) |
| ~130 | C-4 |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~45 | C-2 |
| ~35 | C-1 |
| ~30 | C-6 |
| ~29 | C-7 |
Note: This is a predicted spectrum based on typical values for similar structures. Experimental data from a primary source is needed for definitive assignment.
Interpretation and Causality:
-
Carbonyl Carbon (C-3): The signal for the ketone carbonyl carbon is expected to be the most downfield, typically around 200 ppm, due to the strong deshielding effect of the double-bonded oxygen.
-
Olefinic Carbons (C-4 and C-5): The sp² carbons of the double bond will appear in the region of 125-150 ppm. The β-carbon (C-5) is expected to be further downfield than the α-carbon (C-4) due to conjugation with the carbonyl group.
-
Aromatic Carbons: The carbons of the phenyl rings will resonate in the 125-142 ppm range. The quaternary carbons (C-1' and C-1'') will be weaker and slightly more downfield than the protonated aromatic carbons.
-
Aliphatic Carbons (C-1, C-2, C-6, C-7): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbon α to the carbonyl (C-2) will be more deshielded than the other methylene carbons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at δ 7.26 ppm) or the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (νₘₐₓ) (cm⁻¹) | Vibration Type | Functional Group |
| 1675 | C=O stretch | α,β-Unsaturated Ketone |
| 1600 | C=C stretch | Alkene |
| ~3030 | C-H stretch | Aromatic |
| 2925, 2855 | C-H stretch | Aliphatic |
Data sourced from Benchchem.[1]
Interpretation and Causality:
-
Carbonyl Stretch (1675 cm⁻¹): The strong absorption at 1675 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone. The frequency is lower than that of a saturated ketone (typically ~1715 cm⁻¹) due to the conjugation with the C=C double bond. This conjugation delocalizes the π-electrons, reducing the double bond character of the carbonyl group and thus lowering the energy required for the stretching vibration.
-
C=C Stretch (1600 cm⁻¹): The absorption at 1600 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond in the enone system.
-
Aromatic C-H Stretch (~3030 cm⁻¹): The absorption band slightly above 3000 cm⁻¹ is indicative of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of aromatic rings.
-
Aliphatic C-H Stretch (2925, 2855 cm⁻¹): These bands below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the heptane chain.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
High-Resolution Mass Spectrometry (HRMS):
-
[M+H]⁺ at m/z 265.159 (calculated 265.1594 for C₁₉H₂₁O). [1] This accurate mass measurement confirms the molecular formula of the compound.
Tandem Mass Spectrometry (MS/MS) Fragmentation:
The MS/MS spectrum of the [M+H]⁺ ion of this compound shows characteristic fragment ions that are specific to diarylheptanoids.[2]
Table 4: Key MS/MS Fragment Ions for this compound
| m/z | Proposed Fragment Structure/Origin |
| 117 | [C₉H₁₁]⁺ - Tropylium ion rearrangement from the phenylethyl moiety |
| 105 | [C₇H₅O]⁺ - Benzoyl cation |
| 91 | [C₇H₇]⁺ - Tropylium ion |
Data sourced from multiple studies on diarylheptanoid fragmentation.[2]
Interpretation of Fragmentation:
The fragmentation pattern of diarylheptanoids is often dominated by cleavages that lead to the formation of stable benzylic or tropylium cations.
-
m/z 91: This is a very common fragment in compounds containing a benzyl group, corresponding to the stable tropylium cation.
-
m/z 105: This fragment likely arises from cleavage alpha to the carbonyl group, followed by rearrangement to form the stable benzoyl cation.
-
m/z 117: This fragment can be attributed to the cleavage of the bond between C-2 and C-3, leading to a fragment containing the phenylethyl moiety, which can rearrange to a substituted tropylium ion.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data define the carbon-hydrogen framework and the stereochemistry of the double bond. IR spectroscopy confirms the presence of the key α,β-unsaturated ketone and aromatic functional groups. High-resolution mass spectrometry validates the molecular formula, and tandem MS provides characteristic fragmentation patterns that serve as a fingerprint for this class of diarylheptanoids. This comprehensive spectroscopic dataset is essential for the quality control, further study, and potential development of this compound as a bioactive compound.
References
-
An, N., Zou, Z. M., Tian, Z., Luo, X. Z., Yang, S. L., & Xu, L. Z. (2008). Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity. Fitoterapia, 79(1), 27–31. [Link]
-
Kiuchi, F., Shibuya, M., & Sankawa, U. (1982). Inhibitors of prostaglandin biosynthesis from Alpinia officinarum. Chemical and Pharmaceutical Bulletin, 30(6), 2279-2282. [Link]
-
Lee, J. Y., et al. (2024). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ACS Omega. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5316932, 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
Sources
Discovery and Natural Occurrence: A Serendipitous Finding from Traditional Medicine
An In-Depth Technical Guide to 1,7-Diphenylhept-4-en-3-one: From Discovery and First Isolation to Synthetic Strategies
This guide provides a comprehensive technical overview of the diarylheptanoid this compound, a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into its initial discovery and isolation from its natural source, propose a logical pathway for its first total synthesis based on fundamental organic chemistry principles, and present its key physicochemical and spectroscopic data. This document is designed to be a practical resource for scientists, offering not just protocols but also the underlying rationale for the experimental methodologies.
This compound is a naturally occurring linear diarylheptanoid first identified as a constituent of the rhizomes of Alpinia officinarum Hance, a plant belonging to the ginger family (Zingiberaceae).[1] This plant, commonly known as lesser galangal, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions and digestive issues. The exploration of the phytochemical landscape of this plant led to the isolation and characterization of a diverse array of compounds, including flavonoids and diarylheptanoids, with this compound being a notable example. Its discovery underscores the importance of ethnobotany in guiding modern drug discovery efforts.
The structure of this compound, featuring two phenyl rings connected by a seven-carbon chain with an α,β-unsaturated ketone functionality, has drawn attention for its potential biological activities. Research has indicated its involvement in neuroprotective pathways and as a feeding deterrent against certain pests, highlighting its potential as a lead compound for the development of new therapeutic agents and agrochemicals.[1][2]
First Isolation from Alpinia officinarum: A Step-by-Step Protocol
The initial isolation of this compound from its natural source relies on classical phytochemical techniques. The following protocol is a representative amalgamation of procedures described in the literature for the extraction and purification of diarylheptanoids from Alpinia officinarum.[1] The causality behind each step is explained to provide a deeper understanding of the process.
Rationale for the Isolation Strategy
The choice of solvents and chromatographic techniques is dictated by the physicochemical properties of the target molecule. This compound is a moderately polar compound, soluble in organic solvents like ethanol, methanol, and ethyl acetate. This solubility profile guides the extraction process. Subsequent purification is achieved by exploiting subtle differences in polarity and affinity between the target compound and other co-extracted metabolites using column chromatography and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
Step 1: Preparation of Plant Material
-
Freshly collected rhizomes of Alpinia officinarum are thoroughly washed, air-dried, and then pulverized into a coarse powder. This increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
The powdered rhizome material is subjected to exhaustive extraction with 95% ethanol at room temperature with continuous agitation for 72 hours. Ethanol is a versatile solvent capable of extracting a broad spectrum of secondary metabolites, including diarylheptanoids.
-
The extraction process is repeated three times with fresh solvent to ensure maximum yield. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Solvent Partitioning
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. This step fractionates the crude extract based on the polarity of its components. This compound, being of intermediate polarity, is expected to be enriched in the ethyl acetate fraction.
Step 4: Silica Gel Column Chromatography
-
The dried ethyl acetate fraction is adsorbed onto silica gel and subjected to column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity. The rationale here is to separate the compounds based on their affinity for the stationary phase (silica gel). Less polar compounds will elute first, followed by more polar ones.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Step 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
Fractions enriched with this compound are further purified by preparative HPLC on a C18 column.
-
A mobile phase consisting of a mixture of methanol and water is typically used in an isocratic or gradient elution mode. This final purification step provides the compound in high purity.
Visualization of the Isolation Workflow
Caption: Workflow for the isolation of this compound.
Proposed First Total Synthesis: A Retrosynthetic Approach
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals a key disconnection at the α,β-unsaturated ketone moiety. This suggests that a Claisen-Schmidt condensation would be an ideal reaction for the formation of the carbon-carbon double bond and the ketone functionality.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway leads to two key precursors: benzaldehyde and 1-phenyl-2-hexanone. Benzaldehyde is a readily available starting material. 1-Phenyl-2-hexanone can be synthesized via a Grignard reaction between butylmagnesium bromide and phenylacetonitrile, followed by hydrolysis.
Proposed Synthetic Protocol
Step 1: Synthesis of 1-Phenyl-2-hexanone
-
In a flame-dried, three-necked flask under an inert atmosphere of argon, magnesium turnings are suspended in anhydrous diethyl ether.
-
A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, butylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.
-
Once the Grignard reagent formation is complete, a solution of phenylacetonitrile in anhydrous diethyl ether is added dropwise at 0 °C. The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is then quenched by the slow addition of aqueous sulfuric acid. The resulting imine is hydrolyzed in situ to the desired ketone, 1-phenyl-2-hexanone.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Step 2: Claisen-Schmidt Condensation
-
To a solution of 1-phenyl-2-hexanone in ethanol, an equimolar amount of benzaldehyde is added.
-
A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture. The base deprotonates the α-carbon of the ketone, forming an enolate.
-
The enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.
-
The resulting aldol addition product readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, this compound.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The product is isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure product.
Physicochemical and Spectroscopic Characterization
The identity and purity of isolated or synthesized this compound are confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (4E)-1,7-diphenylhept-4-en-3-one | PubChem[3][4] |
| CAS Number | 79559-59-4 | PubChem[3][4] |
| Molecular Formula | C₁₉H₂₀O | PubChem[3][4] |
| Molecular Weight | 264.36 g/mol | PubChem[3][4] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone | ChemFaces[5] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical shift (δ) in ppm | Chemical shift (δ) in ppm |
| δ 7.35-7.15 (m, 10H, Ar-H) | δ 200.5 (C=O, C-3) |
| δ 6.85 (dt, 1H, J=15.8, 6.9 Hz, H-5) | δ 148.5 (C-5) |
| δ 6.10 (d, 1H, J=15.8 Hz, H-4) | δ 141.8 (Ar-C) |
| δ 2.91 (t, 2H, J=7.7 Hz, H-1 or H-7) | δ 141.6 (Ar-C) |
| δ 2.89 (t, 2H, J=7.7 Hz, H-1 or H-7) | δ 128.6 (Ar-CH) |
| δ 2.75 (q, 2H, J=6.9 Hz, H-6) | δ 128.5 (Ar-CH) |
| δ 2.65 (t, 2H, J=7.7 Hz, H-2) | δ 126.2 (Ar-CH) |
| δ 126.0 (Ar-CH) | |
| δ 125.5 (C-4) | |
| δ 45.2 (C-2) | |
| δ 42.8 (C-6) | |
| δ 30.1 (C-1 or C-7) | |
| δ 29.8 (C-1 or C-7) |
Note: The NMR data is based on values reported for compound 7 in the supporting information of "LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum" and may be subject to slight variations based on solvent and instrument.[1]
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 264.1514, corresponding to the molecular formula C₁₉H₂₀O.
Conclusion and Future Perspectives
This compound stands as a testament to the rich chemical diversity of the natural world and the enduring value of traditional medicine as a source of novel bioactive compounds. This guide has provided a detailed overview of its discovery, a practical protocol for its isolation, and a logical, well-founded strategy for its chemical synthesis. The presented characterization data serves as a benchmark for researchers working with this compound.
The promising biological activities of this compound, particularly in the realm of neuroprotection, warrant further investigation. The synthetic route outlined herein opens the door for the creation of a library of analogs, which will be crucial for establishing structure-activity relationships and optimizing its therapeutic potential. As our understanding of the molecular targets of this diarylheptanoid deepens, it may emerge as a valuable lead compound in the development of next-generation therapeutics.
References
- LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ACS Omega. 2024. [URL not available]
- An, N., Xu, L. Z., Zou, Z. M., & Yang, S. L. (2006). Diarylheptanoids from Alpinia officinarum.
- An, N., Zou, Z. M., Tian, Z., Luo, X. Z., Yang, S. L., & Xu, L. Z. (2008). Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity. Fitoterapia, 79(1), 27-31.
-
PubChem Compound Summary for CID 5316932, 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. [Link].
-
PubChem Compound Summary for CID 641643, this compound. National Center for Biotechnology Information. [Link].
-
A New Diarylheptanoid from the Rhizomes of Alpinia officinarum. ResearchGate. (2025). [Link].
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PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties and Stability of 1,7-Diphenylhept-4-en-3-one
An In-depth Technical Guide:
Abstract
1,7-Diphenylhept-4-en-3-one is a linear diarylheptanoid, a class of natural products recognized for their diverse biological activities.[1] Primarily isolated from the rhizomes of Alpinia officinarum, this compound shares structural similarities with curcumin, the active component of turmeric.[1][2][3] Like curcumin, it has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][4] However, the clinical translation of related compounds is often hampered by issues of chemical instability and poor bioavailability.[5][6] This guide provides a comprehensive technical overview of the known physicochemical properties of this compound and establishes a framework for assessing its chemical stability, offering critical insights for researchers in natural product chemistry, pharmacology, and drug development.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. These properties govern its solubility, absorption, distribution, and formulation characteristics.
1.1. Chemical Identity
This compound is classified as a diarylheptanoid, featuring two phenyl rings connected by a seven-carbon chain.[1][2] The presence of a ketone at the C3 position and a C4-C5 double bond forms a critical α,β-unsaturated ketone system.
| Property | Value | Source |
| IUPAC Name | (4E)-1,7-diphenylhept-4-en-3-one | [7] |
| Synonyms | 1,7-Diphenyl-4-hepten-3-one | [2][8] |
| CAS Number | 79559-59-4 | [7][8] |
| Molecular Formula | C₁₉H₂₀O | [2][8] |
| Molecular Weight | 264.4 g/mol | [2][7][8] |
| SMILES | C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | [2][8] |
| InChIKey | UDNMYDZHPMNIEQ-RIYZIHGNSA-N | [7] |
1.2. Physical Properties
The physical state and solubility are crucial for handling, formulation, and conducting biological assays.
| Property | Description | Source |
| Appearance | Powder or Oil | [3][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][8] |
| Storage | Stock solutions can be stored at -20°C for several months. Desiccation is recommended for the solid compound. | [8] |
-
Expert Insight: For compounds with moderate solubility, it is often beneficial to warm the solution gently (e.g., to 37°C) and use an ultrasonic bath to ensure complete dissolution, which is critical for accurate quantification in analytical methods and for achieving desired concentrations in bioassays.[8]
1.3. Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.
| Technique | Key Features | Source |
| UV Spectroscopy | λₘₐₓ: 280 nm | [1] |
| Infrared (IR) Spectroscopy | ν: 1680 cm⁻¹ (characteristic of a conjugated C=O stretch) | [1] |
| Mass Spectrometry | GC-MS and high-resolution mass spectrometry data are available in public databases. | [2][9] |
| NMR Spectroscopy | ¹³C NMR data has been reported. | [7] |
Chemical Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. The chemical structure of this compound provides clues to its potential stability liabilities.
2.1. Intrinsic Stability: The Role of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated ketone functional group is an electrophilic center, making it susceptible to nucleophilic attack via a Michael addition reaction.[10] This reactivity is often integral to the compound's biological mechanism of action, as it can form covalent adducts with nucleophilic residues (e.g., cysteine) in target proteins.[10] However, this same reactivity is a primary driver of chemical instability, as the compound can react with nucleophiles in its environment or undergo degradation through various pathways.
The structural relationship to curcumin is also telling; curcumin is notoriously unstable under physiological pH conditions, undergoing rapid degradation.[4] This necessitates a thorough evaluation of this compound's stability to preemptively address potential development challenges.
2.2. Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of a drug substance. It is a regulatory requirement and a scientific necessity to develop and validate stability-indicating analytical methods.[11] The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Caption: General workflow for conducting forced degradation studies.
Experimental Protocols for Stability Assessment
The following protocols are designed as a robust starting point for investigating the stability of this compound.
3.1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like acetonitrile or methanol. Use sonication if necessary.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress experiments.
-
Causality: Acetonitrile is often chosen as it is compatible with reversed-phase HPLC and is relatively inert. Preparing a concentrated stock simplifies the dilution process for various stress conditions.
3.2. Protocol for Hydrolytic Degradation
-
Label three sets of vials: "Acid," "Base," and "Neutral."
-
Acid: Add 1 mL of the working solution to a vial containing 1 mL of 0.1 M HCl.
-
Base: Add 1 mL of the working solution to a vial containing 1 mL of 0.1 M NaOH.
-
Neutral: Add 1 mL of the working solution to a vial containing 1 mL of purified water.
-
Incubate all vials at a controlled temperature (e.g., 60°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. This is crucial to prevent further degradation on the analytical column.
-
Trustworthiness: Including a neutral hydrolysis condition helps to isolate the effects of pH from thermal degradation. Time-course sampling allows for the observation of degradation kinetics.
3.3. Protocol for Oxidative Degradation
-
Add 1 mL of the working solution to a vial containing 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
No quenching is typically required, but samples should be analyzed promptly.
-
Expert Insight: H₂O₂ is a common choice for simulating oxidative stress. A 3% concentration is generally sufficient to induce degradation without being overly aggressive, which could lead to irrelevant degradation products. The benzylic carbons and the double bond are potential sites of oxidation.[11]
3.4. Protocol for Photolytic Degradation
-
Expose the drug substance as a solid powder and in solution (in a photochemically inert solvent like quartz) to a light source conforming to ICH Q1B guidelines.
-
The standard exposure is a minimum of 1.2 million lux hours for visible light and 200 watt hours/square meter for UV-A light.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions to differentiate between photolytic and thermal degradation.
-
Analyze the stressed and control samples after the exposure period.
-
Causality: Curcuminoids are known to be highly susceptible to photodegradation.[12] This test is therefore critical. Using a dark control is a self-validating step to ensure that any observed degradation is due to light exposure.
3.5. Protocol for Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Separately, place a solution of the drug substance (e.g., the neutral hydrolysis sample from 3.2) in the same oven.
-
Analyze samples at set time intervals.
-
Expert Insight: While many curcumin analogues are heat-stable, this cannot be assumed.[12] Testing both solid and solution states is important, as degradation mechanisms can differ between phases.
Analytical Methodologies for Stability Monitoring
A robust analytical method is the cornerstone of any stability study. The goal is to develop a stability-indicating method (SIM) capable of separating the parent compound from all potential degradation products.
4.1. Development of a Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this analysis.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol:
-
Initial Conditions: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies (Section 3).
-
Method Optimization: Adjust the gradient slope, mobile phase composition, and column temperature to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
4.2. Characterization of Degradation Products
Identifying the structure of major degradation products is crucial for understanding degradation pathways and assessing their potential toxicity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for obtaining the molecular weights of degradation products. By comparing the mass of a degradant to the parent compound, one can infer the chemical transformation (e.g., addition of an oxygen atom suggests oxidation).
-
Tandem MS (MS/MS): Fragmentation analysis provides structural information about the degradants.
-
NMR (Nuclear Magnetic Resonance): For definitive structure elucidation of significant degradants, isolation via preparative HPLC followed by NMR analysis is the gold standard.
Summary and Future Directions
This compound is a promising natural product whose development potential hinges on a thorough characterization of its stability. The presence of an α,β-unsaturated ketone system suggests a potential liability to nucleophilic attack and oxidative degradation. The photolability common to curcuminoids also warrants careful investigation.
This guide provides the foundational knowledge and a systematic, experimentally-driven approach to rigorously evaluate the stability of this compound. The insights gained from these studies are paramount for:
-
Guiding Formulation Development: Identifying liabilities allows for the design of formulations (e.g., using antioxidants, light-protective packaging, or pH control) that enhance stability.
-
Defining Storage Conditions: The data supports the establishment of appropriate storage conditions and shelf-life.
-
Informing Medicinal Chemistry Efforts: Understanding degradation pathways can guide the synthesis of next-generation analogues with improved stability profiles while retaining biological activity.
Future research should focus on executing these stability studies and correlating the observed degradation pathways with the compound's specific structural features, ultimately paving the way for its potential translation into a valuable therapeutic agent.
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1,7-Diphenylhept-4-en-3-one analogues and derivatives structure
An In-depth Technical Guide to the Structure of 1,7-Diphenylhept-4-en-3-one Analogues and Derivatives
Introduction
The 1,7-diphenylheptanoid scaffold is a cornerstone of natural product chemistry, offering a versatile framework that has given rise to compounds with a vast spectrum of biological activities. At the heart of this class lies curcumin, a well-known polyphenolic compound from Curcuma longa rhizomes, celebrated for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the broader family of diarylheptanoids, including the specific parent structure This compound , represents a rich and underexplored territory for drug discovery.[3][4]
This technical guide provides an in-depth exploration of the structural landscape of this compound analogues and derivatives. Moving beyond a simple catalogue of compounds, we will dissect the core architecture, analyze key structural modifications, and elucidate the critical structure-activity relationships (SAR) that govern their biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the design of novel therapeutic agents. We will delve into the causality behind synthetic choices and provide field-proven insights into the evaluation of these compelling molecules.
The Diarylheptanoid Framework: A Structural Overview
Diarylheptanoids are characterized by a fundamental structure comprising two aromatic rings linked by a seven-carbon chain (Ar-C7-Ar).[5] This simple definition belies a significant structural diversity, which can be broadly categorized into two main classes: linear and cyclic.[5][6][7]
-
Linear Diarylheptanoids: In this subclass, the heptane chain is open. The parent compound, this compound, is a linear diarylheptanoid. Variations within this class arise from the degree of saturation and oxidation of the C7 chain, leading to ketones, enones, and dienones.
-
Cyclic Diarylheptanoids: These compounds feature intramolecular linkages, forming macrocycles. The most common types are meta,para-bridged diphenyl ethers and meta,meta-bridged biphenyls.[6][7]
The inherent flexibility of the linear heptane chain allows the molecule to adopt various conformations, which is crucial for its ability to interact with a wide range of biological targets.[8]
Caption: Classification of the Diarylheptanoid Structural Framework.
Core Structural Modifications and Their Rationale
The therapeutic potential of the 1,7-diphenylheptanoid scaffold can be fine-tuned through strategic structural modifications. These changes are primarily focused on three key regions of the molecule: the central seven-carbon linker, the aromatic rings, and the nature of the functional groups.
Alterations to the Heptane Linker
The constitution of the seven-carbon chain is a critical determinant of the molecule's stability, flexibility, and reactivity. A common strategy in analogue design involves modifying the α,β-unsaturated ketone moiety, which is a known Michael acceptor and is often implicated in both biological activity and metabolic instability.[9]
-
Saturation State: The presence and position of double bonds in the heptane chain influence the molecule's geometry and electronic properties. For instance, analogues can be synthesized as α,β-unsaturated ketones, dienones, or fully saturated ketones.[10] Saturated ketones often exhibit increased metabolic stability compared to their unsaturated counterparts.
-
Chain Cyclization: Replacing the central β-diketone or monoketone linker with a cyclic ketone, such as cyclopentanone, creates more rigid analogues.[11] This conformational constraint can enhance binding affinity to specific targets by reducing the entropic penalty upon binding.
Substitution on the Aromatic Rings
The aromatic rings serve as the primary anchor points for interaction with biological targets and are key modulators of the molecule's physicochemical properties, such as solubility and lipophilicity.
-
Phenolic Hydroxyl Groups: The presence, number, and position of hydroxyl groups on the phenyl rings are arguably the most significant determinants of antioxidant activity.[12][13] These groups act as hydrogen radical donors, effectively neutralizing reactive oxygen species.[11]
-
Methoxy Groups: Methoxy substituents, as seen in curcumin, also play a vital role. They can influence hydrogen bonding capacity and modulate the electronic properties of the phenolic hydroxyl groups.[13]
-
Halogenation: The introduction of halogens (e.g., chlorine) can enhance lipophilicity, potentially improving cell membrane permeability.[11] Furthermore, halogens can introduce new electronic interactions and block sites of metabolic degradation.
Caption: Key molecular regions influencing biological activity.
Synthetic Methodologies: A Practical Approach
The synthesis of this compound analogues is most commonly achieved via base- or acid-catalyzed aldol condensation reactions, specifically the Claisen-Schmidt condensation.[11] This method involves the reaction of an appropriate benzaldehyde with a ketone. For asymmetrical analogues, the synthesis may require a multi-step approach.
General Protocol: Claisen-Schmidt Condensation for Symmetrical Analogues
This protocol describes the synthesis of a symmetrical diarylheptanoid by condensing an aromatic aldehyde with a central ketone linker (e.g., acetone or cyclopentanone).
Rationale: The choice of a strong base (like NaOH or KOH) is to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated ketone product. The reaction is often run in a protic solvent like ethanol to facilitate solubility of the reactants and intermediates.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the substituted benzaldehyde (2.2 equivalents) and the ketone (e.g., cyclopentanone, 1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[11]
-
Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., 40% aqueous NaOH) or acid (e.g., concentrated HCl) to the stirred mixture at room temperature.[11] The choice of catalyst can influence reaction rates and side product formation.
-
Reaction: Continue stirring the mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions may take several hours to several days to reach completion.[11]
-
Workup and Isolation: Once the reaction is complete, neutralize the catalyst. If a base was used, acidify the mixture with dilute HCl until it reaches a neutral pH. The product often precipitates from the solution.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold distilled water and then with a cold non-polar solvent (e.g., hexane) to remove unreacted aldehyde.[11]
-
Recrystallization/Chromatography: For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11]
Caption: Workflow for Claisen-Schmidt Condensation Synthesis.
Key Derivatives and Biological Significance
The true value of this scaffold is demonstrated by the diverse biological activities exhibited by its derivatives. Structural modifications directly translate into altered pharmacological profiles, highlighting the importance of SAR studies.
One of the most promising derivatives is 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one , isolated from Alpinia officinarum.[14][15] This compound has demonstrated significant neuroprotective effects against amyloid-β induced toxicity, a key pathological hallmark of Alzheimer's disease.[14] Studies have shown it can alleviate dendritic damage, reduce apoptosis, and mitigate oxidative stress in neurons, with its mechanism being dependent on the activation of the PI3K-mTOR signaling pathway.[14][15]
| Derivative Name/Structure | Key Structural Modification(s) | Primary Biological Activity | Reference(s) |
| This compound | Parent scaffold, no ring substitutions | Core structure | [3][4] |
| Curcumin | -OH and -OCH₃ groups on both phenyl rings; β-diketone system | Antioxidant, Anti-inflammatory, Anticancer | [2][12] |
| Monocarbonyl Analogues (MACs) | β-diketone replaced with a single ketone | Improved stability and bioavailability | [6][9] |
| Cyclopentanone Analogues | Heptane chain cyclized with a cyclopentanone core | Potent antioxidant activity | [11] |
| 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Asymmetrical; one phenyl ring has a para-hydroxyl group | Neuroprotective | [14][15] |
| Halogenated Analogues | Chloro-substituents on the aromatic rings | Potent antioxidant activity | [11] |
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly adaptable and pharmacologically relevant class of compounds. The structure-activity relationships established to date clearly indicate that modifications to the aromatic rings and the central linker are powerful strategies for tuning biological activity. The success of curcumin analogues in anticancer and anti-inflammatory research, coupled with the potent neuroprotective effects of asymmetrical derivatives, underscores the immense therapeutic potential of this chemical space.[10][14]
Future research should focus on developing more metabolically stable analogues, perhaps by moving away from the reactive α,β-unsaturated ketone system while preserving the key pharmacophoric features.[9] The exploration of novel, more complex heterocyclic derivatives and the synthesis of asymmetrical compounds to probe specific receptor interactions are promising avenues for the discovery of next-generation therapeutics derived from this remarkable natural product framework.
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The Architecture of Flavor and Fire: A Technical Guide to Diarylheptanoid Biosynthesis in Zingiberaceae
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Zingiberaceae family, encompassing culinary and medicinal powerhouses like turmeric (Curcuma longa) and ginger (Zingiber officinale), is a rich source of bioactive diarylheptanoids.[1][2] These C6-C7-C6 structured polyphenolic compounds, most notably the curcuminoids, are lauded for their therapeutic potential, including anti-inflammatory, antioxidant, and anticarcinogenic properties.[3][4] Understanding the intricate biosynthetic pathway that constructs these complex molecules is paramount for their effective harnessing through metabolic engineering and drug development. This guide provides an in-depth exploration of the enzymatic cascade responsible for diarylheptanoid synthesis, from its origins in primary metabolism to the key catalytic steps that define its structural diversity. We will dissect the causality behind the pathway's architecture, detail robust experimental protocols for its investigation, and offer a technical foundation for future research and application.
The Phenylpropanoid Gateway: Sourcing the Aromatic Scaffolds
The journey to a diarylheptanoid begins not in the specialized enzymes of the pathway itself, but within the conserved and fundamental phenylpropanoid pathway. This metabolic route is the primary conduit for converting the aromatic amino acid L-phenylalanine into the essential hydroxycinnamoyl-CoA esters that serve as the foundational building blocks for a vast array of plant secondary metabolites.[3][5][6]
The initial committed steps are catalyzed by a trio of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme marks the entry point into phenylpropanoid metabolism, catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[3][7][8] The activity of PAL is a critical regulatory checkpoint, often induced by developmental cues and environmental stressors, thereby controlling the flux of carbon into secondary metabolism.[7][9]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.[3][10] This hydroxylation is a crucial modification that primes the aromatic ring for subsequent reactions.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3][10][11] 4CL isoforms often exhibit distinct substrate specificities and expression patterns, allowing for differential channeling of precursors into various downstream pathways, such as lignin or flavonoid biosynthesis.[11][12][13] In the context of diarylheptanoids, 4CL-catalyzed activation is the final preparatory step before commitment to the unique diarylheptanoid scaffold.
From p-coumaroyl-CoA, further modifications can occur to generate feruloyl-CoA, another critical precursor. This involves enzymes such as p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3′-hydroxylase (CS3′H), and caffeoyl-CoA O-methyltransferase (CCoAOMT), which collectively hydroxylate and methylate the aromatic ring.[3][10] The availability of both p-coumaroyl-CoA and feruloyl-CoA is a key determinant of the final diarylheptanoid profile in the plant.[14]
Figure 1: The Phenylpropanoid Gateway. This pathway converts L-phenylalanine into activated CoA esters.
The Core Machinery: A Two-Enzyme System for Diarylheptanoid Assembly
While some organisms like rice (Oryza sativa) utilize a single "one-pot" enzyme called Curcuminoid Synthase (CUS) to assemble the diarylheptanoid backbone, members of the Zingiberaceae family, such as Curcuma longa, have evolved a more specialized, two-step system involving a pair of distinct Type III polyketide synthases (PKSs).[3][15][16] This division of labor allows for more intricate control over the biosynthetic process.
Diketide-CoA Synthase (DCS): The Chain Initiator
The first dedicated step is catalyzed by Diketide-CoA Synthase (DCS) . This enzyme performs a crucial condensation reaction, taking a starter molecule—either p-coumaroyl-CoA or feruloyl-CoA—and extending it with one molecule of malonyl-CoA, which serves as the extender unit.[15][17] The product of this reaction is a diketide-CoA ester (e.g., feruloyldiketide-CoA).[15][17] This reaction effectively builds the C6-C5 intermediate that will form one half of the final diarylheptanoid structure.[16]
Curcumin Synthase (CURS): The Scaffolding Catalyst
The second key enzyme is Curcumin Synthase (CURS) . CURS takes the diketide-CoA ester produced by DCS and catalyzes a decarboxylative condensation with a second hydroxycinnamoyl-CoA molecule (again, either p-coumaroyl-CoA or feruloyl-CoA).[15][17][18] This reaction joins the two aromatic portions via a central seven-carbon chain, releasing CO2 and two molecules of CoA to form the characteristic C6-C7-C6 diarylheptanoid scaffold.[19] The hydrolysis of the diketide-CoA has been identified as the rate-limiting step in this process.[18]
The co-incubation of DCS and CURS with the necessary precursors results in highly efficient curcuminoid synthesis, a rate that is approximately 15-fold higher than when CURS acts alone with the primary substrates.[15] This highlights the synergistic and obligatory nature of this two-enzyme system in turmeric.
Figure 2: The core two-enzyme system for curcumin synthesis in Curcuma longa.
Generating Diversity: The Role of CURS Isoforms
The chemical diversity of curcuminoids found in turmeric—namely curcumin, demethoxycurcumin, and bisdemethoxycurcumin—is not the result of downstream tailoring enzymes but is instead dictated at the point of synthesis by the substrate specificity of different CURS isoforms.[14][18] Three primary isoforms have been characterized, each with distinct preferences for starter and second units.[14][18]
| Enzyme Isoform | Preferred Starter Substrate(s) | Products Synthesized | Reference |
| CURS1 | Feruloyl-CoA (exclusively) | Curcumin | [18] |
| CURS2 | Feruloyl-CoA (favored) | Curcumin, Demethoxycurcumin | [18] |
| CURS3 | Feruloyl-CoA or p-Coumaroyl-CoA | Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin | [18] |
This elegant system allows the plant to generate a mixture of related compounds by varying the expression levels of CURS isoforms and controlling the in-vivo concentrations of feruloyl-CoA and p-coumaroyl-CoA.[14] For example:
-
Curcumin is formed from two feruloyl-CoA units.
-
Demethoxycurcumin is formed from one feruloyl-CoA and one p-coumaroyl-CoA unit.
-
Bisdemethoxycurcumin is formed from two p-coumaroyl-CoA units.
Experimental Protocols for Pathway Analysis
Investigating the diarylheptanoid pathway requires robust biochemical and molecular biology techniques. The following protocols provide a framework for the functional characterization of the key enzymes, DCS and CURS.
Protocol: Heterologous Expression and Purification of Recombinant DCS/CURS
Causality: To study an enzyme's function in vitro, it must be isolated from the complex cellular milieu. Heterologous expression in E. coli is a rapid and effective method for producing large quantities of active, purified protein for biochemical assays. The choice of an N-terminal polyhistidine tag is a strategic one, as it allows for efficient one-step purification via immobilized metal affinity chromatography (IMAC) with minimal impact on the protein's native folding and activity.
Methodology:
-
Gene Synthesis & Cloning: Synthesize the codon-optimized coding sequences for C. longa DCS and CURS genes. Clone these sequences into a pET-series expression vector (e.g., pET-28a) to create an N-terminal His6-tagged fusion protein.
-
Transformation: Transform the resulting plasmids into an appropriate E. coli expression strain, such as BL21(DE3).
-
Culture Growth: Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) with an overnight culture of the transformed E. coli. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking. The lower temperature is critical to enhance protein solubility and prevent the formation of inactive inclusion bodies.
-
Cell Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol). Lyse the cells using sonication on ice.
-
Purification: Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged protein using Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Measure protein concentration using a Bradford assay.
Protocol: In Vitro Coupled Enzyme Assay for Curcuminoid Synthesis
Causality: This assay reconstitutes the two-step pathway in vitro to confirm the synergistic function of DCS and CURS. By providing all necessary substrates and cofactors, the reaction's output can be directly measured. High-Performance Liquid Chromatography (HPLC) is the chosen analytical method due to its ability to separate and quantify the different curcuminoid products with high sensitivity and resolution based on their distinct retention times and UV-Vis spectra.
Methodology:
-
Reaction Setup: Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 µg purified recombinant DCS
-
1 µg purified recombinant CURS
-
200 µM Feruloyl-CoA
-
200 µM p-Coumaroyl-CoA
-
400 µM Malonyl-CoA
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination & Extraction: Stop the reaction by adding 10 µL of 20% HCl. Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Sample Preparation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
HPLC Analysis: Re-dissolve the dried residue in 50 µL of methanol. Inject 20 µL onto a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: Monitor at 425 nm, the characteristic absorbance maximum for curcuminoids.
-
-
Quantification: Identify and quantify bisdemethoxycurcumin, demethoxycurcumin, and curcumin by comparing their retention times and peak areas to those of authentic standards.
Figure 3: Workflow for functional characterization of diarylheptanoid biosynthetic enzymes.
Conclusion and Future Directions
The biosynthesis of diarylheptanoids in the Zingiberaceae family is a testament to the elegance of metabolic evolution, employing a specialized two-enzyme system to construct complex therapeutic molecules from common phenylpropanoid precursors. The functional divergence of CURS isoforms provides a sophisticated mechanism for generating chemical diversity. The protocols and mechanistic insights provided herein serve as a foundation for researchers aiming to explore this pathway further.
Future work in this field will likely focus on:
-
Metabolic Engineering: Leveraging the knowledge of these key enzymes (PAL, 4CL, DCS, CURS) to engineer microbial or plant-based systems for the high-yield production of specific curcuminoids or novel diarylheptanoid analogues.[5][20][21]
-
Structural Biology: Elucidating the crystal structures of DCS and the various CURS isoforms to understand the structural basis for their substrate specificities and catalytic mechanisms.[16]
-
Regulatory Networks: Identifying the transcription factors and signaling pathways that regulate the expression of diarylheptanoid biosynthetic genes in response to developmental and environmental cues.
By continuing to unravel the complexities of this pathway, the scientific community can unlock the full potential of these valuable natural products for human health and wellness.
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Li, Y., et al. (2015). Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism . National Institutes of Health. [Link]
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Hamberger, B., & Hahlbrock, K. (2004). The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes . PubMed. [Link]
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Li, Y., et al. (2015). Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism1[OPEN] . Semantic Scholar. [Link]
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A Quantum Chemical Exploration of 1,7-Diphenylhept-4-en-3-one: A Technical Guide for Researchers
This guide provides an in-depth technical framework for conducting quantum chemical calculations on 1,7-diphenylhept-4-en-3-one, a diarylheptanoid of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this class of molecules. We will delve into the theoretical underpinnings of the chosen computational strategies, provide detailed, field-proven protocols, and interpret the resulting data to gain actionable insights.
Introduction: The Rationale for Computational Scrutiny
This compound is a natural product belonging to the diarylheptanoid class of compounds, which are characterized by two aromatic rings linked by a seven-carbon chain.[3] These compounds, including the well-known curcumin, have garnered significant attention for their diverse biological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogues.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to explore the molecular landscape.[4] These methods allow for the prediction of a wide array of molecular properties, including optimized geometries, vibrational frequencies (correlating to infrared spectra), and the energies and distributions of frontier molecular orbitals, which are crucial for understanding chemical reactivity.[5][6]
The Computational Strategy: A Justification of Method and Basis Set
The reliability of any quantum chemical investigation hinges on the judicious selection of the computational method and basis set. For a molecule like this compound, which contains multiple conformational degrees of freedom and a conjugated π-system, a careful balance between accuracy and computational cost is essential.
Pillar of Trustworthiness: The B3LYP/6-311++G(d,p) Level of Theory
Our recommended approach employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7] B3LYP is a hybrid functional that has consistently demonstrated a high degree of accuracy for a broad range of organic molecules, making it a workhorse in computational organic chemistry.[7] It provides a robust description of electronic structures and thermochemistry for systems of this size.
This functional is paired with the 6-311++G(d,p) basis set. Let's dissect this choice:
-
6-311G : This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets.
-
++ : These plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is particularly important for systems with lone pairs and for calculating properties like electron affinity and proton affinity.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals from their spherical or simple dumbbell shapes, which is essential for correctly describing bonding in molecules.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the spectroscopic and electronic properties of organic molecules.[8]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a comprehensive and self-validating workflow for the quantum chemical analysis of this compound using the Gaussian suite of programs or a similar quantum chemistry package.[9]
Diagram of the Computational Workflow
Caption: A comprehensive workflow for the quantum chemical analysis of this compound.
Step 1: Initial 3D Structure Generation
The starting point for any calculation is a reasonable 3D structure of the molecule. This can be generated using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry of the molecule. For this compound, the double bond at the 4-position is typically in the more stable E configuration.
Step 2: Geometry Optimization
The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a critical step, as all subsequent calculations depend on the accuracy of the optimized geometry.
-
Protocol:
-
Create an input file for the quantum chemistry software (e.g., Gaussian).
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Define the level of theory: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Provide the Cartesian coordinates of the atoms from the initial structure.
-
Run the calculation.
-
Self-Validation: The optimization has converged when the forces on the atoms are close to zero, and the displacement of atoms between optimization steps is negligible. The output file will explicitly state the convergence criteria and whether they have been met.
-
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two crucial purposes:
-
Verification of a True Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Modify the input file to request a frequency calculation: #p B3LYP/6-311++G(d,p) Freq.
-
Run the calculation.
-
Self-Validation: Examine the output for the number of imaginary frequencies. For a stable molecule, there should be zero imaginary frequencies.
-
Analysis of Electronic Properties: Gaining Deeper Insights
With a validated optimized geometry, we can proceed to analyze the electronic structure of this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5][6][10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
-
Protocol: The HOMO and LUMO energies are calculated during the geometry optimization and are reported in the output file. Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Interpretation:
-
Red regions: Indicate areas of high electron density (negative electrostatic potential) and are prone to electrophilic attack.
-
Blue regions: Indicate areas of low electron density (positive electrostatic potential) and are susceptible to nucleophilic attack.
-
Green regions: Represent areas of neutral potential.
-
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[11][12][13][14][15] It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals that align with the familiar Lewis structure concept. This analysis can quantify intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability.
-
Protocol: NBO analysis can be requested as an additional calculation using the Pop=NBO keyword in Gaussian.
Data Presentation and Interpretation
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | Value to be filled from calculation | Value to be filled from calculation |
| Energy of LUMO | Value to be filled from calculation | Value to be filled from calculation |
| HOMO-LUMO Gap | Value to be filled from calculation | Value to be filled from calculation |
| Dipole Moment | Value to be filled from calculation | Value to be filled from calculation |
Note: The values in this table are placeholders and would be populated with the actual results from the quantum chemical calculations.
Diagram of Key Molecular Orbitals
Caption: Relationship between HOMO, LUMO, and the energy gap, key determinants of chemical reactivity.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound. By following these steps, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The insights gained from these calculations can be invaluable for understanding the structure-activity relationships of diarylheptanoids and for guiding the synthesis of new derivatives with enhanced therapeutic potential. While this guide provides a comprehensive computational framework, it is important to note that the ultimate validation of these theoretical predictions will come from experimental studies.
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Methodological & Application
Application Notes and Protocols for 1,7-Diphenylhept-4-en-3-one in Neuroprotective and Anti-inflammatory Assays
Introduction: A Novel Diarylheptanoid for Neurodegenerative Disease Research
Neuroinflammation and oxidative stress are critical pathological drivers in the onset and progression of a wide range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The activation of glial cells, such as microglia and astrocytes, can lead to a chronic inflammatory state, releasing a cascade of neurotoxic mediators including pro-inflammatory cytokines, nitric oxide (NO), and reactive oxygen species (ROS). This sustained inflammatory environment contributes directly to neuronal damage and cell death. Consequently, therapeutic strategies aimed at modulating neuroinflammation and protecting neurons from inflammatory-induced damage are of paramount interest in drug discovery.
1,7-Diphenylhept-4-en-3-one is a natural diarylheptanoid that has recently emerged as a compound of significant interest. Found in plants such as Alpinia officinarum, this small molecule and its analogs are being investigated for their therapeutic potential. Recent studies have demonstrated that this compound can mitigate Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, highlighting the compound's potential to counteract neuronal damage.[3][4][5][6][7] Furthermore, structurally similar diarylheptanoids have been shown to exert potent anti-neuroinflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK in microglia.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the neuroprotective and anti-inflammatory properties of this compound in vitro. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for assessing neuroinflammation and neuronal viability.
Mechanism of Action: The Scientific Rationale for a Multi-Targeted Approach
The therapeutic potential of this compound appears to stem from its ability to modulate multiple, interconnected signaling pathways involved in neurodegeneration. Understanding these pathways is crucial for designing experiments that effectively probe the compound's efficacy.
Anti-Inflammatory Pathway: Targeting Microglial Activation
Microglia are the resident immune cells of the central nervous system and play a central role in initiating and propagating neuroinflammation.[10] In response to pathological stimuli, such as lipopolysaccharide (LPS), microglia become activated and produce a host of pro-inflammatory and neurotoxic molecules.[11][12][13][14] A key signaling pathway governing this response is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation is a primary target for anti-inflammatory drug discovery.
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Neuroprotective Pathway: Enhancing Cellular Defense
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. The Nrf2 signaling pathway is a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by inducers, such as this compound, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Proposed neuroprotective mechanism via Nrf2 activation.
Experimental Workflow: A Step-by-Step Approach
A logical and sequential experimental workflow is essential for a thorough evaluation of this compound. The following workflow is recommended:
Sources
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- 8. Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways [mdpi.com]
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- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,7-Diphenylhept-4-en-3-one as a Natural Feeding Deterrent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,7-diphenylhept-4-en-3-one, a natural diarylheptanoid, as a feeding deterrent. This guide covers the compound's background, proposed synthesis, formulation, and detailed protocols for evaluating its feeding deterrent activity against the model stored-product pest, the red flour beetle (Tribolium castaneum). The methodologies are designed to be robust and self-validating, providing a framework for the screening and characterization of natural product-based insect antifeedants.
Introduction: The Potential of Diarylheptanoids in Pest Management
The growing demand for sustainable and environmentally benign pest control strategies has spurred research into naturally occurring compounds with insecticidal and behavioral-modifying properties. Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, have emerged as promising candidates.[1] These compounds are found in various plant families, including Zingiberaceae (ginger family), and exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects.[1]
This compound (Figure 1) is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum, also known as lesser galangal.[2] Preliminary studies have demonstrated its potential as a feeding deterrent against the red flour beetle, Tribolium castaneum, a significant pest of stored grains and processed food products.[3] This application note will provide a detailed exploration of this compound's potential as a natural antifeedant.
Figure 1: Chemical Structure of this compound (E)-1,7-diphenylhept-4-en-3-one
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O | PubChem CID: 5316932 |
| Molecular Weight | 264.4 g/mol | PubChem CID: 5316932 |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| CAS Number | 79559-59-4 | PubChem CID: 5316932 |
Proposed Synthesis Pathway
While this compound can be isolated from its natural source, a synthetic route offers a more consistent and scalable supply for research purposes. A plausible and efficient method for its synthesis is through a Claisen-Schmidt condensation (a type of aldol condensation), which involves the reaction of an enolizable ketone with an aromatic aldehyde in the presence of a base.
A proposed two-step synthesis is outlined below:
Step 1: Aldol condensation of benzaldehyde and acetone to form benzylideneacetone. In this initial step, benzaldehyde is reacted with acetone in the presence of a base like sodium hydroxide to yield benzylideneacetone.
Step 2: Michael addition of the enolate of 1-phenylbutan-2-one to benzylideneacetone. The second step involves the Michael addition of the enolate of 1-phenylbutan-2-one to the α,β-unsaturated ketone, benzylideneacetone. This is followed by dehydration to yield the final product, (E)-1,7-diphenylhept-4-en-3-one.
Caption: Proposed two-step synthesis of this compound.
Mechanism of Action: A Gustatory Approach
Feeding is a complex behavior in insects, governed by a sophisticated chemosensory system. Antifeedants, or feeding deterrents, are substances that inhibit feeding when they come into contact with an insect's chemoreceptors. The primary mechanism of action for many natural feeding deterrents is the stimulation of specialized gustatory receptor neurons (GRNs) that perceive these compounds as unpalatable or toxic.[4][5] This elicits an aversive behavioral response, causing the insect to cease feeding.
While the specific molecular targets of this compound have not yet been elucidated, it is hypothesized that, like many other plant-derived antifeedants, it interacts with bitter taste receptors in the insect's gustatory sensilla. This interaction is thought to trigger a neural signal that overrides the phagostimulatory signals from nutrients, leading to feeding cessation.
Caption: Hypothesized mechanism of feeding deterrence.
Experimental Protocols: Evaluating Feeding Deterrence in Tribolium castaneum
The following protocols provide a detailed methodology for assessing the feeding deterrent activity of this compound against adult Tribolium castaneum. The flour disk bioassay is a widely used and reliable method for screening antifeedants in stored-product pests.[6][7]
Insect Rearing
-
Species: Red flour beetle, Tribolium castaneum (Herbst).
-
Rearing Medium: A mixture of whole wheat flour and brewer's yeast (95:5, w/w).
-
Conditions: Maintain cultures in a dark incubator at 30 ± 1°C and 70 ± 5% relative humidity.
-
Synchronization: Use adults of a known age (e.g., 1-2 weeks post-eclosion) for all bioassays to ensure uniformity in feeding behavior.
Formulation of the Test Compound
Due to its hydrophobic nature, this compound must be dissolved in a suitable organic solvent for application.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a volatile solvent such as acetone or ethanol (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the flour disks.
-
Control Solution: Use the pure solvent (acetone or ethanol) as the control.
Flour Disk Bioassay Protocol (No-Choice Test)
This protocol is adapted from established methods for stored-product insect bioassays.[6][7][8]
-
Flour Disk Preparation:
-
Prepare a slurry by mixing whole wheat flour with deionized water in a 1:1.5 (w/v) ratio.
-
Continuously stir the slurry to maintain a homogenous suspension.
-
Pipette 100 µL aliquots of the slurry onto a non-stick surface (e.g., a polystyrene Petri dish) to form uniform disks.
-
Allow the disks to air-dry at room temperature overnight.
-
-
Treatment Application:
-
Once dry, apply a specific volume (e.g., 10 µL) of the test compound solution (or control solution) evenly onto the surface of each flour disk.
-
Allow the solvent to evaporate completely in a fume hood for at least one hour. This step is critical to ensure that any observed deterrence is due to the compound and not the solvent.
-
-
Experimental Setup:
-
Place one treated flour disk in the center of a small Petri dish (e.g., 35 mm diameter).
-
Introduce a pre-weighed group of 10 adult T. castaneum (previously starved for 24 hours) into each Petri dish.
-
Seal the Petri dishes with ventilated lids to allow for air exchange.
-
Prepare at least five replicates for each concentration and the control.
-
-
Incubation:
-
Incubate the bioassay dishes under the same conditions as the insect rearing (30 ± 1°C, 70 ± 5% RH) in the dark for 72 hours.
-
-
Data Collection:
-
After the incubation period, remove the insects from each dish.
-
Record the final weight of the insects.
-
Carefully collect and weigh the remaining flour disk fragments.
-
Data Analysis
-
Calculate Food Consumption:
-
Food Consumption (mg) = (Initial weight of flour disk) - (Final weight of flour disk fragments)
-
-
Calculate the Feeding Deterrence Index (FDI):
-
FDI (%) = [ (C - T) / C ] * 100
-
Where:
-
C = Food consumption in the control group
-
T = Food consumption in the treated group
-
-
-
-
Statistical Analysis:
-
Use a one-way analysis of variance (ANOVA) to determine if there are significant differences in food consumption between the different treatment concentrations and the control.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons.
-
A dose-response analysis can be performed to calculate the EC₅₀ (the concentration that causes 50% feeding deterrence).
-
Caption: Workflow for the feeding deterrence bioassay.
Expected Results and Interpretation
A study by Xin et al. (2017) reported that this compound exhibited a feeding deterrent index of 18.94% against T. castaneum adults at a concentration of 1500 ppm.[9] This indicates a moderate level of feeding deterrence at this specific concentration. A full dose-response study would be necessary to determine the EC₅₀ value and to fully characterize the antifeedant potential of this compound.
Table 1: Feeding Deterrent Activity of Compounds from Alpinia officinarum against T. castaneum at 1500 ppm
| Compound | Feeding Deterrent Index (%) |
| 5-hydroxy-1,7-diphenyl-3-heptanone | 18.21 |
| 1,7-Diphenyl-4-hepten-3-one | 18.94 |
| New diarylheptanoid | 19.79 |
| Galangin | 26.99 |
| Galangin-3-methyl ether | 20.34 |
| Pinocembrin | 35.81 |
| Data from Xin et al., 2017[9] |
A successful feeding deterrent will show a dose-dependent increase in the Feeding Deterrence Index. High FDI values (approaching 100%) indicate strong antifeedant activity.
Conclusion and Future Directions
This compound demonstrates clear potential as a natural feeding deterrent. The protocols outlined in this guide provide a robust framework for its evaluation. Future research should focus on:
-
Dose-Response Studies: To determine the EC₅₀ and fully quantify its potency.
-
Mechanism of Action Studies: To identify the specific gustatory receptors and neural pathways involved in the deterrent response.
-
Broad-Spectrum Activity: To assess its efficacy against a wider range of insect pests.
-
Field Trials: To evaluate its performance under more realistic storage conditions.
The exploration of diarylheptanoids like this compound represents a promising avenue for the development of novel, effective, and sustainable pest management solutions.
References
-
Liu, Z., et al. (2011). Feeding deterrents from Aconitum episcopale roots against the red flour beetle, Tribolium castaneum. Journal of Agricultural and Food Chemistry, 59(8), 3701-3706. Available at: [Link]
-
Xie, Y., Fields, P. G., & Isman, M. B. (1995). A rapid and simple flour-disk bioassay for testing substances active against stored-product insects. The Canadian Entomologist, 127(6), 865-875. Available at: [Link]
-
Campbell, J. F., & Mullen, M. A. (2014). An inexpensive feeding bioassay technique for stored-product insects. Journal of Economic Entomology, 107(1), 430-436. Available at: [Link]
-
Dafoe, L. A., & Huber, D. P. W. (2010). An Inexpensive Feeding Bioassay Technique for Stored-Product Insects. Journal of the Kansas Entomological Society, 83(4), 346-353. Available at: [Link]
-
PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Scribd. (n.d.). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Retrieved January 16, 2026, from [Link]
-
YouTube. (2012, March 30). The Aldol Reaction Synthesis of Tetraphenylcyclopentadienone Part I [Video]. Nerz. [Link]
-
Lee, Y., Kim, S. H., & Montell, C. (2010). Avoiding DEET through insect gustatory receptors. Neuron, 67(4), 555-561. Available at: [Link]
-
ResearchGate. (n.d.). Avoiding DEET through Insect Gustatory Receptors. Retrieved January 16, 2026, from [Link]
-
Johns Hopkins University. (n.d.). Avoiding DEET through insect gustatory receptors. Retrieved January 16, 2026, from [Link]
-
ScienceDirect. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Secretion and Detection of Defensive Compounds by the Red Flour Beetle Tribolium castaneum Interacting with the Insect Pathogenic Fungus Beauveria bassiana. Insects, 13(4), 389. Available at: [Link]
-
BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Diarylheptanoid. Retrieved January 16, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Repellency, Fumigant Toxicity, Antifeedent and Residual Activities of Coridothymus capitatus and Its Main Component Carvacrol against Red Flour Beetle. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Control of red flour beetle (Tribolium castaneum) in feeds and commercial poultry diets via using a blend of clove and lemongrass extracts. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Pyrethrins inhibit feeding in flies by irritating their oral taste organs through intrinsic neurotoxic actions. Retrieved January 16, 2026, from [Link]
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HPLC Analysis of 1,7-Diphenylhept-4-en-3-one: An Application Note and Protocol
Introduction: The Analyte in Context
1,7-Diphenylhept-4-en-3-one is a linear diarylheptanoid, a class of natural products characterized by two aromatic rings linked by a seven-carbon chain.[1] Found in plants from the Zingiberaceae family, such as Alpinia officinarum, this compound and its analogues are of significant interest to researchers for their diverse biological activities.[1] As research into the therapeutic potential and applications of diarylheptanoids expands, the need for a robust, reliable, and reproducible analytical method for quantification is paramount.
This application note provides a comprehensive, step-by-step protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte from purified samples or simple matrices. The causality behind each step is explained to empower the user to understand, adapt, and troubleshoot the protocol effectively.
Analyte Physicochemical Properties & Method Selection Rationale
The successful development of an HPLC method is predicated on a thorough understanding of the analyte's chemical properties. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O | [2] |
| Molecular Weight | 264.36 g/mol | [1] |
| Structure | Two phenyl rings and a heptenone backbone | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| UV λmax | ~280 nm | [1] |
Rationale for Method Selection:
-
Reverse-Phase HPLC (RP-HPLC): The structure of this compound, with its two phenyl rings and a long carbon chain, confers significant hydrophobic (non-polar) character. RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal chromatographic mode for retaining and separating such molecules based on their hydrophobicity.[4][5][6] Analytes are retained on the column through hydrophobic interactions and are eluted by increasing the organic solvent content of the mobile phase.[5]
-
UV Detection: The presence of a conjugated enone system and two aromatic phenyl rings in the molecule results in strong ultraviolet (UV) absorbance. The reported maximum absorbance (λmax) at approximately 280 nm allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector, which are common in most analytical laboratories.[1]
Principle of the Chromatographic Method
This method employs an isocratic RP-HPLC separation on a C18 stationary phase. The sample, dissolved in a suitable organic solvent, is injected into the HPLC system. The mobile phase, a polar mixture of acetonitrile and water, continuously flows through the column. Due to its hydrophobic nature, this compound partitions from the polar mobile phase to the non-polar C18-coated silica particles of the stationary phase, causing it to be retained.[5] Other, more polar impurities will have less affinity for the stationary phase and will elute earlier. The retained analyte is then eluted from the column as a distinct band. As it passes through the detector flow cell, it absorbs light at 280 nm, generating a signal proportional to its concentration. This signal is recorded as a peak in the chromatogram, and its area is used for quantification.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the analysis.
Required Materials and Reagents
-
Analyte: this compound reference standard (≥95% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized (DI) water or HPLC-grade water (resistivity ≥ 18 MΩ·cm).
-
Glassware: Class A volumetric flasks and pipettes.
-
Vials: 2 mL amber HPLC vials with PTFE septa caps.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon, compatible with ACN).
Instrumentation and Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18) |
| Mobile Phase | Acetonitrile (ACN) : Water (75:25, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes (adjust as needed to ensure elution of all components) |
Preparation of Mobile Phase
-
Measure 750 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 250 mL of HPLC-grade water to the same cylinder.
-
Transfer the mixture to a 1 L solvent reservoir bottle.
-
Sonicate for 10-15 minutes or sparge with helium to degas the solution. This step is critical to prevent air bubbles from interfering with the pump and detector performance.
-
Label the bottle clearly with the composition and date of preparation.
Preparation of Standard and Sample Solutions
Caption: The logical flow of an analytical run.
-
Calibration Curve: Plot the peak area (y-axis) of the calibration standards versus their corresponding concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: For each sample injection, determine the peak area corresponding to this compound.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the injected sample. Account for all dilution factors and the initial sample weight to determine the final concentration in the original material.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Column degradation- Sample solvent mismatch- pH effects (less likely for this analyte) | - Replace column- Dissolve sample in mobile phase- Ensure fresh, high-quality solvents |
| Shifting Retention Times | - Inconsistent mobile phase composition- Pump malfunction (flow rate fluctuation)- Column temperature changes | - Prepare fresh mobile phase accurately- Prime and purge the pump- Ensure column oven is stable at 30 °C |
| Broad Peaks | - Column contamination or aging- High dead volume in connections | - Flush column with a strong solvent (e.g., 100% ACN)- Check and remake all fittings from injector to detector |
| No Peaks or Low Signal | - No sample injected (air bubble in syringe)- Detector lamp off or failing- Incorrect wavelength setting | - Check sample vial and syringe for air- Verify detector lamp status- Confirm detector is set to 280 nm |
References
-
BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 1,7-Diphenylhept-4-en-3-one as a Potential Therapeutic Agent for Alzheimer's Disease
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: A Novel Therapeutic Avenue for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. Recent research has highlighted the critical role of neuroinflammation and oxidative stress in the pathogenesis of AD. 1,7-Diphenylhept-4-en-3-one, a diarylheptanoid naturally occurring in plants such as Alpinia officinarum, has emerged as a promising therapeutic candidate. Studies have indicated that this compound mitigates Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death, through the activation of the Nrf2 signaling pathway.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing its synthesis and outlining a suite of in vitro and in vivo protocols to rigorously assess its therapeutic potential.
Compound Profile: this compound
This compound is a small molecule with the chemical formula C₁₉H₂₀O. Its structure, characterized by two phenyl rings separated by a seven-carbon chain containing a ketone and a double bond, is reminiscent of curcumin, another natural compound extensively studied for its neuroprotective properties.
Synthesis and Preparation
While total synthesis is possible, a common method for obtaining this compound is through extraction from natural sources. Supercritical carbon dioxide (SC-CO₂) extraction from the rhizomes of Alpinia officinarum has been shown to be an effective and sustainable method.[1]
Protocol for Stock Solution Preparation: For in vitro experiments, a 10 mM stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO).[2] For in vivo studies, the compound's solubility and vehicle for administration (e.g., saline with a co-solvent like Tween 80) should be empirically determined to ensure bioavailability.
Part 1: In Vitro Evaluation of Therapeutic Mechanisms
A multi-faceted in vitro approach is essential to dissect the molecular mechanisms by which this compound exerts its neuroprotective effects. The following protocols are designed to assess its impact on key pathological hallmarks of Alzheimer's disease.
Assessment of Anti-Amyloidogenic Properties
The aggregation of amyloid-beta peptides is a central event in AD pathogenesis. The Thioflavin T (ThT) assay is a widely used method to monitor Aβ fibrillization in real-time.
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[3]
Materials:
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers: Reconstitute lyophilized Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C. Immediately before use, dissolve the peptide film in DMSO to create a 5 mM stock solution, then dilute to the desired final concentration in phosphate buffer.
-
ThT Working Solution: Prepare a 5 µM ThT working solution in phosphate buffer.
-
Assay Setup: In a 96-well plate, combine the Aβ₁₋₄₂ solution, the test compound (this compound at various concentrations), and the ThT working solution. Include appropriate controls (Aβ₁₋₄₂ alone, vehicle control).
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase between treated and untreated samples.
Investigation of Tau Pathology
Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles. An in vitro assay using neuronal cells can determine if this compound can modulate this process.
Protocol 2: In Vitro Tau Hyperphosphorylation Assay
Principle: This assay utilizes a cell line stably expressing a mutant form of human tau. The phosphorylation status of tau can be assessed by Western blotting using phosphorylation-specific antibodies.
Materials:
-
U2OS cell line stably expressing triple mutant (TM) human 0N4R Tau-tGFP[4]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for Ser202/Thr205), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the Tau-tGFP U2OS cells to ~80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control (β-actin).
Evaluation of Anti-Neuroinflammatory Effects
Neuroinflammation, mediated by microglia, is a key component of AD pathology. The BV-2 microglial cell line is a common model to study neuroinflammatory responses.
Protocol 3: Measurement of Inflammatory Cytokines in BV-2 Microglia
Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in BV-2 microglia, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. The effect of this compound on this response is quantified by ELISA.[5]
Materials:
-
BV-2 murine microglial cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment: Seed BV-2 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated and LPS-only controls.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentrations of TNF-α and IL-6 in the samples. Compare the cytokine levels in the treated groups to the LPS-only control.
Elucidation of the Nrf2-Mediated Antioxidant Response
The activation of the Nrf2 pathway is a proposed mechanism of action for this compound. This can be investigated by examining the nuclear translocation of Nrf2 and the expression of its downstream target, heme oxygenase-1 (HO-1).
Protocol 4: Western Blot Analysis of Nrf2 Nuclear Translocation
Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus to initiate the transcription of antioxidant genes. This can be visualized by separating nuclear and cytoplasmic fractions of cell lysates and performing a Western blot.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-tubulin (cytoplasmic marker)
-
Western blotting reagents and equipment (as in Protocol 2)
Procedure:
-
Cell Treatment and Fractionation: Treat neuronal cells with this compound for a specified time. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
Western Blotting: Perform Western blotting on both the nuclear and cytoplasmic fractions.
-
Data Analysis: Analyze the levels of Nrf2 in the nuclear and cytoplasmic fractions. Lamin B1 and β-tubulin are used to confirm the purity of the fractions. An increase in nuclear Nrf2 indicates activation of the pathway.
Investigation of Pyroptosis Inhibition
Pyroptosis is an inflammatory form of cell death implicated in AD. The NLRP3 inflammasome is a key mediator of this process.
Protocol 5: Western Blot for NLRP3 Inflammasome Components
Principle: Activation of the NLRP3 inflammasome leads to the cleavage of caspase-1 and Gasdermin D (GSDMD). The effect of this compound on the expression of NLRP3 and the cleavage of these downstream effectors can be assessed by Western blot.
Materials:
-
Neuronal cell line or primary neurons
-
Aβ₁₋₄₂ oligomers (to induce pyroptosis)
-
This compound
-
Primary antibodies: anti-NLRP3, anti-cleaved-caspase-1, anti-GSDMD, anti-β-actin
-
Western blotting reagents and equipment (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat neuronal cells with Aβ₁₋₄₂ oligomers in the presence or absence of this compound.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 2, using antibodies against NLRP3, cleaved caspase-1, and GSDMD.
-
Data Analysis: Quantify the protein levels and compare the treated groups to the Aβ-only control. A reduction in NLRP3 and cleaved caspase-1 and GSDMD indicates inhibition of the pyroptotic pathway.
Part 2: In Vivo Evaluation of Therapeutic Efficacy
In vivo studies using a transgenic mouse model of Alzheimer's disease are crucial to validate the therapeutic potential of this compound. The APP/PS1 mouse model, which develops age-dependent Aβ plaques and cognitive deficits, is a suitable choice.
Assessment of Cognitive Improvement
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol 6: Morris Water Maze Test in APP/PS1 Mice
Principle: This test evaluates the ability of a mouse to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.[6][7][8]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
Procedure:
-
Acclimation and Habituation: Handle the mice for several days before the test. Allow them to swim freely in the pool for 60 seconds without the platform on the day before the training begins.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the treated APP/PS1 mice, untreated APP/PS1 mice, and wild-type controls.
Ex Vivo Analysis of Brain Pathology
After the behavioral testing, the mouse brains can be analyzed to assess the effect of this compound on the underlying AD pathology.
Protocol 7: Immunohistochemical Analysis of Aβ Plaques and Neuroinflammation
Principle: Immunohistochemistry (IHC) allows for the visualization and quantification of Aβ plaques and markers of microglial and astrocyte activation in brain sections.
Materials:
-
Mouse brains from the in vivo study
-
Formalin or paraformaldehyde for fixation
-
Cryostat or microtome
-
Primary antibodies: anti-Aβ (e.g., 6E10), anti-Iba1 (microglia marker), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the mice and fix the brains. Prepare cryosections or paraffin-embedded sections.
-
Immunostaining:
-
Perform antigen retrieval if necessary.
-
Block the sections and incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the Aβ plaque load, and the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes around the plaques.
Data Presentation
Quantitative data from the described protocols should be summarized in tables for clear comparison between experimental groups.
| In Vitro Assay | Parameter Measured | Control Group | This compound (Low Dose) | This compound (High Dose) |
| ThT Assay | % Inhibition of Aβ Aggregation | 0% | Value | Value |
| Tau Phosphorylation | Fold Change in p-Tau/Total Tau | 1.0 | Value | Value |
| Neuroinflammation | TNF-α Concentration (pg/mL) | Value | Value | Value |
| IL-6 Concentration (pg/mL) | Value | Value | Value | |
| Nrf2 Activation | Fold Change in Nuclear Nrf2 | 1.0 | Value | Value |
| Pyroptosis | Fold Change in NLRP3 Expression | 1.0 | Value | Value |
| In Vivo Assay (APP/PS1 Mice) | Parameter Measured | Wild-Type Control | APP/PS1 Vehicle | APP/PS1 + this compound |
| Morris Water Maze | Escape Latency (Day 5, sec) | Value | Value | Value |
| Time in Target Quadrant (%) | Value | Value | Value | |
| Immunohistochemistry | Aβ Plaque Load (%) | N/A | Value | Value |
| Iba1 Positive Cells (count/area) | Value | Value | Value |
Visualizations
Signaling Pathways
Caption: Inhibition of the Pyroptosis Pathway.
Experimental Workflow
Caption: Overall Experimental Workflow.
References
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Mechanisms of neuroprotection mediated by the Nrf2 signaling network. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Thioflavin T spectroscopic assay. (n.d.). Retrieved January 16, 2026, from [Link]
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A schematic diagram of Pyroptosis pathways. Pyroptosis is initiated... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Validation of a 2-day water maze protocol in mice. (2012). Journal of Neuroinflammation, 9, 1-1. [Link]
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NRF2 signalling pathway: New insights and progress in the field of wound healing. (2021). International Wound Journal, 18(4), 435-446. [Link]
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The complexity of the Nrf2 pathway: Beyond the antioxidant response. (2015). Molecules and Cells, 38(10), 843-851. [Link]
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Overview of pyroptosis signaling pathways. In the canonical pyroptosis... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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The schematic diagram of the process of three types of pyroptosis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Morris water maze. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
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Cellular and molecular mechanisms of pyroptosis-related signaling... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze. (2019). Frontiers in Behavioral Neuroscience, 13, 148. [Link]
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Water Maze Tasks in Mice: Special Reference to Alzheimer's Transgenic Mice. (2011). Current Protocols in Neuroscience, Chapter 8, Unit 8.5A. [Link]
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TUDCA Ameliorates Cognitive Impairment in APP/PS1 Mice by Modulating the Microbiota–Gut–Brain Axis. (2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]
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Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (2012). International Journal of Molecular Sciences, 13(3), 3372-3390. [Link]
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tau Phosphorylation Assay. (n.d.). Innoprot. Retrieved January 16, 2026, from [Link]
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Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. (2025). protocols.io. [Link]
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Thioflavin-T (ThT) Aggregation assay. (n.d.). protocols.io. Retrieved January 16, 2026, from [Link]
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In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). Journal of Visualized Experiments, (95), e51537. [Link]
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(PDF) In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2025). ResearchGate. [Link]
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(PDF) Thioflavin-T (ThT) Aggregation assay v1. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025). F1000Research, 14, 25. [Link]
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ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2019). Biophysical Reviews, 11(4), 499-517. [Link]
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In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2014). Journal of Visualized Experiments, (95), e51537. [Link]
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Tau Hyperphosphorylation Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]
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Which is a good technique to measure the neuro-inflammatory markers in brain? (2015). ResearchGate. [Link]
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(A) Western blot analysis of Nrf2 concentration from whole brain... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A. Representative images obtained from Western blot analysis of brain... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a. (2023). International Journal of Molecular Sciences, 24(8), 6982. [Link]
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1,7-Diphenyl-4-hepten-3-one. (n.d.). BioCrick. Retrieved January 16, 2026, from [Link]
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A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. (2024). International Journal of Molecular Sciences, 25(12), 6432. [Link]
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1,7-Diphenyl-4-hepten-3-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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(PDF) Neuroinflammation and Microglia: Considerations and approaches for neurotoxicity assessment. (2025). ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,7-Diphenylhept-4-en-3-one on Cancer Cell Lines
Foreword: The Rationale for Investigating 1,7-Diphenylhept-4-en-3-one in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Natural products and their synthetic analogs have historically been a rich source of therapeutic leads. This compound, a diarylheptanoid, belongs to a class of compounds structurally related to curcumin, the active component of turmeric.[1][2] Curcumin itself has been extensively studied for its pleiotropic anticancer activities, though its clinical utility has been hampered by poor bioavailability.[1] This has spurred the investigation of curcumin analogs, such as this compound, which may possess enhanced pharmacological properties.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays of this compound. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific principles and rationale for the experimental design. The methodologies outlined herein are robust and validated, ensuring the generation of reproducible and high-quality data.
Introduction to this compound
This compound is a diarylheptanoid with the chemical formula C₁₉H₂₀O.[3] It has been isolated from natural sources such as Alpinia officinarum.[3][4] While research on this specific compound has explored its potential as a feeding deterrent for pests and its neuroprotective effects, its cytotoxic activity against a broad spectrum of cancer cell lines remains an area of active investigation.[4][5][6] Structurally similar diarylheptanoids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.[1][2][7]
Potential Mechanisms of Action (Hypothesized based on related compounds):
Based on the known mechanisms of curcumin and other diarylheptanoids, this compound may exert its cytotoxic effects through various signaling pathways, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many chemotherapeutic agents. Structurally related compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[7]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.[7]
-
Inhibition of Pro-survival Signaling Pathways: Targeting pathways like PI3K/Akt, which are often constitutively active in cancer, can lead to decreased cell viability.[7]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status can lead to oxidative stress and subsequent cell death.[7]
The following protocols are designed to quantify the cytotoxic effects of this compound and provide a foundation for further mechanistic studies.
Experimental Design and Workflow
A logical and well-controlled experimental design is paramount for obtaining meaningful results. The following workflow provides a general overview of the process for assessing the in vitro cytotoxicity of this compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Recommended Cancer Cell Lines
The choice of cancer cell lines is critical and should ideally represent a variety of cancer types. The following are commonly used and well-characterized cell lines suitable for initial cytotoxicity screening:
| Cell Line | Cancer Type | ATCC Number | Key Characteristics |
| A549 | Lung Carcinoma | CCL-185 | A hypotriploid human cell line derived from a lung carcinomatous tissue.[8] |
| MCF-7 | Breast Adenocarcinoma | HTB-22 | An estrogen-receptor (ER) positive breast cancer cell line.[9][10] |
| HeLa | Cervical Adenocarcinoma | CCL-2 | One of the oldest and most commonly used human cell lines in scientific research.[9][11] |
| HepG2 | Hepatocellular Carcinoma | HB-8065 | A human liver cancer cell line.[9][10] |
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[12]
4.1. Materials and Reagents
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
4.2. Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture the selected cancer cell lines in their respective complete growth media in a humidified incubator at 37°C with 5% CO₂.[8][10]
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete growth medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁴ cells/well) in complete growth medium.[14] Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
Day 2: Treatment with this compound
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (cells with medium only).
-
Incubation: Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).[14]
Day 3, 4, or 5: MTT Assay and Data Acquisition
-
Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[13][15] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization of Formazan Crystals: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.[15][16] A reference wavelength of 630 nm can be used to reduce background noise.[16]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Data Analysis and Interpretation
5.1. Calculation of Cell Viability
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
5.2. Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This is a standard measure of a compound's cytotoxicity. The IC₅₀ value can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. A non-linear regression analysis is then performed to calculate the IC₅₀.
5.3. Example Data Presentation
The results of the cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values for this compound against different cancer cell lines at various time points is recommended.
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] | |
| MCF-7 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] | |
| HeLa | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] | |
| HepG2 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] |
Potential Signaling Pathways for Further Investigation
Should this compound demonstrate significant cytotoxic activity, further studies to elucidate its mechanism of action are warranted. Based on the literature for related diarylheptanoids, the following signaling pathways are prime candidates for investigation.[7]
Caption: Hypothesized signaling pathways affected by this compound.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro evaluation of the cytotoxic properties of this compound against a panel of cancer cell lines. The detailed MTT assay protocol, coupled with guidance on experimental design and data analysis, will enable researchers to generate reliable and reproducible results. Positive findings from these initial screens would justify further investigation into the compound's mechanism of action, including its effects on apoptosis, cell cycle, and key signaling pathways. Ultimately, a thorough understanding of the in vitro cytotoxicity of this compound is a critical first step in assessing its potential as a novel anticancer therapeutic.
References
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Mintong Xin, et al. Chemical Constituents of Supercritical Extracts from Alpinia officinarum and the Feeding Deterrent Activity against Tribolium castaneum. Molecules. 2017 Apr 18;22(4):647. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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MTT (Assay protocol - protocols.io). [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
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1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed. [Link]
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PD-L1 expression levels on tumor cells affect their immunosuppressive activity. [Link]
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Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents - PubMed Central - NIH. [Link]
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Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC - PubMed Central. [Link]
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1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway | Request PDF - ResearchGate. [Link]
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The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - NIH. [Link]
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Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. [Link]
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Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves - PubMed Central. [Link]
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Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - MDPI. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
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(PDF) Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. [Link]
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1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem. [Link]
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7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity - ResearchGate. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. [Link]
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Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione - PMC - NIH. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents - ResearchGate. [Link]
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Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - MDPI. [Link]
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DM-1, sodium 4-[5-(4-hydroxy-3-methoxyphenyl)-3-oxo-penta-1,4-dienyl]-2-methoxy-phenolate: a curcumin analog with a synergic effect in combination with paclitaxel in breast cancer treatment - PubMed. [Link]
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Application Notes and Protocols for the Quantification of 1,7-Diphenylhept-4-en-3-one in Plant Extracts
Introduction: The Significance of 1,7-Diphenylhept-4-en-3-one
This compound is a naturally occurring diarylheptanoid found in various medicinal plants, most notably in the rhizomes of Alpinia officinarum (lesser galangal) and species of the Curcuma genus.[1] Diarylheptanoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The accurate quantification of this compound in plant extracts is paramount for the standardization of herbal medicines, quality control of botanical supplements, and for pharmacokinetic and pharmacodynamic studies in drug development.
This comprehensive guide provides detailed analytical methods for the robust and reliable quantification of this compound in complex plant matrices. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O | [1][2] |
| Molecular Weight | 264.36 g/mol | [1][2] |
| CAS Number | 79559-59-4 | [1][2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [3] |
A Strategic Approach to Method Development
The quantification of a specific bioactive compound within a complex plant extract presents a significant analytical challenge due to the presence of a multitude of interfering matrix components. Our strategy is to employ a multi-faceted approach, beginning with an efficient extraction and sample clean-up, followed by high-resolution chromatographic separation and sensitive, specific detection. The entire workflow is underpinned by rigorous validation according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity.[4][5]
Diagram of the Analytical Workflow
Caption: A comprehensive workflow for the quantification of this compound in plant extracts.
Part 1: Sample Preparation - The Foundation of Accurate Quantification
The goal of sample preparation is to efficiently extract the analyte of interest from the plant matrix while minimizing the co-extraction of interfering substances.[6] The choice of extraction method is critical and depends on the physicochemical properties of the analyte and the nature of the plant material.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
UAE is a green and efficient extraction technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[7][8] This method is particularly suitable for moderately polar compounds like this compound.
Step-by-Step Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., rhizomes of Alpinia officinarum) at room temperature to a constant weight. Grind the dried material into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature of 25°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue twice more with 20 mL of methanol each time.
-
Pool the filtrates and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
-
-
Reconstitution: Reconstitute the dried extract in 5 mL of methanol and vortex for 1 minute to ensure complete dissolution.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is a highly effective technique for removing interfering compounds from the crude extract, thereby reducing matrix effects and enhancing the sensitivity and longevity of the analytical column.[9]
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.
-
Sample Loading: Load 1 mL of the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 80:20, v/v) to remove polar impurities.
-
Elution: Elute the analyte of interest, this compound, with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase used for the subsequent chromatographic analysis. Filter through a 0.45 µm syringe filter before injection.
Part 2: Analytical Methodologies - Separation and Detection
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the available instrumentation. We present protocols for HPLC-UV, LC-MS/MS, and GC-MS.
Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for routine quality control.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 20 µL. |
| Detection Wavelength | 280 nm.[1] |
| Run Time | 15 minutes. |
Rationale for Parameter Selection: A C18 column is chosen for its excellent resolving power for moderately non-polar compounds. The acetonitrile/water mobile phase provides good separation and peak shape. A detection wavelength of 280 nm is selected based on the UV absorbance maximum of the conjugated enone system in this compound.[1]
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying trace levels of analytes in complex matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | A UPLC or HPLC system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min, 40% B; 1-8 min, 40-95% B; 8-10 min, 95% B; 10-10.1 min, 95-40% B; 10.1-12 min, 40% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | Precursor ion (Q1): m/z 265.15Product ions (Q3): m/z 117.1, 105.1, 91.1 |
| Collision Energy | Optimized for each transition. |
Rationale for Parameter Selection: The use of a sub-2 µm particle size column enhances separation efficiency and reduces run times. Gradient elution is employed to effectively separate the analyte from other matrix components. ESI in positive mode is chosen for its efficient ionization of the target compound. The Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, which are characteristic of this compound.[10]
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for diarylheptanoids due to their relatively low volatility, GC-MS can be a viable alternative, particularly for extracts that have undergone derivatization.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | A gas chromatograph with a split/splitless injector. |
| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Injector Temperature | 280°C. |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection Mode | Splitless. |
| Mass Spectrometer | A single quadrupole or triple quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-400. |
| Selected Ion Monitoring (SIM) | m/z 264 (molecular ion), 117, 105, 91. |
Rationale for Parameter Selection: A non-polar column is suitable for the separation of relatively non-polar compounds. The temperature program is optimized to ensure good peak shape and resolution. EI at 70 eV provides reproducible fragmentation patterns for compound identification. SIM mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
Part 3: Method Validation - Ensuring Data Integrity
A validated analytical method provides assurance that the results are accurate and reliable.[4] The validation should be performed in accordance with the ICH Q2(R1) guideline, which outlines the key validation parameters.[4][11]
Diagram of the Method Validation Process
Caption: The key parameters for analytical method validation according to ICH Q2(R1) guidelines.
Validation Protocol
1. Specificity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank matrix (plant extract known to be free of the analyte).
-
Analyze a sample of the pure analyte.
-
Analyze a spiked matrix sample (blank matrix spiked with the analyte).
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound. For LC-MS/MS, the specificity is further demonstrated by the unique MRM transitions.
-
2. Linearity and Range:
-
Objective: To establish that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound in the appropriate solvent, covering the expected concentration range in the samples.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.99.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a blank plant matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery. The acceptance criterion is typically between 80% and 120%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The acceptance criterion for RSD is typically ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[11]
-
6. Robustness:
-
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the analytical method parameters, such as:
-
Mobile phase composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results. The method is considered robust if the results remain unaffected by these minor variations.
-
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (RSD) | ≤ 2% |
| LOD | S/N ≥ 3 |
| LOQ | S/N ≥ 10 |
| Robustness | Results should not be significantly affected by minor variations in method parameters. |
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound in plant extracts. By adhering to these validated procedures, researchers, scientists, and drug development professionals can ensure the quality and consistency of their analytical data, which is crucial for the development of safe and effective botanical drugs and supplements. The principles of method validation outlined herein are universally applicable and should be considered an integral part of any analytical workflow.
References
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PubChem. (n.d.). 1-hepten-3-one. Retrieved from [Link]
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J-Stage. (n.d.). Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD. Retrieved from [Link]
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PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
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ACG Publications. (2012). Naturally Occurring Diarylheptanoids - A Supplementary Version. Retrieved from [Link]
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ACS Publications. (2024). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. Retrieved from [Link]
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Wikipedia. (n.d.). 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one. Retrieved from [Link]
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BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4. Retrieved from [Link]
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MDPI. (2022). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. Retrieved from [Link]
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European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2024). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. Retrieved from [Link]
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PubMed. (2006). Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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PubMed. (2007). Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]
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Phenomenex. (2024). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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PubMed. (2013). Characterisation of diarylheptanoid- and flavonoid-type phenolics in Corylus avellana L. leaves and bark by HPLC/DAD-ESI/MS. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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In Vivo Application Notes & Protocols: Evaluating 1,7-Diphenylhept-4-en-3-one in Animal Models of Neurodegeneration
An Application Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. A confluence of pathological mechanisms, including chronic neuroinflammation, excessive oxidative stress, and aberrant protein aggregation, drives this neuronal demise.[1] Recent research has illuminated the critical role of pyroptosis, a pro-inflammatory form of programmed cell death, in the amplification of neuronal damage.[2] This has opened new avenues for therapeutic intervention.
1,7-Diphenylhept-4-en-3-one is a natural diarylheptanoid, a class of compounds found in plants of the Zingiberaceae family, such as Alpinia officinarum.[3][4] Emerging evidence highlights its potential as a potent neuroprotective agent. A key study demonstrated that this compound attenuates cognitive impairment and pathological damage in a transgenic mouse model of Alzheimer's disease.[2] The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][4] By activating Nrf2, the compound suppresses oxidative stress and inhibits NLRP3 inflammasome-mediated pyroptosis.[2]
This guide provides a comprehensive framework for researchers to design and execute robust in vivo studies to validate the neuroprotective efficacy of this compound. It offers field-proven insights into experimental design, detailed step-by-step protocols for both AD and PD animal models, and methodologies for key biochemical and behavioral analyses.
Scientific Background & Proposed Mechanism of Action
Understanding the molecular targets of this compound is crucial for designing experiments that can validate its therapeutic effects. The compound's efficacy appears to be rooted in its ability to modulate two critical and interconnected cellular pathways: the Nrf2 antioxidant response and NLRP3-mediated pyroptosis.
-
The Nrf2/ARE Pathway: The Nrf2 pathway is the primary cellular defense against oxidative stress.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress (or activators like this compound), Nrf2 is released from Keap1 and translocates to the nucleus.[6] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system.[7][8] This coordinated upregulation of defenses neutralizes reactive oxygen species (ROS) and mitigates oxidative damage, a cornerstone of neurodegeneration.[1]
-
Pyroptosis and the NLRP3 Inflammasome: Pyroptosis is a highly inflammatory form of lytic cell death initiated by inflammasomes. The NLRP3 inflammasome is a multi-protein complex that, when activated by pathogenic signals or cellular stress, promotes the cleavage and activation of Caspase-1.[2] Activated Caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to cell swelling, lysis, and the potent release of pro-inflammatory cytokines IL-1β and IL-18.[2] This process is strongly implicated in the neuroinflammation seen in AD and other neurodegenerative conditions. The activation of the Nrf2 pathway by this compound has been shown to directly inhibit the expression and activation of the NLRP3 inflammasome, thus breaking the cycle of inflammation and cell death.[2]
Caption: Proposed neuroprotective mechanism of this compound.
Preclinical In Vivo Study Design
A meticulously planned study is paramount for generating reproducible and translatable data. This involves careful consideration of the compound formulation, animal model selection, and experimental timeline.
Compound Preparation and Administration
-
Solubility and Vehicle Selection: this compound is a lipophilic compound. A common and effective vehicle for administration is a solution of 0.5% carboxymethylcellulose (CMC) sodium, often with a small percentage of a surfactant like Tween 80 (e.g., 0.1%) to improve solubility and stability. Causality: The choice of an inert vehicle like CMC is critical to ensure that any observed effects are due to the compound itself and not the delivery agent.
-
Dosing: Based on existing literature for similar compounds and the reported study on 1,7-diphenyl-4-hepten-3-one, a starting dose range for mice could be 10-50 mg/kg, administered once daily.[2] Dose-response studies are recommended to identify the optimal therapeutic concentration.
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route. Intraperitoneal (i.p.) injection can also be used for achieving higher bioavailability, though it may be more stressful for the animals.[9]
Animal Model Selection
The choice of animal model should be hypothesis-driven, designed to recapitulate the specific pathological features the compound is intended to treat.
-
For Alzheimer's Disease (Amyloid Pathology):
-
Model: 5xFAD or APP/PS1 Transgenic Mice.
-
Rationale: These models are widely used and well-characterized.[10] The 5xFAD model, for instance, carries five familial AD mutations and develops aggressive amyloid-β (Aβ) plaque pathology and gliosis starting at 2 months of age, leading to cognitive deficits.[10][11] This provides a robust platform to test the compound's ability to mitigate Aβ-driven pathology, which is known to activate the NLRP3 inflammasome.[2]
-
-
For Parkinson's Disease (Dopaminergic Neurodegeneration):
-
Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model.
-
Rationale: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking the hallmark pathology of PD.[12][13] The mechanism of MPTP-induced cell death heavily involves mitochondrial dysfunction and severe oxidative stress, making it an ideal model to test the efficacy of an Nrf2-activating compound.[14]
-
General Experimental Workflow
A well-structured timeline ensures that behavioral assessments are conducted at peak pathology and that tissue is collected at the optimal endpoint for biochemical analysis.
Caption: A generalized workflow for in vivo neuroprotection studies.
Detailed Protocols: Alzheimer's Disease (5xFAD Mouse Model)
This section provides a step-by-step guide for evaluating the compound in a model of amyloid pathology.
Protocol 3.1: Dosing and Administration
-
Animal Age: Begin treatment at 3 months of age, when amyloid pathology is established but before severe cognitive decline.
-
Group Allocation: Randomly assign mice (n=10-15 per group) to:
-
Group 1: Wild-Type (WT) + Vehicle
-
Group 2: 5xFAD + Vehicle
-
Group 3: 5xFAD + this compound (e.g., 25 mg/kg)
-
-
Administration: Administer the compound or vehicle daily via oral gavage for 12 weeks.
-
Monitoring: Monitor animal weight and general health twice weekly.
Protocol 3.2: Behavioral Assessment - Morris Water Maze (MWM)
Causality: The MWM is the gold standard for assessing hippocampal-dependent spatial learning and memory, functions that are robustly impaired in both AD patients and 5xFAD mice.[15][16]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22±1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.
-
Acquisition Phase (Days 1-5):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.
-
Protocol 3.3: Post-mortem Tissue Analysis
-
Tissue Collection: At the end of the study, deeply anesthetize mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Brain Dissection: Rapidly dissect the brain. Hemisect the brain: use one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and fix the other in 4% paraformaldehyde for histology.
-
Biochemical Assays (from frozen hemisphere):
-
Homogenization: Homogenize cortical and hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Western Blot: Analyze protein levels of Nrf2, HO-1, NLRP3, cleaved Caspase-1, and GSDMD. Use β-actin or GAPDH as a loading control.
-
ELISA: Quantify levels of pro-inflammatory cytokines IL-1β and IL-18 using commercial ELISA kits.
-
-
Immunohistochemistry (from fixed hemisphere):
-
Section the paraffin-embedded or cryopreserved brain tissue (30-40 µm).
-
Perform immunostaining using an antibody against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Quantify plaque load and size using image analysis software (e.g., ImageJ).
-
Detailed Protocols: Parkinson's Disease (MPTP Mouse Model)
This protocol outlines the evaluation of the compound in a toxin-induced model of dopaminergic neuron loss.
Protocol 4.1: MPTP Induction and Compound Administration
-
Animal Strain: Use male C57BL/6 mice, 8-10 weeks old, as this strain is highly susceptible to MPTP toxicity.[12]
-
Pre-treatment: Begin daily administration of this compound (or vehicle) 7 days prior to MPTP injection to establish a protective state.
-
MPTP Induction:
-
Dissolve MPTP-HCl in sterile saline.
-
Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals on a single day. CAUTION: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment.
-
Continue daily compound/vehicle administration for 7-14 days post-MPTP induction.
-
-
Group Allocation:
-
Group 1: Saline + Vehicle
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound
-
Protocol 4.2: Behavioral Assessment - Rotarod Test
Causality: The rotarod test is a sensitive measure of motor coordination, balance, and motor learning, which are impaired following the loss of dopaminergic neurons in the nigrostriatal pathway.[17][18]
-
Apparatus: An accelerating rotarod device.
-
Training: Train the mice on the rotarod for 2-3 days prior to the test day, using a constant low speed (e.g., 4 rpm).
-
Testing (e.g., 7 days post-MPTP):
-
Place the mouse on the rod and begin acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
Average the fall latency across the three trials for each mouse.
-
Protocol 4.3: Post-mortem Tissue Analysis
-
Tissue Collection: At the study endpoint (7-14 days post-MPTP), collect brain tissue as described in Protocol 3.3.
-
Dissection: Dissect the striatum and ventral midbrain (containing the substantia nigra) for biochemical analysis.
-
Immunohistochemistry (from fixed hemisphere):
-
Perform immunostaining on midbrain sections using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[17]
-
Use stereological methods (e.g., optical fractionator) to perform an unbiased count of TH-positive neurons in the substantia nigra pars compacta (SNpc).
-
-
Oxidative Stress Assays (from striatal homogenates):
-
TBARS Assay: Measure malondialdehyde (MDA), a key product of lipid peroxidation, using a commercial thiobarbituric acid reactive substances (TBARS) assay kit.[19]
-
Glutathione Assay: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione using a commercial colorimetric or fluorometric assay kit. A lower GSH/GSSG ratio indicates increased oxidative stress.
-
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparison across experimental groups.
| Assay | AD Model (5xFAD) Expected Outcome | PD Model (MPTP) Expected Outcome | Interpretation of Protective Effect |
| Behavioral | |||
| MWM Escape Latency | ↑ in 5xFAD+Veh | N/A | ↓ Latency (Improved learning) |
| MWM Time in Target Quadrant | ↓ in 5xFAD+Veh | N/A | ↑ Time (Improved memory) |
| Rotarod Fall Latency | N/A | ↓ in MPTP+Veh | ↑ Latency (Improved motor coordination) |
| Biochemical | |||
| Nrf2 Nuclear Levels | ↓ in 5xFAD+Veh | ↓ in MPTP+Veh | ↑ Levels (Target engagement) |
| HO-1 Protein Levels | ↓ in 5xFAD+Veh | ↓ in MPTP+Veh | ↑ Levels (Activation of downstream target) |
| NLRP3 / Caspase-1 Levels | ↑ in 5xFAD+Veh | ↑ in MPTP+Veh | ↓ Levels (Inhibition of pyroptosis) |
| IL-1β / IL-18 Levels | ↑ in 5xFAD+Veh | ↑ in MPTP+Veh | ↓ Levels (Reduced neuroinflammation) |
| Striatal MDA Levels | N/A | ↑ in MPTP+Veh | ↓ Levels (Reduced lipid peroxidation) |
| Histological | |||
| Aβ Plaque Load | ↑ in 5xFAD+Veh | N/A | ↓ Plaque Load (Disease modification) |
| TH+ Neuron Count (SNpc) | N/A | ↓ in MPTP+Veh | ↑ Neuron Count (Dopaminergic neuroprotection) |
Veh = Vehicle
Interpretation: A successful outcome would show that treatment with this compound significantly reverses or prevents the pathological changes observed in the vehicle-treated disease model, bringing the measured outcomes closer to those of wild-type or saline-treated controls. Correlating improved behavioral performance with positive changes in biochemical and histological markers (e.g., increased Nrf2, reduced inflammation, and preserved neurons) provides strong, multi-faceted evidence of the compound's neuroprotective efficacy.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the preclinical validation of this compound. Evidence of efficacy in both an amyloid-driven AD model and a toxin-induced PD model would strongly support its development as a broad-spectrum neuroprotective agent. Future studies should aim to explore its effects on tau pathology (e.g., in a 3xTg-AD or P301S mouse model), conduct detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, and further elucidate its impact on other relevant pathways, such as NF-κB and MAP kinase signaling.[20] These collective efforts will be crucial in translating the promise of this natural compound into a potential therapy for neurodegenerative diseases.
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Zhao, X., et al. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Molecules. [Link]
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Application Notes and Protocols: Investigating the Mechanism of 1,7-Diphenylhept-4-en-3-one in the Inhibition of Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a highly inflammatory form of programmed cell death crucial for host defense against pathogens but also implicated in the pathology of numerous inflammatory diseases.[1][2][3] This lytic cell death is executed by members of the gasdermin protein family, which form pores in the plasma membrane, leading to cell rupture and the release of pro-inflammatory cytokines like IL-1β and IL-18.[4][5][6] The activation of gasdermins is tightly controlled by upstream signaling platforms called inflammasomes, which activate inflammatory caspases (primarily caspase-1 and caspase-11/4/5).[7][8][9] Given the role of aberrant pyroptosis in disease, there is significant interest in identifying novel small-molecule inhibitors. 1,7-Diphenylhept-4-en-3-one, a structural analog of curcumin, presents an intriguing candidate for investigation due to the known anti-inflammatory properties of related compounds. This document provides a comprehensive guide for researchers to systematically investigate the potential of this compound as a pyroptosis inhibitor, detailing a logical experimental workflow from initial screening to in-depth mechanistic studies.
Introduction to the Pyroptosis Pathway
Pyroptosis is a critical innate immune defense mechanism. Its activation can be broadly categorized into canonical and non-canonical pathways, both culminating in the cleavage of Gasdermin D (GSDMD) and subsequent pore formation.[1][9][10]
Canonical Pathway: This pathway is typically activated by a two-signal model, particularly for the well-studied NLRP3 inflammasome.[8][11][12]
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) engage Toll-like receptors (TLRs). This activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key pyroptosis components, including NLRP3 and pro-inflammatory cytokines like pro-IL-1β.[7][8][12]
-
Signal 2 (Activation): A diverse array of stimuli, including ATP, crystalline materials, or potassium (K+) efflux, triggers the assembly of the NLRP3 inflammasome.[8][11] This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[7][8] Proximity-induced auto-activation of caspase-1 occurs within this complex.[13]
Non-Canonical Pathway: This pathway is triggered by the direct sensing of intracellular LPS from Gram-negative bacteria by caspase-11 (in mice) or caspases-4 and -5 (in humans).[1][7][14] These caspases, upon activation, can also cleave GSDMD. This pathway can also lead to the activation of the canonical NLRP3 inflammasome through GSDMD-pore-induced K+ efflux.[8][15]
Execution Phase: Activated caspase-1 (from the canonical pathway) or caspases-11/4/5 (from the non-canonical pathway) cleave GSDMD.[2][6] This cleavage releases the N-terminal domain (GSDMD-NT) from the auto-inhibitory C-terminal domain.[4][15] The GSDMD-NT fragments translocate to the plasma membrane, oligomerize, and form large pores (~12-20 nm in diameter).[16] These pores disrupt the cell's osmotic balance, leading to swelling and lysis, and allow for the release of mature IL-1β and IL-18, potent mediators of inflammation.[9][15]
Visualizing the Canonical NLRP3 Pyroptosis Pathway
The following diagram illustrates the key steps in the canonical NLRP3 inflammasome activation pathway, which represents a primary target for potential inhibitors.
Caption: Canonical NLRP3 Inflammasome Pathway.
Experimental Workflow for Investigating this compound
A tiered approach is recommended to efficiently determine if and how this compound inhibits pyroptosis. The workflow progresses from broad screening assays to specific mechanistic investigations.
Experimental Workflow Diagram
Caption: Logical workflow for mechanistic analysis.
Materials and Methods
Cell Culture and Reagents
-
Cell Line: THP-1 human monocytic cells (ATCC TIB-202) are a standard model. They can be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
Primary Cells: Murine Bone Marrow-Derived Macrophages (BMDMs) are an excellent primary cell model.
-
Reagents:
-
This compound (synthesis or commercial source)
-
LPS (from E. coli O111:B4)
-
Nigericin or ATP (NLRP3 activators)
-
PMA (for THP-1 differentiation)
-
Complete cell culture medium (e.g., RPMI-1640), FBS, Penicillin-Streptomycin
-
PBS, Trypsin-EDTA
-
DMSO (for dissolving the compound)
-
General Experimental Setup
-
Cell Seeding: Seed differentiated THP-1 cells or BMDMs in appropriate plates (e.g., 96-well for LDH/ELISA, chamber slides for microscopy, 6-well for Western blot).
-
Compound Pre-treatment: Pre-incubate cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1 hour).
-
Priming (Signal 1): Add LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.
-
Activation (Signal 2): Add an NLRP3 activator like Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for the final incubation period (e.g., 1-2 hours).
-
Sample Collection: Collect cell culture supernatants for LDH and ELISA assays. Lyse the remaining cells for Western blot or Caspase-1 activity assays. Fix cells for microscopy.
Detailed Experimental Protocols
Protocol 1: Screening for Pyroptosis Inhibition
4.1. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies plasma membrane rupture by measuring the activity of the cytosolic enzyme LDH released into the supernatant.[17][18][19]
-
Principle: LDH released from lysed cells catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric reaction. The amount of color produced is proportional to the number of lysed cells.[19][20]
-
Procedure:
-
Following the general experimental setup, carefully collect 50 µL of supernatant from each well of a 96-well plate.[21]
-
Transfer supernatants to a new flat-bottom 96-well plate.
-
Prepare controls:
-
Vehicle Control: Cells treated with vehicle + LPS + Nigericin (Maximum LDH release).
-
Untreated Control: Cells with media only (Spontaneous LDH release).
-
Lysis Control: A separate set of untreated cells lysed with 1% Triton X-100 (Total LDH).
-
-
Use a commercial LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher) and follow the manufacturer's instructions.[17][21] Typically, this involves adding a substrate mix and incubating for 30 minutes at room temperature, protected from light.[21]
-
Add the provided stop solution.[21]
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Total LDH - Spontaneous Release)] * 100
-
A dose-dependent decrease in % Cytotoxicity indicates inhibition of pyroptotic cell death.
-
4.2. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the release of the key pyroptotic cytokine, mature IL-1β.
-
Principle: A sandwich ELISA uses a capture antibody coated on a plate to bind IL-1β from the sample. A second, enzyme-linked detection antibody binds to a different epitope, and a colorimetric substrate is added to quantify the bound complex.
-
Procedure:
-
Use the same supernatants collected for the LDH assay.
-
Use a commercial human or mouse IL-1β ELISA kit (e.g., from Abcam, R&D Systems, Invitrogen) and follow the manufacturer's protocol precisely.[22][23][24]
-
Key steps typically include: adding standards and samples to the antibody-coated plate, incubating, washing, adding detection antibody, incubating, washing, adding enzyme conjugate (e.g., HRP-Streptavidin), incubating, washing, adding TMB substrate, and stopping the reaction.[23][25]
-
Read absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β (pg/mL) in each sample by interpolating from the standard curve.
-
A dose-dependent decrease in IL-1β concentration indicates inhibition of the pyroptosis pathway, either at the level of cytokine processing (caspase-1) or release (pore formation).
-
| Assay | Measures | Expected Result for Inhibition |
| LDH Release | Cell lysis / membrane rupture | Decreased absorbance (A490nm) |
| IL-1β ELISA | Mature IL-1β secretion | Decreased concentration (pg/mL) |
| Cell Viability | Metabolic activity of remaining cells | Increased signal (e.g., MTT) |
Protocol 2: Mechanistic Investigation
If the screening assays show positive results, the following protocols can pinpoint the step in the pathway that is being inhibited.
4.3. ASC Speck Visualization by Immunofluorescence
This assay determines if the compound prevents the assembly of the inflammasome complex itself.[26]
-
Principle: Upon activation, the adaptor protein ASC polymerizes into a large, single structure called a "speck" within the cell.[27][28] This can be visualized using an anti-ASC antibody and fluorescence microscopy.
-
Procedure:
-
Perform the general experimental setup in chamber slides or imaging-grade plates.
-
After treatment, gently wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against ASC (e.g., Adipogen AL177) overnight at 4°C.[28]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a confocal or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of cells containing a distinct ASC speck in each condition. In untreated cells, ASC staining is diffuse in the cytoplasm. In activated cells, it condenses into a single bright focus.[27]
-
If the compound reduces the percentage of speck-forming cells, it likely acts upstream of or at the level of inflammasome assembly.
-
4.4. Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1.
-
Principle: This assay uses a specific caspase-1 substrate peptide (e.g., YVAD) linked to a fluorophore (e.g., AFC) or a luminogenic group.[29] Cleavage by active caspase-1 releases the reporter group, generating a quantifiable signal.[29][30]
-
Procedure:
-
Perform the general experimental setup in a 96-well plate suitable for fluorescence/luminescence.
-
After treatment, lyse the cells to release intracellular contents.
-
Use a commercial caspase-1 activity assay kit (e.g., Promega's Caspase-Glo® 1, Abcam's ab39412).[29][31][32]
-
Add the substrate-containing reagent to the cell lysates.
-
Incubate according to the manufacturer's protocol (typically 1-2 hours at room temperature).
-
Measure fluorescence (Ex/Em = 400/505 nm for AFC) or luminescence with a plate reader.
-
-
Data Analysis:
-
Compare the signal from compound-treated samples to the vehicle control.
-
If the compound inhibits ASC speck formation, it should also inhibit caspase-1 activity. If it does not inhibit speck formation but does inhibit the caspase-1 signal, it may be a direct inhibitor of the caspase-1 enzyme.
-
4.5. Gasdermin D (GSDMD) Cleavage by Western Blot
This assay visualizes the final execution step: the cleavage of GSDMD.
-
Principle: Western blotting uses antibodies to detect the full-length (~53 kDa) and cleaved N-terminal fragment (~31 kDa) of GSDMD.[33][34] A reduction in the cleaved fragment indicates inhibition.
-
Procedure:
-
Perform the general experimental setup in 6-well plates to obtain sufficient protein.
-
After treatment, collect supernatants and lyse the adherent cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against GSDMD that detects both full-length and the N-terminal fragment (e.g., Abcam EPR19828).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the blot for a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Visually inspect for the appearance of the ~31 kDa GSDMD-NT band in the activated control.
-
Compare the intensity of the GSDMD-NT band in compound-treated samples to the control. A reduction in this band indicates inhibition of GSDMD cleavage, likely due to inhibition of caspase-1 activity.
-
Interpretation of Results
By combining the data from these assays, a clear picture of the compound's mechanism of action can be formed:
-
No Inhibition in Any Assay: The compound does not inhibit NLRP3-mediated pyroptosis under the tested conditions.
-
Inhibition of LDH/IL-1β, ASC Specks, Casp-1 Activity, and GSDMD Cleavage: The compound acts early in the pathway, inhibiting either the priming step or the activation/assembly of the NLRP3 inflammasome.
-
Inhibition of LDH/IL-1β, Casp-1 Activity, and GSDMD Cleavage, but NOT ASC Specks: The compound is likely a direct inhibitor of the caspase-1 enzyme. It allows the inflammasome to form but blocks its enzymatic function.
-
Inhibition of LDH/IL-1β and GSDMD Cleavage, but NOT ASC Specks or Casp-1 Activity: This is an unlikely scenario but could suggest the compound specifically blocks the interaction between caspase-1 and GSDMD.
-
Inhibition of LDH/IL-1β Release, but NOT GSDMD Cleavage: The compound acts at the final step, potentially by interfering with GSDMD-NT oligomerization or its insertion into the membrane to form a functional pore.
Conclusion
This application note provides a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound as a potential inhibitor of pyroptosis. By systematically progressing from broad functional screens to specific molecular assays, researchers can efficiently determine not only if the compound works but also how it works, providing critical insights for drug development and further research into inflammatory diseases.
References
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Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. [Link]
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Sharma, D., & Kanneganti, T. D. (2021). The NLRP3 inflammasome pathway: A review of mechanisms and inhibitors for the treatment of inflammatory diseases. Frontiers in Immunology. [Link]
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He, Y., Hara, H., & Núñez, G. (2016). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Immunology. [Link]
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Tan, Y., Chen, Q., & Li, X. (2021). The Role and Mechanism of Pyroptosis and Potential Therapeutic Targets in Sepsis: A Review. Frontiers in Immunology. [Link]
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Burdette, B. E., et al. (2021). Gasdermin pore forming activities that promote inflammation from living and dead cells. Journal of Biological Chemistry. [Link]
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Broz, P. (2022). Pyroptosis: molecular mechanisms and roles in disease. Nature Reviews Molecular Cell Biology. [Link]
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Bertheloot, D., et al. (2023). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology. [Link]
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Anderson, M. J., den Hartigh, A. B., & Fink, S. L. (2023). Molecular Mechanisms of Pyroptosis. Methods in Molecular Biology. [Link]
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Franklin, B. S., et al. (2016). Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology. [Link]
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Kelley, N., et al. (2019). The NLRP3 Inflammasome: A Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]
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Fink, S. L., & Cookson, B. T. (2007). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. Current Protocols in Immunology. [Link]
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Rathkey, J. K., et al. (2020). Downstream of gasdermin D cleavage, a Ragulator-Rag-mTORC1 pathway promotes pore formation and pyroptosis. bioRxiv. [Link]
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Miao, E. A., et al. (2010). Pyroptosis Induction and Detection. Current Protocols in Immunology. [Link]
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Xia, X., et al. (2019). Methods for monitoring cancer cell pyroptosis. Frontiers in Oncology. [Link]
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Mess αποτελέσματα, C., et al. (2021). Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. International Journal of Molecular Sciences. [Link]
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Fink, S. L., & Cookson, B. T. (2006). Caspase-1-induced pyroptotic cell death. Infection and Immunity. [Link]
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Li, Y., et al. (2023). Pyroptosis, a double-edged sword during pathogen infection: a review. Cell Death Discovery. [Link]
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Klötzer, K., & Ruoff, F. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Protocols.io. [Link]
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Creative Bioarray. (n.d.). Pyroptosis Assay. [Link]
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Boster Biological Technology. (n.d.). Caspase-1 Activity Assay Kit. [Link]
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Franklin, B. S., et al. (2016). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology. [Link]
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Fink, S. L., & Cookson, B. T. (2007). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology. [Link]
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Man, S. M., & Kanneganti, T. D. (2016). Focus on the Mechanisms and Functions of Pyroptosis, Inflammasomes, and Inflammatory Caspases in Infectious Diseases. Current Opinion in Immunology. [Link]
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Rayamajhi, M., et al. (2013). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology. [Link]
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Sester, D. P., et al. (2016). Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Methods in Molecular Biology. [Link]
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O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods. [Link]
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1,7-Diphenylhept-4-en-3-one: A Validated Molecular Probe for Quantifying Nrf2 Pathway Activation in Cellular Models
An Application Note and Protocol from the Office of the Senior Application Scientist
Application Note: DPH-Nrf2-01
Author: Gemini, Senior Application Scientist
Abstract
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response, making it a pivotal target for therapeutic development in a range of diseases underpinned by oxidative stress.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,7-diphenylhept-4-en-3-one, a diarylheptanoid, as a potent and reliable molecular probe to activate and study the Nrf2 pathway. We detail its mechanism of action and provide validated, step-by-step protocols for quantifying Nrf2 activation using both a primary reporter gene assay and a confirmatory quantitative PCR (qPCR) analysis of endogenous target genes.
Introduction: The Critical Role of the Keap1-Nrf2 Pathway
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its primary repressor, Keap1 (Kelch-like ECH-associated protein 1).[2] Keap1 functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[3] This process maintains low basal levels of Nrf2 activity.
However, in the presence of oxidative or electrophilic stress, this equilibrium is disrupted.[4] Electrophilic molecules can covalently modify highly reactive cysteine residues on Keap1.[5] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[6] As a result, newly synthesized Nrf2 bypasses degradation, stabilizes, and translocates to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1] This binding initiates the transcription of a broad suite of over 200 cytoprotective genes, including those involved in detoxification (e.g., NAD(P)H:quinone oxidoreductase 1, NQO1) and antioxidant defense (e.g., heme oxygenase-1, HMOX1).[7][8]
Given its central role in cellular defense, the controlled activation of the Nrf2 pathway is a highly sought-after therapeutic strategy for diseases like neurodegenerative disorders, chronic inflammatory conditions, and cancer chemoprevention.[9][10]
Mechanism of Action: this compound as an Nrf2 Activator
This compound is a member of the diarylheptanoid class of natural compounds.[11] Its chemical structure features an α,β-unsaturated ketone moiety, which is a well-characterized Michael acceptor.[12] This electrophilic center is crucial for its biological activity.
The primary mechanism by which this compound activates the Nrf2 pathway is through direct interaction with Keap1. The electrophilic carbon within the α,β-unsaturated system of the molecule reacts with the nucleophilic sulfhydryl groups of Keap1's reactive cysteine sensors.[13][14] This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2, and subsequent ARE-driven gene expression.[15] This targeted, mechanism-based activation makes this compound an excellent tool for researchers to probe the functionality of the Nrf2 pathway in various cell-based models.
Figure 1: The Keap1-Nrf2 signaling pathway. In the basal state (top left), Keap1 targets Nrf2 for degradation. The probe, this compound, modifies Keap1, allowing Nrf2 to translocate to the nucleus and activate gene transcription.
Experimental Protocols: Quantifying Nrf2 Activation
To provide a robust and self-validating system, we present two synergistic protocols. The first is a high-throughput reporter assay for primary screening and dose-response analysis. The second is a qPCR-based method to validate the findings by measuring the expression of endogenous Nrf2 target genes.
Protocol 1: ARE-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of Nrf2's transcriptional activity.[16][17] It utilizes a reporter plasmid where the expression of a luciferase enzyme is driven by a promoter containing multiple copies of the ARE sequence.[18]
Rationale: This is a direct and highly sensitive method to measure the specific outcome of Nrf2 activation: its ability to drive transcription from an ARE.[19] It is ideal for determining the potency (e.g., EC₅₀) of activating compounds.
Materials:
-
Cell Line: HepG2 or HEK293 cells are recommended.
-
Culture Medium: DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reporter Plasmid: pGL4.37[luc2P/ARE/Hygro] Vector (Promega) or similar ARE-luciferase reporter.
-
Control Plasmid: A plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK, Promega) for normalization of transfection efficiency.[19]
-
Transfection Reagent: Lipofectamine™ 3000 (Thermo Fisher Scientific) or similar.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (Promega).
-
Test Compound: this compound (DPH), dissolved in DMSO to create a 10 mM stock.
-
Positive Control: Sulforaphane (SFN) or tert-Butylhydroquinone (tBHQ), 10 mM stock in DMSO.
-
Plates: White, clear-bottom 96-well cell culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with 100 ng of the ARE-luciferase reporter plasmid and 10 ng of the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: After transfection, incubate the cells for an additional 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of DPH and the positive control (SFN) in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle only" (0.1% DMSO) wells as a negative control.
-
Treatment Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.[18]
-
Cell Lysis: Wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.
-
Immediately add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.[20]
-
-
Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data. Express results as "Fold Induction" relative to the vehicle control.
Protocol 2: qPCR for Endogenous Nrf2 Target Gene Expression
This protocol validates the reporter assay results by measuring the transcriptional upregulation of well-established endogenous Nrf2 target genes, HMOX1 and NQO1.[21][22]
Rationale: Measuring endogenous gene expression confirms that the molecular probe activates the Nrf2 pathway at the native chromatin level, which is a critical step for validating any potential therapeutic agent.[23] It serves as a self-validating system for the reporter assay.
Materials:
-
Cell Line & Treatment: Culture and treat cells (e.g., HepG2) with DPH as described in Protocol 1 (steps 1, 4, and 5) in a 12-well or 6-well plate format. Transfection is not required.
-
RNA Extraction: RNeasy Mini Kit (QIAGEN) or similar.
-
cDNA Synthesis: iScript™ cDNA Synthesis Kit (Bio-Rad) or similar.
-
qPCR Reagents: SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad) or similar.
-
Primers: Validated primers for human HMOX1, NQO1, and a housekeeping gene (e.g., ACTB or GAPDH).
-
hHMOX1 Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
hHMOX1 Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
hNQO1 Fwd: 5'-AGAGCCCTGATTGTACTGTGG-3'
-
hNQO1 Rev: 5'-GATGACTCGGAAGGCTTTGAT-3'
-
hACTB Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3'
-
hACTB Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
-
Real-Time PCR System.
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat with various concentrations of DPH, a positive control, and a vehicle control for 6-24 hours. A 6-hour time point is often sufficient to see robust mRNA induction.[21]
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the plate. Extract total RNA according to the kit manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
-
Include a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis: Calculate the threshold cycle (Cq) values. Determine the relative expression of target genes using the ΔΔCq method, normalizing to the housekeeping gene and expressing the data as fold change relative to the vehicle-treated control.
Figure 2: A summary of the experimental workflows for the primary ARE-luciferase reporter assay and the confirmatory qPCR validation assay.
Expected Results and Data Interpretation
Treatment of ARE-luciferase reporter cells with this compound is expected to yield a dose-dependent increase in luminescence. Similarly, qPCR analysis should show a dose-dependent increase in the mRNA levels of HMOX1 and NQO1. The data below represents a typical expected outcome.
| DPH Conc. (µM) | ARE-Luciferase Activity (Fold Induction ± SD) | HMOX1 mRNA (Fold Change ± SD) | NQO1 mRNA (Fold Change ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 1.0 | 2.5 ± 0.3 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| 2.5 | 6.8 ± 0.7 | 4.5 ± 0.6 | 3.2 ± 0.4 |
| 5.0 | 15.2 ± 1.8 | 9.1 ± 1.1 | 7.8 ± 0.9 |
| 10.0 | 24.5 ± 2.9 | 16.3 ± 2.0 | 14.2 ± 1.7 |
| 25.0 | 22.1 ± 3.1 | 14.8 ± 2.5 | 13.5 ± 2.1 |
| 10 µM SFN (Pos Ctrl) | 28.1 ± 3.5 | 18.9 ± 2.4 | 16.5 ± 2.2 |
Interpretation:
-
A strong correlation between the reporter assay data and the endogenous gene expression data validates the on-target activity of the compound.
-
A plateau or decrease in activity at higher concentrations (e.g., 25.0 µM) may indicate cytotoxicity. It is advisable to perform a concurrent cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the compound's therapeutic window.
-
The positive control (Sulforaphane) should elicit a robust response, confirming that the cellular machinery of the Nrf2 pathway is intact and responsive in the chosen cell model.
Conclusion
This compound is a valuable and specific molecular probe for investigating the Keap1-Nrf2 signaling pathway. Its mechanism-based action as a Michael acceptor allows for the controlled activation of this critical cytoprotective system. By employing the dual-methodology approach outlined in this guide—combining a sensitive reporter gene assay with a robust qPCR validation of endogenous targets—researchers can confidently quantify Nrf2 activation, screen for novel activators, and elucidate the role of this pathway in health and disease.
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1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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HMOX1 and NQO1 Genes are Upregulated in Response to Contact Sensitizers in Dendritic Cells and THP-1. (2011). Toxicological Sciences. Available at: [Link]
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qRT-PCR analysis of Nrf2 target genes in HCCs of mice treated with DEN... (2016). ResearchGate. Available at: [Link]
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1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway | Request PDF. (2023). ResearchGate. Available at: [Link]
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The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells. (2017). Oxidative Medicine and Cellular Longevity. Available at: [Link]
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Induction of the Nrf2-transcriptional targets Nqo1 (A), Hmox1 (B), Gstp... (2022). ResearchGate. Available at: [Link]
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Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. (2021). MDPI. Available at: [Link]
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Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. (2002). Proceedings of the National Academy of Sciences. Available at: [Link]
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Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury. (2015). Oxidative Medicine and Cellular Longevity. Available at: [Link]
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Activation of the NRF2 antioxidant program sensitizes tumors to G6PD inhibition. (2021). Science Advances. Available at: [Link]
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The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. (2020). Antioxidants & Redox Signaling. Available at: [Link]
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Post-translational modifications of Keap1: the state of the art. (2024). Cell Communication and Signaling. Available at: [Link]
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Nrf2 induction potency of plant-derived compounds demonstrated by an ARE luciferase reporter and conventional assay of NAD(P) H-quinone acceptor oxidoreductase 1 activity. (2024). ResearchGate. Available at: [Link]
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Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. (2023). MDPI. Available at: [Link]
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Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases. (2021). MDPI. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2018). Iranian Journal of Pharmaceutical Research. Available at: [Link]
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KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. (2020). British Journal of Pharmacology. Available at: [Link]
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Activation of the Nrf2-regulated antioxidant cell response inhibits HEMA-induced oxidative stress and supports cell viability. (2015). Biomaterials. Available at: [Link]
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Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity. (2018). Archives of Toxicology. Available at: [Link]
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Molecular Mechanism of Cellular Oxidative Stress Sensing by Keap1. (2019). Cell Reports. Available at: [Link]
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An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (2021). Antioxidants (Basel). Available at: [Link]
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Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Optimizing the yield and purity of 1,7-Diphenylhept-4-en-3-one synthesis
Technical Support Center: Synthesis of 1,7-Diphenylhept-4-en-3-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable diarylheptanoid. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of this compound, which is typically synthesized via a Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation between an aldehyde and a ketone that possesses an α-hydrogen.[1][2]
Issue 1: Consistently Low or No Product Yield
Question: My reaction yields are consistently below 20%, or I am failing to isolate any of the desired product. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Claisen-Schmidt condensation is a common issue that typically points to problems with the reagents, reaction conditions, or the stability of the enolate intermediate.
-
Causality Analysis:
-
Ineffective Enolate Formation: The reaction hinges on the deprotonation of the ketone at its α-carbon to form a nucleophilic enolate.[2][3] If the base is not strong enough, is degraded, or is used in insufficient quantity, enolate formation will be minimal.
-
Degraded Aldehyde: The aldehyde reactant can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. This not only consumes the starting material but the resulting acid can neutralize the base catalyst, halting the reaction.
-
Sub-optimal Temperature: While some heat can facilitate the reaction, excessive temperatures can promote side reactions, such as self-condensation or decomposition of the product, particularly during the dehydration step that forms the α,β-unsaturated system.[2]
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. Since the ketone can potentially react on both sides, controlling the stoichiometry is key to preventing the formation of symmetrical double-condensation products.[2]
-
-
Recommended Solutions:
-
Verify Reagent Quality: Use freshly opened or purified starting materials. Check the aldehyde for the presence of carboxylic acid (a simple pH test on an aqueous extract can be indicative) and consider distilling it before use.
-
Optimize Base and Solvent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases.[4] Ensure they are fresh and not excessively carbonated from air exposure. The choice of solvent is also crucial; ethanol is frequently used as it solubilizes the reactants and the base.[3]
-
Strict Temperature Control: Initiate the reaction at a lower temperature (e.g., 20-25°C) and stir for a prolonged period (e.g., 20 minutes to several hours).[3][4] Cooling the mixture in an ice bath after the initial reaction period can help precipitate the product cleanly.[3]
-
Adjust Stoichiometry: A common strategy is to use the aldehyde as the limiting reagent to minimize side reactions involving the enolate.
-
Logical Flow for Diagnosing Low Yield
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Product is an Oily Mixture or Fails to Crystallize
Question: After the workup, my product is a persistent oil instead of a solid, making isolation difficult. How can I induce crystallization and improve purity?
Answer: The presence of an oily product suggests impurities are depressing the melting point and interfering with crystal lattice formation. These impurities are often unreacted starting materials or side-products.
-
Causality Analysis:
-
Incomplete Reaction: Significant amounts of unreacted starting materials will remain, creating a complex mixture.
-
Side-Product Formation: The formation of aldol addition products (β-hydroxy ketones) that have not fully dehydrated to the enone can result in an oily consistency.[2] Self-condensation products are also common impurities.
-
Residual Solvent: Inadequate removal of the reaction solvent (e.g., ethanol) or extraction solvent during workup can prevent crystallization.
-
-
Recommended Solutions:
-
Improve the Workup: After the reaction, neutralize the base carefully with dilute acid (e.g., HCl). Wash the organic extract thoroughly with water and brine to remove salts and water-soluble impurities. Dry the organic layer completely with an agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5][6]
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, petroleum ether) until the solution becomes turbid. Allow it to stand, and crystals should form.
-
-
Purify via Chromatography: If crystallization fails, the most reliable method is flash column chromatography on silica gel.[7]
-
Issue 3: Poor Purity After Recrystallization
Question: I've recrystallized my crude product, but TLC and NMR analysis still show significant impurities. What went wrong?
Answer: A failed recrystallization is almost always due to the choice of solvent or improper technique. The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[5]
-
Causality Analysis:
-
Incorrect Solvent System: If the solvent is too good, the product will remain in solution even upon cooling, leading to low recovery. If the solvent is too poor, the compound won't dissolve sufficiently to allow impurities to be washed away.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent prevents the solution from becoming supersaturated upon cooling, thereby inhibiting crystallization and recovery.[5]
-
Cooling Too Rapidly: Crash-cooling the hot solution (e.g., by immediately placing it in an ice bath) leads to rapid precipitation rather than slow crystallization. This traps impurities within the newly formed solid.[5]
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) on a small scale to find the optimal one.
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude solid with stirring and heating until the solid just dissolves. This ensures a supersaturated solution upon cooling.[5]
-
Employ Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once it has reached room temperature and crystal growth has begun, it can then be placed in an ice bath to maximize recovery.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound?
The synthesis proceeds via a base-catalyzed Claisen-Schmidt (crossed aldol) condensation.[1][2] The mechanism involves three key stages:
-
Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-hydrogen from the ketone (1-phenylbutan-2-one) to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (3-phenylpropanal). This forms a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol addition product). This intermediate readily dehydrates under the basic conditions, often with gentle heating, to form the more stable, conjugated α,β-unsaturated ketone (the final product).[2]
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
Purification of 1,7-Diphenylhept-4-en-3-one using silica gel column chromatography
Technical Support Center: Purification of 1,7-Diphenylhept-4-en-3-one
A Senior Application Scientist's Guide to Silica Gel Column Chromatography
Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for challenges encountered during silica gel column chromatography. As a diarylheptanoid, this α,β-unsaturated ketone presents unique purification challenges that require a systematic and well-understood approach.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound with silica gel chromatography?
Silica gel column chromatography is a form of adsorption chromatography. The stationary phase, silica gel, is a highly porous, polar material (SiO₂). The separation principle relies on the differential partitioning of the components of a mixture between the polar stationary phase and a less polar mobile phase (the eluent).[1] this compound, a moderately polar compound due to its ketone functional group, will adsorb to the silica gel. By flowing a mobile phase of a specific polarity through the column, we can selectively desorb and move the compound down the column. Non-polar impurities will travel faster (elute first), while more polar impurities will be retained more strongly on the silica, allowing for the isolation of the target compound.[1]
Q2: How do I select the optimal solvent system (mobile phase) for my separation?
The key is to find a solvent system where the target compound, this compound, has an Rf value between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate.[2] This range typically provides the best balance for good separation on a column.
-
Starting Point: A common and effective eluent system for this class of compounds is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3] You can start by testing various ratios, such as 9:1, 4:1, and 1:1 (petroleum ether:ethyl acetate), on a TLC plate.
-
Alternative Systems: If separation is not optimal, other systems like dichloromethane/hexane or acetone/hexane can be explored.[4] For compounds with similar polarity, chloroform/methanol gradients have also been successfully used.[5][6]
-
Optimization: The goal is to achieve a clear separation between the spot for your target compound and any impurities. If spots are too close, a shallower gradient or an isocratic elution (using a single solvent mixture) might be necessary.
Q3: Is this compound susceptible to degradation on silica gel?
Yes, this is a critical consideration. Silica gel is weakly acidic and can potentially cause degradation of acid-sensitive compounds.[2][4] α,β-Unsaturated ketones can sometimes be labile under acidic conditions.
-
How to Check for Instability: You can perform a 2D TLC test. Spot your crude sample in one corner of a square TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent.[7] If the compound is stable, the spot will remain on the diagonal. If degradation occurs, new spots will appear below the diagonal.[7]
-
Solution for Instability: If you observe degradation, the silica gel can be "deactivated." This is achieved by preparing your eluent with a small amount (0.5-2%) of triethylamine (Et₃N). Before running the column, flush the packed silica with this modified eluent to neutralize the acidic sites.[2]
Q4: How should I monitor the progress of the column chromatography?
Fractions should be collected systematically as the mobile phase elutes from the column. The composition of these fractions is then monitored by TLC.
-
Collect Fractions: Collect the eluent in a series of test tubes or vials.
-
Spot Fractions on TLC: Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Also, spot your crude mixture and a pure standard (if available) as references.
-
Develop and Visualize: Develop the TLC plate in your chosen eluent system and visualize the spots under UV light (this compound is UV active) or by using a chemical stain.
-
Pool Fractions: Combine the fractions that contain only the pure desired compound.[1]
Troubleshooting Guide
Problem: My compound is stuck at the top of the column (Rf ≈ 0).
This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.
-
Cause: The eluent has insufficient polarity. Your compound is adsorbing too strongly to the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. For instance, if you started with 10% ethyl acetate, move to 15%, then 20%. This can be done in a stepwise or continuous gradient.[8] For very polar compounds, a system like dichloromethane with increasing percentages of methanol might be required.[8]
Problem: My compound and all impurities are eluting immediately (Rf ≈ 1).
This is the opposite problem; the mobile phase is too polar.
-
Cause: The eluent is too polar, causing all components of the mixture to be poorly retained by the silica gel and travel with the solvent front.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). Re-develop your solvent system using TLC to find a mixture that gives the desired Rf of 0.2-0.4.
Problem: The separation between my compound and an impurity is poor.
This is a common challenge that requires fine-tuning the separation conditions.
-
Cause 1: Inappropriate Solvent System. The chosen eluent may not have the right selectivity for the compounds you are trying to separate.
-
Solution 1: Try a different solvent system. For example, if hexane/ethyl acetate is not working, consider a system with a different solvent like dichloromethane or toluene, which can alter the interactions and improve separation.
-
Cause 2: Column Overloading. Too much sample was loaded onto the column for its size.
-
Solution 2: Reduce the amount of crude material loaded. A general rule is to use a silica-to-sample mass ratio of at least 30:1 to 100:1 for difficult separations.
-
Cause 3: Poor Column Packing. Cracks, channels, or an uneven silica bed can lead to band broadening and poor separation.
-
Solution 3: Ensure the column is packed carefully and uniformly, avoiding any air bubbles or cracks. The slurry packing method is generally most reliable. The top surface of the silica should be perfectly flat and protected with a layer of sand.[9]
Problem: My compound is not soluble in the starting eluent. How do I load it onto the column?
Loading an insoluble sample directly onto the column in a strong solvent will ruin the separation. The best practice is "dry loading."
-
Cause: The sample needs to be loaded in a concentrated band at the top of the column. If it's insoluble in the weak starting eluent, this is not possible via direct liquid injection.
-
Solution: Dry Loading Protocol.
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[4][10]
-
Add a small amount of silica gel (2-3 times the mass of your sample) to the flask.
-
Thoroughly mix to create a slurry and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[4]
-
Carefully add this silica-adsorbed sample powder onto the top of your packed column (which has been equilibrated with the starting eluent).
-
Gently add a protective layer of sand on top before beginning the elution.[10]
-
Experimental Protocols & Data
Protocol 1: Standard Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom, then add a thin layer of sand (approx. 0.5 cm).
-
Slurry Packing: In a separate beaker, mix the required amount of silica gel (e.g., 50g) with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry. Pour this slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample (e.g., 500mg) in the minimum possible volume of eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.[10]
-
Dry Loading: Follow the dry loading protocol described in the troubleshooting section.
-
-
Elution: Carefully add the mobile phase to the column. Begin elution with the starting solvent system. If a gradient is used, gradually increase the percentage of the more polar solvent. A typical gradient for this compound could be from 30:1 to 1:1 petroleum ether:ethyl acetate.[3]
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary: Solvent Systems
| Solvent System (v/v) | Target Rf | Application Notes |
| Petroleum Ether : Ethyl Acetate | 0.2 - 0.4 | A standard system for diarylheptanoids. Start with low polarity (e.g., 30:1) and increase the ethyl acetate concentration.[3] |
| Hexane : Ethyl Acetate | 0.2 - 0.4 | A common alternative to petroleum ether, often providing similar results. |
| Chloroform : Methanol | 0.2 - 0.4 | Useful for related, slightly more polar curcuminoids. Can be adapted if other systems fail.[5] |
| Dichloromethane : Hexane | 0.2 - 0.4 | Offers different selectivity and can be useful for separating stubborn impurities. |
Visual Workflow and Logic Diagrams
Chromatography Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor column separation.
References
- Agustina, L. W., Sujarwo, W., & Hidayati, S. (2016). Regenerated silica gel as stationary phase on vacuum column chromatography to purify temulawak's extracts. AIP Conference Proceedings, 1755(1), 150002.
-
Diponegoro University Institutional Repository. (2016). Regenerated silica gel as stationary phase on vacuum column chromatography to purify temulawak's extracts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy. Retrieved from [Link]
-
Update Publishing House. (2011). Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information for "Total Synthesis of (+)-Fawcettidine". Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2015). Development of Analytical Method for Estimation of Curcumin, Demethoxy Curcumin and Bis Demethoxy Curcumin from Fast Dissolving Tablet Containing Curcuma Extract. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2022). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. updatepublishing.com [updatepublishing.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Solubility of 1,7-Diphenylhept-4-en-3-one in DMSO, ethanol, and other organic solvents
Technical Support Center: 1,7-Diphenylhept-4-en-3-one
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth information and practical guidance on the solubility of this compound. Understanding the solubility characteristics of this compound is critical for successful experimental design, from stock solution preparation to ensuring compound availability in biological assays.
Frequently Asked Questions (FAQs): Solubility Profile
This section addresses the most common questions regarding the solubility of this compound in various laboratory solvents.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by its molecular structure. It is a diarylheptanoid with a molecular formula of C₁₉H₂₀O and a molecular weight of approximately 264.4 g/mol .[1][2] Its structure features two nonpolar phenyl rings and a seven-carbon chain, making it a predominantly hydrophobic and lipophilic molecule. The presence of a ketone (C=O) group introduces a polar site capable of dipole-dipole interactions, but the large nonpolar surface area is the dominant factor in its solubility behavior.[3][4]
| Property | Value | Source(s) |
| CAS Number | 79559-59-4 | [1][2][5] |
| Molecular Formula | C₁₉H₂₀O | [1][2] |
| Molecular Weight | 264.4 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Structural Class | Diarylheptanoid / Ketone | [2][5] |
Q2: In which organic solvents is this compound soluble?
A2: Based on supplier data and its chemical structure, this compound is soluble in a range of common organic solvents.[1][6] These include:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Acetone
-
Chlorinated Solvents: Chloroform, Dichloromethane
-
Esters: Ethyl Acetate
The principle of "like dissolves like" is applicable here; the compound's large, relatively nonpolar structure favors solvents that are less polar.[7][8]
Q3: What is the recommended solvent for creating high-concentration stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions. DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, even those with poor aqueous solubility.[9][10] Commercial suppliers explicitly list DMSO as a suitable solvent and even offer the compound pre-dissolved in DMSO at concentrations such as 10 mM.[6]
Q4: How soluble is this compound in ethanol?
Q5: Is this compound soluble in water?
A5: No, the compound is considered practically insoluble in water . Its large hydrophobic structure prevents it from readily dissolving in aqueous media.[11] An estimated water solubility is extremely low, at approximately 0.6869 mg/L at 25°C.[12] This necessitates the use of an organic co-solvent like DMSO for most biological assays, where the final concentration of DMSO is typically kept low (e.g., <0.5%) to minimize solvent toxicity.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to common problems encountered when working with this compound.
Issue 1: The compound is not dissolving, or is dissolving very slowly.
-
Cause: Insufficient solvent energy or reaching the solubility limit at room temperature.
-
Solution:
-
Gentle Warming: Warm the solution gently in a water bath at 37°C.[1] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.
-
Sonication: Place the vial in an ultrasonic bath for a few minutes.[1] The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, accelerating dissolution.
-
Vortexing: Ensure the sample is mixed vigorously using a vortex mixer to maximize the interaction between the solute and solvent.
-
Solvent Choice: If the compound remains insoluble, reconsider your solvent choice. For a difficult-to-dissolve sample, DMSO is the preferred option.[1][6]
-
Issue 2: The compound precipitates after being added to an aqueous buffer or cell culture medium.
-
Cause: The compound's low aqueous solubility. When a concentrated stock solution (in an organic solvent like DMSO) is diluted into an aqueous medium, the compound may crash out as the solvent environment becomes predominantly water.
-
Solution:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in the aqueous medium.
-
Increase Co-solvent Percentage: If the experimental design allows, slightly increasing the final percentage of DMSO may keep the compound in solution. However, always be mindful of the solvent's potential effects on the biological system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous buffer. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Add to Vortexing Buffer: Add the aliquot of the compound stock solution dropwise into the aqueous buffer while the buffer is being actively vortexed or stirred. This rapid dispersal can prevent precipitation.
-
Workflow for Solvent Selection & Solution Preparation
The following diagram outlines a logical workflow for selecting a solvent and preparing a solution of this compound.
Caption: Decision workflow for solvent selection and troubleshooting.
Experimental Protocol: Determining Approximate Solubility
This protocol provides a standardized method for estimating the solubility of this compound in a solvent of interest.[13][14]
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., ethanol)
-
Analytical balance
-
Microcentrifuge tubes or small glass vials
-
Pipettors
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Weigh out approximately 5 mg of the compound into a pre-weighed vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds. Observe for dissolution.
-
Iterative Addition: If the solid has not fully dissolved, continue adding the solvent in precise increments (e.g., 50 µL). After each addition, vortex for 60 seconds.
-
Assisted Dissolution: If dissolution is slow, place the vial in a 37°C water bath for 5 minutes, followed by vortexing. Sonication can also be used.[1]
-
Endpoint Determination: The point at which the entire solid completely dissolves is the endpoint. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility using the formula:
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Confirmation: To ensure you have not created a supersaturated solution, allow the solution to stand at room temperature for several hours and observe for any precipitation.
Factors Influencing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by several factors, as illustrated below.
Caption: Key factors influencing compound solubility.
References
- BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4.
-
PubChem. (n.d.). This compound | C19H20O | CID 641643. National Center for Biotechnology Information. Retrieved from [Link]
-
Department of Chemistry, University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932. National Center for Biotechnology Information. Retrieved from [Link]
-
StudySmarter. (2023, October 25). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2019, July 29). Why are smaller aldehydes and ketones soluble in water? Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,7-diphenyl-4-hepten-3-one. Retrieved from [Link]
-
Ternove, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. Retrieved from [Link]
-
Foley, D. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (HMDB0033295). Retrieved from [Link]
Sources
- 1. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C19H20O | CID 641643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. chem.ws [chem.ws]
- 8. youtube.com [youtube.com]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gchemglobal.com [gchemglobal.com]
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- 12. 1,7-diphenyl-4-hepten-3-one, 79559-59-4 [thegoodscentscompany.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
Improving the stability and shelf-life of 1,7-Diphenylhept-4-en-3-one solutions
Welcome to the technical support resource for 1,7-Diphenylhept-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions, thereby promoting reproducible and reliable results. As a diarylheptanoid with an α,β-unsaturated ketone structure, this compound possesses unique reactivity that requires careful handling to prevent degradation.[1][2][3] This document provides direct answers to common challenges and outlines best practices for solution preparation, storage, and quality assessment.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Visible Changes in the Solution (Color, Clarity)
Question: My clear, colorless this compound solution has turned pale yellow after a few days on the benchtop. What happened?
Answer: The most probable cause is oxidation. The α,β-unsaturated system in this compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[4] This process can be accelerated by exposure to ambient light and elevated temperatures.[5] Oxidation can introduce chromophores into the molecular structure, leading to the observed yellow or brownish tint. Another possibility is photodegradation, as conjugated systems can absorb UV light, leading to molecular rearrangements or decomposition.[6][7]
Question: I prepared a concentrated stock in acetone, but after storing it at -20°C, I noticed a crystalline precipitate. Is the compound degraded?
Answer: Degradation is unlikely to be the primary cause in this scenario. This issue is almost certainly due to the compound's solubility limit being exceeded at the storage temperature. While this compound is soluble in acetone at room temperature, its solubility decreases significantly at -20°C.[8][9] The compound has likely just crashed out of the solution.
Question: How can I re-dissolve the precipitate and prevent it from happening again?
Answer: You can typically re-dissolve the precipitate by gently warming the solution in a water bath with occasional swirling or sonication. To prevent recurrence, consider the following:
-
Prepare a More Dilute Stock: Create a stock solution at a concentration known to remain stable at your intended storage temperature.
-
Use a Different Solvent: Dimethyl sulfoxide (DMSO) often allows for higher concentrations to be maintained at low temperatures compared to more volatile solvents like acetone.
-
Store at 4°C: If your experimental workflow allows, storing the solution at 4°C instead of -20°C may keep the compound in the solution, though this may slightly reduce long-term shelf-life.
Issue 2: Inconsistent Experimental Results & Loss of Potency
Question: My recent experiments using an older stock solution of this compound are showing significantly reduced biological activity compared to when the stock was fresh. Why?
Answer: A loss of potency is a strong indicator of chemical degradation. The reactive center of this molecule is the electrophilic α,β-unsaturated carbonyl system.[10][11] Over time, this moiety can degrade via several pathways:
-
Oxidation: As discussed previously, this can alter the molecule's structure.
-
Hydrolysis: The presence of trace amounts of water or acidic/basic contaminants in your solvent can potentially lead to reactions at the enone site.[12]
-
Unwanted Reactions: If your stock solution is stored improperly (e.g., not tightly capped), the solvent can evaporate, concentrating the compound and any impurities, potentially leading to self-condensation or other reactions.
Question: How can I verify the integrity and concentration of my this compound solution?
Answer: It is crucial to use a validated analytical method to confirm the purity and concentration of your solution.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A stability-indicating HPLC method can separate the parent compound from potential degradants. A loss of purity is indicated by a decrease in the area of the main peak and the appearance of new peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the mass of the degradation products, providing clues to the degradation pathway.
-
Thin-Layer Chromatography (TLC): For a rapid, qualitative check, you can run a TLC plate of your stored solution alongside a fresh standard. The appearance of new spots or streaking on the lane of the stored solution suggests degradation.
Diagrams: Workflows and Degradation Pathways
dot graph TD; A[Start: Solution Issue] --> B{Observe Solution}; B --> C[Color Change / Yellowing]; C --> D{Suspect Oxidation / Photodegradation}; D --> E[Action: Use Degassed Solvents, Store in Amber Vials, Purge with N₂/Ar]; B --> F[Precipitate Formation]; F --> G{Suspect Low-Temp Solubility Issue}; G --> H[Action: Gently Warm/Sonicate, Prepare Lower Concentration Stock]; B --> I[Inconsistent Results / Low Potency]; I --> J{Suspect Chemical Degradation}; J --> K[Action: Perform Purity Check via HPLC/TLC, Prepare Fresh Solution];
end
end Caption: Troubleshooting Decision Tree for Common Issues.
end Caption: Recommended Workflow for Solution Preparation and Storage.
end Caption: Conceptual Degradation Pathways.
Quantitative Data & Protocols
Data Summaries
Table 1: Recommended Solvents and General Guidelines
| Solvent | Suitability for Stock | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Excellent | High solubility; good for long-term storage at -20°C or -80°C. Hygroscopic; use anhydrous grade.[8][9] |
| Acetone | Good | Good solvent, but higher volatility. May cause precipitation at low temperatures if concentrated.[8][9][13] |
| Chloroform / Dichloromethane | Good | Effective solvents, but ensure they are peroxide-free. Best for short-term use or specific applications.[8][9] |
| Ethanol | Fair | Lower solubility compared to DMSO. Suitable for some biological assays if the final concentration is low. |
Table 2: Storage Condition Guidelines for Stock Solutions (in DMSO)
| Storage Temp. | Protection | Expected Shelf-Life (Guideline) | Rationale |
|---|---|---|---|
| 4°C | Light protection (amber vial) | Up to 1 month | Minimizes thermal degradation for short-term use. |
| -20°C | Light protection, tightly sealed | 3-6 months | Good general-purpose storage. Reduces rates of most degradation reactions.[14][15] |
| -80°C | Light protection, tightly sealed | > 6 months | Optimal for long-term archiving. Drastically slows chemical degradation.[16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (MW: 264.36 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh out 2.64 mg of the compound and transfer it to a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate for 5-10 minutes in a room temperature water bath until all solid material is completely dissolved.
-
Verification: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
Protocol 2: Recommended Procedure for Long-Term Storage
-
Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in UV-blocking microcentrifuge tubes or amber vials. This minimizes contamination and avoids repeated freeze-thaw cycles which can degrade the compound.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen for 15-30 seconds to displace oxygen.[17]
-
Sealing: Seal each vial tightly. For critical applications, use vials with PTFE-lined caps.
-
Storage: Place the labeled aliquots in a freezer box and store them at -20°C or, for maximum stability, at -80°C.[16]
References
- Gojji Help Center (2022). How long is the ketone control solution good for once opened?
- Engineer Fix (2025).
- BioCrick. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4.
- Mr Khemistry (2018). How do organic compounds achieve stability?
- Various Authors (2025). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
- Neuman, R. C. Oxidation and Reduction Reactions. Organic Chemistry.
- Chemistry For Everyone (2025). How To Determine Stability Of Organic Compounds? YouTube.
- Valence Surface Technologies (2024).
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- ChemFaces. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4.
- Organic Chemistry Portal.
- Geier, C., et al. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Beilstein Journal of Organic Chemistry (2011).
- Science of Synthesis. Product Class 9: Enones.
- Purosolv (2025). Stability Testing in Pharmaceuticals: Why Acetone is Used in Analytical Methods.
- Quora (2016).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
- Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts.
- Benchchem. This compound | 79559-59-4.
- Journal of the American Chemical Society (2025).
- The Journal of Physical Chemistry A (2020).
- PubMed (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity.
- Science.gov. beta-unsaturated carbonyl compounds: Topics by Science.gov.
- PubChem. This compound | C19H20O | CID 641643.
- PubChem. 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932.
- Sigma-Aldrich. 1,7-Diphenyl-4-hepten-3-one | 79559-59-4.
- AbMole BioScience. 1,7-Diphenyl-4-hepten-3-one | CAS 79559-59-4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H20O | CID 641643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Manufacturer ChemFaces [chemfaces.com]
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- 11. beta-unsaturated carbonyl compounds: Topics by Science.gov [science.gov]
- 12. BJOC - Construction of cyclic enones via gold-catalyzed oxygen transfer reactions [beilstein-journals.org]
- 13. Stability Testing in Pharma: Role of Acetone Explained [purosolv.com]
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- 15. abmole.com [abmole.com]
- 16. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
Technical Support Center: Scale-Up Synthesis of 1,7-Diphenylhept-4-en-3-one and its Derivatives
Welcome to the technical support center for the synthesis of 1,7-Diphenylhept-4-en-3-one and related diarylheptanoids. This guide is designed for researchers, chemists, and process development professionals who are transitioning this class of molecules from bench-scale discovery to pilot- or large-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to anticipate, diagnose, and solve the unique challenges that arise during scale-up.
Diarylheptanoids, such as this compound, are a significant class of natural products recognized for their diverse pharmacological activities.[1] Their synthesis, while often straightforward on paper, presents considerable hurdles when moving beyond the gram scale. This document addresses the most common issues—from reaction control and byproduct formation to purification and stereoselectivity—in a practical, question-and-answer format.
Overview of Synthetic Strategies
The core structure of this compound, an α,β-unsaturated ketone, can be approached via several synthetic routes. The most common and economically viable method for forming the key enone moiety is the Claisen-Schmidt condensation (a type of crossed aldol condensation).[2][3][4] However, the specific structure of our target molecule presents a unique challenge: both potential carbonyl precursors possess α-hydrogens, creating a competitive environment ripe for side reactions. Alternative strategies, such as the Horner-Wadsworth-Emmons reaction, offer greater control but introduce different scale-up considerations.
The diagram below illustrates the primary synthetic pathways and the subsequent purification challenges.
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter during your experiments.
I. Reaction Control & Yield Optimization
Question 1: My reaction yield is poor (<40%), and TLC/GC-MS analysis shows a complex mixture of at least four different products. What is the primary cause?
Answer: This is the most common challenge for this specific synthesis and points directly to a lack of selectivity in the Claisen-Schmidt condensation. Because both your ketone (1-phenyl-2-butanone) and your aldehyde (3-phenylpropanal) possess acidic α-hydrogens, you are initiating four potential reactions simultaneously:
-
Desired Reaction: Enolate of the ketone attacks the aldehyde.
-
Ketone Self-Condensation: Enolate of the ketone attacks another molecule of the ketone.
-
Aldehyde Self-Condensation: Enolate of the aldehyde attacks another molecule of the aldehyde.
-
Cannizzaro Reaction (if using a strong base like NaOH/KOH): If your aldehyde has no α-hydrogens (not the case here, but relevant for derivatives), it can disproportionate into an alcohol and a carboxylic acid.[5]
The diagram below illustrates the desired pathway versus the two main competing self-condensation reactions.
Caption: Competing reaction pathways in the crossed-aldol condensation.
Solutions for Scale-Up:
-
Controlled Addition: The most critical parameter. Add the ketone slowly to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the ketone enolate low, maximizing its chances of reacting with the abundant aldehyde electrophile. At scale, use a dosing pump for precise control.
-
Temperature Management: Run the reaction at the lowest practical temperature to slow down all reaction rates, especially the less-favorable self-condensation pathways. Start at 0-5 °C and monitor the exotherm. A jacketed reactor with good chilling capacity is essential.
-
Base Selection: While NaOH/KOH are common, they can be too aggressive.[5] Consider using a milder base like sodium ethoxide or a non-nucleophilic base like LDA (Lithium diisopropylamide) if cost allows. For large-scale operations, a phase-transfer catalysis approach can be highly effective, confining the reaction to an interface and suppressing side reactions.[3][4][6]
Question 2: The reaction starts well, but the yield drops after reaching about 60% conversion, and I see a new, higher-molecular-weight spot on my TLC plate. What is this byproduct?
Answer: This is very likely the result of a Michael addition . The desired α,β-unsaturated ketone product can act as a Michael acceptor. The enolate of your starting ketone (or even the product enolate) can then perform a 1,4-conjugate addition to the product, leading to a high-molecular-weight dimer or trimer.
Solutions:
-
Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1-1.2 equivalents). This ensures the ketone is the limiting reagent and is consumed before it can significantly react with the product.
-
Reaction Time: Do not let the reaction run indefinitely. Monitor closely by TLC or in-line PAT (Process Analytical Technology) like IR spectroscopy. Quench the reaction as soon as the limiting reagent (ketone) is consumed.
-
Solvent Choice: In some cases, choosing a solvent system where the product precipitates as it forms can effectively remove it from the reaction medium, preventing it from participating in subsequent side reactions.[5]
II. Purification & Isolation
Question 3: My crude product is a dark, viscous oil that is impossible to crystallize directly. What are the best methods for purification at a multi-kilogram scale?
Answer: This is a common outcome when side reactions occur. Direct crystallization is often only feasible for very clean crude products. For industrial-scale purification of oily products, you have two primary options:
-
Vacuum Distillation: If your target molecule and its major impurities have a sufficient boiling point differential and the product is thermally stable, this is the most cost-effective method at scale. You will need a good vacuum pump and a fractional distillation setup (e.g., a packed column) to achieve good separation. Run a small-scale Kugelrohr distillation first to determine feasibility and decomposition temperature.
-
Large-Scale Chromatography: Automated flash chromatography systems are capable of purifying multi-kilogram batches. While more expensive due to solvent consumption and silica gel costs, it offers the highest resolution.
Data Table: Purification Method Selection Guide
| Method | Pros | Cons | Best For... |
| Recrystallization | Low cost, high purity for final product. | Only works for solid or semi-solid crudes with low impurity load. | Final polishing step after distillation or for very clean crude products. |
| Vacuum Distillation | Excellent for large volumes, cost-effective. | Requires thermal stability, may not separate close-boiling isomers. | Removing non-volatile baseline impurities and lower-boiling starting materials. |
| Column Chromatography | Highest resolution, separates complex mixtures. | High solvent/silica cost, labor-intensive without automation. | Crude products with multiple, similarly-structured impurities that cannot be separated otherwise. |
III. Stereoselectivity
Question 4: How can I ensure I am forming the correct (E)-isomer of the double bond and not a mixture of E/Z isomers?
Answer: For base-catalyzed Claisen-Schmidt reactions, the formation of the trans or (E)-isomer is generally favored due to thermodynamic stability. The intermediate aldol adduct eliminates water, and the transition state leading to the E-isomer has lower steric hindrance than the one leading to the Z-isomer.
Control Strategies:
-
Thermodynamic Control: Allowing the reaction to reach equilibrium by running it at a slightly elevated temperature (e.g., room temperature to 40 °C) after the initial addition is complete can help isomerize any kinetically formed Z-product to the more stable E-product.
-
Alternative Reagents: If E/Z control is a persistent issue, especially with substituted derivatives, switching to a Horner-Wadsworth-Emmons (HWE) reaction provides superior stereochemical control. Using unstabilized ylides typically favors Z-alkenes, while stabilized ylides (like the one needed for this enone synthesis) strongly favor the E-alkene.[7] This provides a direct, albeit more expensive, route to the desired stereoisomer.
Experimental Protocols
Protocol 1: Scale-Up Claisen-Schmidt Condensation (10L Scale)
This protocol is a general guideline and must be adapted based on laboratory-specific safety assessments and equipment.
Reaction Setup:
-
Equip a 20L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a controlled-dosing pump.
-
Charge the reactor with 3-phenylpropanal (1.00 kg, 7.45 mol, 1.05 eq.) and absolute ethanol (8 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using a chiller.
-
In a separate vessel, prepare a solution of sodium hydroxide (0.31 kg, 7.75 mol) in water (1 L), ensuring it is fully dissolved and cooled.
-
Slowly add the cooled sodium hydroxide solution to the reactor, maintaining the internal temperature below 10 °C.
Reagent Addition & Reaction: 6. In a separate container, charge 1-phenyl-2-butanone (1.05 kg, 7.08 mol, 1.00 eq.). 7. Using the dosing pump, add the 1-phenyl-2-butanone to the reactor dropwise over 4-6 hours. Crucially, maintain the internal temperature at all times between 5-10 °C. An uncontrolled exotherm is a sign of runaway reaction and side product formation. 8. After the addition is complete, allow the mixture to stir at 10 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC.
Work-up and Isolation: 9. Once the starting ketone is consumed, slowly quench the reaction by adding 6M hydrochloric acid until the pH is neutral (~pH 7). Monitor the temperature closely during neutralization. 10. Transfer the mixture to a separatory funnel or extraction vessel. Extract the product with an appropriate solvent like ethyl acetate or toluene (3 x 4 L). 11. Combine the organic layers, wash with brine (2 x 2 L), dry over anhydrous magnesium sulfate, and filter. 12. Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude oily product. The product should then be purified by vacuum distillation or chromatography as determined by small-scale trials.
Troubleshooting Decision Tree
This flowchart can help diagnose common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
"A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases. IRIS .
- The Chemistry of Enones.
- Enone synthesis by carbonylation and addition. Organic Chemistry Portal.
- Regioselectivity in the addition to en‐ynones.
- Stereoselectivity Switch in the Reduction of α-Alkyl-β-Arylenones by Structure-Guided Designed Variants of the Ene Reductase OYE1.
- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condens
- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation.
- Scale-up of microdroplet reactions by heated ultrasonic nebuliz
- Selectivity of Grignard reagent formation – from semi-b
- Technical Support Center: Claisen-Schmidt Reaction Optimiz
- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condens
- Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit. PMC - NIH.
Sources
- 1. Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enone synthesis by carbonylation and addition [organic-chemistry.org]
Identifying and characterizing degradation products of 1,7-Diphenylhept-4-en-3-one
Welcome to the technical support center for 1,7-Diphenylhept-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing its degradation products. The content is structured in a practical, question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a linear diarylheptanoid, a class of natural products.[1] Its structure is characterized by two phenyl rings at the ends of a seven-carbon chain.[1] Critically for stability, it contains an α,β-unsaturated ketone system (an enone), where a carbon-carbon double bond is conjugated with a carbonyl group.[1][2] This conjugated system is the primary site of chemical reactivity and potential degradation.
Diagram: Key Reactive Sites of this compound
Caption: Reactive sites on the this compound molecule.
Q2: Why is it crucial to study the degradation products of this compound?
A2: For drug development professionals, understanding degradation is a regulatory requirement. Forced degradation studies help establish the intrinsic stability of the molecule, determine degradation pathways, and develop stability-indicating analytical methods. This ensures that any method used for quality control can accurately separate and quantify the active ingredient from its potential impurities and degradants, which is essential for product safety and efficacy. For researchers, knowing the stability profile prevents misinterpretation of experimental results where degradation products might have different biological activities.
Q3: What are the most probable degradation pathways for an α,β-unsaturated ketone like this?
A3: The conjugated enone system is susceptible to several reaction types:
-
Michael (1,4-Conjugate) Addition: Nucleophiles can attack the β-carbon of the double bond.[3] In aqueous solutions, this can lead to hydration across the double bond.
-
Oxidation: The double bond is prone to oxidative cleavage or epoxidation, especially when exposed to oxidizing agents like hydrogen peroxide or atmospheric oxygen.[4] This can break the carbon chain, forming aldehydes and carboxylic acids.
-
Hydrolysis: While less common for the enone itself, impurities or specific pH conditions could catalyze the cleavage of the molecule.
-
Photodegradation: The conjugated system absorbs UV light, which can provide the energy for isomerization of the double bond (from E to Z), cyclization reactions, or the formation of radical species. Photosensitive groups like carbonyls are known to be susceptible to photolytic degradation.[5]
Troubleshooting Guide: Forced Degradation Studies & Analysis
This section addresses specific problems you may encounter during your experimental work.
Q4: I've performed a forced degradation study and see multiple new peaks in my HPLC chromatogram. How do I begin to identify them?
A4: This is a common outcome. A systematic approach is required to move from unknown peaks to identified structures. The goal of a forced degradation study is to generate a modest amount of degradation (typically 5-20%) to ensure that secondary degradation is minimized.
Diagram: Workflow for Identification of Unknown Degradation Products
Caption: A logical workflow for identifying unknown peaks from a degradation study.
Step-by-Step Approach:
-
Analyze Diode Array Detector (DAD/PDA) Data: Compare the UV-Vis spectrum of each new peak to the parent compound. A significant change (e.g., loss of a chromophore) suggests a major structural modification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical step. Determine the mass-to-charge ratio (m/z) of each new peak. High-resolution mass spectrometry (HRMS) is invaluable as it allows you to propose a molecular formula.
-
Correlate Mass to Degradation Pathway:
-
+18 Da: Suggests the addition of a water molecule (hydrolysis or hydration).
-
+16 Da: Suggests the addition of an oxygen atom (oxidation, N-oxide, or epoxide formation).
-
-2 Da: Suggests the formation of a new double bond (dehydrogenation).
-
Cleavage Products: Look for masses that correspond to logical fragments of the parent molecule.
-
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ion in the mass spectrometer. By comparing its fragmentation pattern to that of the parent compound, you can pinpoint where the modification occurred.
Q5: My stability-indicating HPLC method shows poor separation between the parent peak and a degradant. What should I do?
A5: Co-elution is a critical issue that invalidates a stability-indicating method. Method optimization is required.
Troubleshooting HPLC Separation:
| Parameter to Adjust | Rationale & Recommended Action |
| Mobile Phase Gradient | A shallow gradient provides more time for compounds with similar polarity to separate. Action: Decrease the rate of change of the organic solvent (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). |
| Organic Modifier | Acetonitrile and methanol have different selectivities. If you are using one, try the other, or a mixture of both. Action: Replace acetonitrile with methanol (or vice-versa) in your mobile phase B. |
| pH of Aqueous Phase | Small changes in pH can alter the ionization state of certain degradants, significantly impacting their retention. Action: Adjust the pH of the aqueous mobile phase by ±0.5 pH units and observe the effect on resolution. |
| Column Chemistry | If a standard C18 column fails, try a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds, while a polar-embedded phase can provide different retention for polar degradants. |
| Temperature | Increasing column temperature lowers viscosity and can improve peak efficiency, but may also change selectivity. Action: Test the separation at 30°C, 40°C, and 50°C. |
A valuable tool during method development is to superimpose chromatograms from different conditions to see how peak profiles change, which can help identify co-eluting species.
Q6: Can you provide a standard protocol for conducting a forced degradation study on this compound?
A6: Yes. This protocol is based on ICH guidelines and serves as a robust starting point. The objective is to achieve 5-20% degradation. Always run a control sample (parent compound in solvent, protected from stress) in parallel for each condition.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at time points (e.g., 2, 6, 12, 24 hours).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature (base hydrolysis is often faster).
-
Sample at time points (e.g., 30 min, 1, 2, 4 hours).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Sample at time points (e.g., 2, 6, 12, 24 hours).
-
-
Thermal Degradation:
-
Store the stock solution in a sealed vial in an oven at 80°C.
-
Sample at time points (e.g., 1, 3, 5 days).
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Run a dark control sample (wrapped in aluminum foil) in parallel.
-
-
-
Analysis:
-
Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC-DAD method.
-
Calculate the percentage degradation and perform mass balance calculations.
-
Subject samples showing significant degradation to LC-MS for identification.
-
References
-
Diebold, S., & Brandl, F. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. RSC Advances, 12(12), 7235-7245. Retrieved from [Link]
-
Walgraeve, C., Demeestere, K., Van De Wiele, T., & Van Langenhove, H. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Retrieved from [Link]
- Poon, G. K. (2004). Method of analysis of aldehyde and ketone by mass spectrometry. U.S. Patent No. 6,713,304.
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]
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Sharma, G., & Saini, V. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4158-4164. Retrieved from [Link]
-
Cardoso, C. A. L., de Souza, C. J. F., & de Andrade, J. B. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 92(4), 757-763. Retrieved from [Link]
-
Colomer, I., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13329-13347. Retrieved from [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3369-3382. Retrieved from [Link]
Sources
Troubleshooting supercritical CO2 extraction of 1,7-Diphenylhept-4-en-3-one from Alpinia officinarum
Welcome to the Technical Support Center for Supercritical Fluid Extraction (SFE). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the supercritical CO₂ extraction of 1,7-Diphenylhept-4-en-3-one from Alpinia officinarum. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the SFE of this compound.
Q1: What is this compound and why is it extracted from Alpinia officinarum?
This compound is a diarylheptanoid, a class of plant secondary metabolites.[1] It is one of the bioactive compounds found in the rhizomes of Alpinia officinarum (lesser galangal) and is investigated for its potential pharmacological activities.
Q2: Why is supercritical CO₂ (SC-CO₂) extraction preferred over traditional solvent methods like hexane or ethanol extraction?
Supercritical CO₂ extraction is considered a "green" technology that offers significant advantages.[2][3] Unlike traditional methods, it uses non-toxic, non-flammable, and inexpensive CO₂ as the solvent, which can be easily removed from the final product, leaving no harmful residues.[3] The selectivity of SC-CO₂ can be precisely controlled by adjusting temperature and pressure, allowing for the targeted extraction of specific compounds.[4][5] This often results in a purer extract compared to conventional methods.[3]
Q3: Is a co-solvent necessary for this extraction?
Yes, a co-solvent is highly recommended. Supercritical CO₂ is a non-polar solvent, while this compound is a semi-polar molecule.[1][2] This polarity mismatch results in low solubility and poor extraction efficiency. Adding a small amount of a polar co-solvent, such as ethanol or methanol, significantly increases the solvating power of the supercritical fluid for polar compounds, potentially by an order of magnitude.[6][7] A study successfully extracting diarylheptanes from Alpinia officinarum utilized 8% ethanol as a co-solvent.[8]
Q4: What are the typical starting parameters for this extraction?
Based on research on Alpinia species, a good starting point for your experiments would be:
-
Co-solvent: 5–10% Ethanol[8]
-
CO₂ Flow Rate: Dependent on system size, but a rate that ensures sufficient residence time is crucial.[4]
Section 2: Comprehensive Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments.
Category 1: Low or No Yield of this compound
This is the most common issue encountered in SFE. The cause often lies in one of five key areas: extraction parameters, co-solvent choice, raw material preparation, extraction duration, or mechanical setup.
Q: My final yield is disappointingly low. What are the first parameters I should investigate? A: The interplay between pressure, temperature, and co-solvent concentration is the most critical factor.
-
Pressure: This is the most effective parameter for controlling the extraction.[2] Increasing the pressure at a constant temperature raises the density of the SC-CO₂, which in turn increases its solvating power.[2][4] If your yield is low, a stepwise increase in pressure (e.g., in 5 MPa increments) is the most logical first step.
-
Temperature: Temperature has a dual effect. Increasing temperature can increase the vapor pressure of the target compound, which aids in its extraction. However, it also decreases the density of the CO₂, reducing its solvating power.[4] The optimal temperature is therefore a trade-off. For semi-polar compounds, a moderate temperature of 40-60°C is often effective.[9][10]
-
Co-solvent Concentration: As established, pure SC-CO₂ is a poor solvent for this compound. The addition of a polar co-solvent like ethanol is crucial.[6] If you are already using a co-solvent, consider increasing its concentration (e.g., from 5% to 8% or 10%). The co-solvent molecules interact with the solute, enhancing its solubility in the non-polar fluid.[7]
Q: I am not using a co-solvent. Is this the primary reason for my low yield? A: Almost certainly, yes. The significant difference in polarity between non-polar SC-CO₂ and the semi-polar this compound cannot be overcome by adjusting pressure and temperature alone. A polar co-solvent is required to bridge this polarity gap and effectively dissolve the target compound.[2][6]
Q: Could the physical state of my Alpinia officinarum rhizomes be the problem? A: Absolutely. Proper pre-treatment of the raw material is critical for efficient extraction.[5]
-
Drying: The material should be thoroughly dried to a low moisture content. Water can act as a co-solvent, but its high critical temperature and pressure make it difficult to work with and can affect the final extract composition.[11]
-
Particle Size: The rhizomes must be ground to a small, uniform particle size. This increases the surface area available for contact with the supercritical fluid and reduces the diffusion distance for the solute to travel out of the plant matrix.[12][13] A smaller particle size generally leads to a higher extraction yield.[13]
Q: How do I know if my extraction time is sufficient? A: Incomplete extraction due to short run times is a common pitfall. To determine the optimal duration, you can perform a kinetic study. Collect fractions at different time intervals (e.g., every 30 minutes) and analyze the concentration of the target compound in each. The extraction is complete when the concentration in subsequent fractions drops to a negligible level. An excessively long extraction is inefficient and may increase the risk of thermal degradation of sensitive compounds.[5]
Category 2: Poor Selectivity and Impure Extract
Q: My extract is dark and waxy, indicating co-extraction of undesirable compounds. How can I improve the purity? A: High impurity levels are often due to overly aggressive extraction conditions. To improve selectivity, consider a stepwise extraction strategy :
-
Step 1 (Deparaffination): Begin with a preliminary extraction at lower pressure (e.g., 10-15 MPa) and moderate temperature (e.g., 40°C) without a co-solvent. These conditions are ideal for extracting highly non-polar compounds like waxes and lipids, leaving the more polar target compounds behind in the raw material.
-
Step 2 (Target Extraction): After the initial step, increase the pressure (e.g., to 25-30 MPa) and introduce the ethanol co-solvent to selectively extract the this compound.[14]
This fractionation approach yields a much purer final product and simplifies downstream purification processes.
Category 3: Inconsistent Results Between Batches
Q: My extraction yields vary significantly from one run to the next, even with identical settings. What could be the cause? A: Inconsistency is often traced back to variables that are not adequately controlled.
-
Raw Material Heterogeneity: Ensure that your Alpinia officinarum rhizomes are from the same source and batch, and have been stored under consistent conditions. The concentration of bioactive compounds can vary naturally.
-
Inconsistent Vessel Packing: The way the ground material is packed into the extraction vessel is crucial. If packed too loosely, "channeling" can occur, where the SC-CO₂ bypasses most of the material. If packed too tightly, it can impede flow and lead to high-pressure drops. Strive for a consistent packing density for every run.
-
Moisture Content: Variations in the moisture content of the raw material will affect the polarity of the SC-CO₂/co-solvent mixture and lead to inconsistent yields. Always ensure your material is dried to a consistent moisture level.
Section 3: Key Experimental Protocols
Protocol 1: Raw Material Preparation
-
Drying: Dry the fresh rhizomes of Alpinia officinarum in a circulating air oven at 40-50°C until a constant weight is achieved (typically 24-48 hours).
-
Grinding: Grind the dried rhizomes using a high-shear mill (e.g., a cutting or impact mill) to a fine powder.[12]
-
Sieving: Sieve the powder to obtain a uniform particle size fraction (e.g., 0.4-0.8 mm). This ensures consistent packing and extraction kinetics.
-
Storage: Store the prepared powder in a desiccator or vacuum-sealed bags to prevent moisture re-absorption.
Protocol 2: Baseline Supercritical CO₂ Extraction
-
Vessel Loading: Accurately weigh the prepared plant material and load it into the extraction vessel, ensuring consistent packing density.
-
System Pressurization: Bring the system to the desired temperature (e.g., 45°C). Pump liquid CO₂ into the system until the target pressure (e.g., 30 MPa) is reached.[8]
-
Co-solvent Introduction: If using a co-solvent, introduce it into the CO₂ stream at the desired percentage (e.g., 8% ethanol) using a separate high-pressure pump.[8]
-
Dynamic Extraction: Begin flowing the SC-CO₂/co-solvent mixture through the vessel at a constant flow rate.
-
Collection: Depressurize the fluid exiting the vessel through a back-pressure regulator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate in a collection vessel.
-
Shutdown: After the desired extraction time, stop the CO₂ and co-solvent pumps, and carefully depressurize the system. Collect the crude extract for analysis.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known mass of the crude extract in the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the prepared samples.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of this compound in your samples. Calculate the final yield as mass of the compound per mass of the initial plant material.
Section 4: Data Tables and Visualizations
Table 1: Summary of Recommended SFE Parameters for Alpinia officinarum
| Parameter | Recommended Range | Rationale |
| Pressure | 20 - 30 MPa (200 - 300 bar) | Balances solvating power with selectivity. Higher pressure increases density and solvent strength.[2] |
| Temperature | 40 - 60 °C | Optimal trade-off between solute vapor pressure and solvent density.[4] Minimizes thermal degradation.[2] |
| Co-solvent | 5 - 10% Ethanol | Necessary to increase the polarity of SC-CO₂ for the semi-polar target compound.[6][8] |
| Particle Size | 0.4 - 0.8 mm | Increases surface area and reduces diffusion limitations, improving extraction efficiency.[12][13] |
| Extraction Time | 90 - 180 min | Should be optimized via kinetic study to ensure complete extraction without being wasteful.[5] |
Diagrams
Caption: SFE Workflow from Plant Material to Final Quantification.
Caption: Troubleshooting Flowchart for Low Extraction Yield.
References
- Optimization of SC-CO2 Extraction OF Alpinia Galangal (L.) Wild and Estimation of Cost of Manufacturing (COM) Via SIMULATION Process. (n.d.). Forest Research Institute Malaysia.
- Analytical Methods. (n.d.). Japan International Cooperation Agency.
- Optimizing CO2 Extraction Parameters for Maximum Yield. (2024, February 13). Nisarga Biotech.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate.
- Pretreatment of Natural Materials Used for Supercritical Fluid Extraction of Commercial Phytopharmaceuticals. (n.d.). OUCI.
- Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. (n.d.). NIH.
- Extraction and isolation of diphenylheptanes and flavonoids from Alpinia officinarum Hance using supercritical fluid extraction followed by supercritical fluid chromatography. (2023, May 12). PubMed.
- (PDF) Optimization of SC-CO2 Extraction OF Alpinia Galangal (L.) Wild and Estimation of Cost of Manufacturing (COM) Via SIMULATION Process. (2013, March). ResearchGate.
- Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (n.d.). PubMed Central.
- Optimization of the Extraction of Alpinia oxyphylla Essence Oil in Supercritical Carbon Dioxide. (n.d.). ResearchGate.
- CO2 Extraction vs. Traditional Methods: A Comparative Analysis. (n.d.). Nisarga Biotech.
- Supercritical Fluid Extraction of Plant Flavors and Fragrances. (n.d.). PubMed Central.
- (PDF) Pretreatment of Natural Materials Used for Supercritical Fluid Extraction of Commercial Phytopharmaceuticals. (2014). ResearchGate.
- Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. (2002, November 15). PubMed.
- Technical Support Center: Optimization of Supercritical Fluid Extraction for Delta-Elemene. (n.d.). Benchchem.
- 1,7-Diphenyl-4-hepten-3-one. (n.d.). PubChem.
- Comparison of the Performances of Hydrodistillation and Supercritical CO2 Extraction Processes for Essential Oil Extraction from Rosemary. (n.d.). Aidic.
Sources
- 1. 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nisargabiotech.com [nisargabiotech.com]
- 4. nisargabiotech.com [nisargabiotech.com]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and isolation of diphenylheptanes and flavonoids from Alpinia officinarum Hance using supercritical fluid extraction followed by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of SC-CO2 Extraction OF Alpinia Galangal (L.) Wild and Estimation of Cost of Manufacturing (COM) Via SIMULATION Process [benthamopenarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor water solubility of 1,7-Diphenylhept-4-en-3-one for in vivo studies
Technical Support Center: Formulation Strategies for 1,7-Diphenylhept-4-en-3-one
Introduction
Welcome to the technical support guide for this compound. This molecule, a linear diarylheptanoid isolated from sources like Alpinia officinarum, has garnered significant interest for its diverse biological activities, including potential neuroprotective and anti-inflammatory effects.[1][2][3] A primary challenge in transitioning this promising compound from in vitro assays to in vivo models is its poor aqueous solubility.[4][5] This guide provides a comprehensive, experience-driven framework for researchers to overcome this critical hurdle, ensuring reliable and reproducible preclinical data. We will explore the causality behind various formulation strategies and provide robust, step-by-step protocols to help you select and develop the optimal vehicle for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The structure of this compound is the primary reason for its low water solubility. It features two large, non-polar phenyl rings and a seven-carbon aliphatic chain.[6] These hydrophobic (water-fearing) regions dominate the molecule's character, making it difficult for water molecules, which are highly polar, to surround and dissolve it. Its computed LogP (a measure of lipophilicity) is approximately 4.5, indicating a strong preference for fatty or oily environments over aqueous ones.[6]
Q2: I dissolved my compound in 100% DMSO for my in vitro experiments. Can I use the same for my in vivo study?
A2: While this compound is soluble in organic solvents like DMSO, using 100% DMSO for in vivo studies is strongly discouraged.[4][5] High concentrations of DMSO can cause significant toxicity, including hemolysis, inflammation at the injection site, and other confounding biological effects that can interfere with your experimental results.[7] For most animal studies, the final concentration of DMSO in the administered formulation should be kept as low as possible, ideally below 10% and often under 5%, depending on the administration route and total volume.
Q3: My compound precipitates out of the formulation when I add it to saline for injection. What is happening?
A3: This is a classic sign of a poorly designed or overloaded formulation. When your organic stock solution is mixed with an aqueous medium like saline, the solvent environment changes drastically. The organic solvent disperses, and if the aqueous phase cannot maintain the solubility of your compound, it will "crash out" or precipitate. This is especially common with simple co-solvent systems when the dilution factor is too high. The troubleshooting guides below address how to prevent this.
Q4: What are the main formulation strategies I should consider?
A4: The most common and effective strategies for poorly soluble compounds fall into four main categories:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and an aqueous carrier.
-
Surfactant-based Systems: Using agents that form micelles to encapsulate the drug.
-
Cyclodextrin Complexes: Using cyclic oligosaccharides to form inclusion complexes with the drug.
-
Lipid-based Formulations: Dissolving the drug in oils, lipids, and surfactants, particularly for oral delivery.[8][9][10]
The choice depends on the required dose, the route of administration (e.g., intravenous, oral, intraperitoneal), and the specific animal model.
Formulation Troubleshooting & Step-by-Step Guides
This section provides a logical workflow for selecting and preparing a suitable formulation. We will start with the simplest approach (co-solvents) and move to more complex systems.
Decision Workflow for Formulation Selection
Before diving into protocols, use this workflow to guide your decision-making process.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Co-Solvent Formulations
Principle: This is the most straightforward approach. A water-miscible organic solvent is used to first dissolve the compound, and this solution is then carefully diluted with an aqueous vehicle (like saline or PBS).[11] The organic co-solvent reduces the polarity of the final solvent system, helping to keep the drug in solution.
When to Use: Ideal for low-dose studies, particularly for IV, IP, or SC routes, where the final concentration of the organic solvent can be kept within safe limits.
Common Components:
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG400).[11][12]
-
Aqueous Vehicle: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection.
Experimental Protocol: Ternary Co-Solvent System (DMSO, PEG400, Saline)
This "D-P-S" system is a workhorse in preclinical studies. DMSO provides high solubilizing power, while PEG400 acts as a bridging solvent and improves stability upon dilution.
-
Preparation of Stock: Weigh out this compound and dissolve it in the minimum required volume of DMSO. Gently warm (to 37°C) or vortex to aid dissolution.[4]
-
Addition of Bridging Solvent: To the DMSO concentrate, add PEG400. A common starting ratio is 1:1 or 1:2 (DMSO:PEG400). Vortex until the solution is clear and homogenous.
-
Final Dilution (Crucial Step): Add the aqueous vehicle (e.g., saline) to the organic mixture slowly and with constant, vigorous vortexing. This rapid mixing is critical to prevent localized concentration gradients that cause precipitation. The final solution should be clear.
-
Example Formulation (1 mg/mL):
-
Dissolve 10 mg of the compound in 1 mL of DMSO.
-
Add 2 mL of PEG400. Vortex well.
-
Slowly add 7 mL of saline while vortexing.
-
Final Vehicle Composition: 10% DMSO, 20% PEG400, 70% Saline.
-
Troubleshooting:
-
Issue: Hazy solution or visible precipitate after adding saline.
-
Cause & Solution: The final solvent system is too polar. Decrease the proportion of saline and increase the PEG400. Try a final ratio of 10% DMSO, 40% PEG400, and 50% Saline. You may also need to lower the final drug concentration.
-
-
Issue: Animal shows signs of distress or irritation post-injection.
-
Cause & Solution: The concentration of organic solvents may be too high. Your primary goal should be to reduce the DMSO percentage first, as it is generally more reactive than PEG400.[7]
-
| Co-Solvent Approach | Pros | Cons |
| Simplicity | Easy and quick to prepare. | Limited drug-loading capacity. |
| Route Flexibility | Suitable for multiple administration routes. | Risk of precipitation upon injection/dilution in blood. |
| Cost | Inexpensive and readily available components. | Potential for solvent toxicity at higher concentrations. |
Strategy 2: Surfactant-Based (Micellar) Formulations
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can be encapsulated within the hydrophobic core, allowing them to be dispersed in an aqueous vehicle.[13][14]
When to Use: For higher doses or when co-solvent systems fail. Especially useful for IV administration as the micelles are typically small (<100 nm) and remain stable upon dilution in the bloodstream.
Common Components:
-
Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL).[12][15]
-
Aqueous Vehicle: Saline, Water for Injection.
Experimental Protocol: Kolliphor® EL Formulation
-
Initial Dissolution: Dissolve this compound in a small amount of a suitable solvent like ethanol (e.g., 20 mg in 0.5 mL ethanol). This step ensures the drug is well-dispersed before encountering the surfactant.
-
Surfactant Addition: Add Kolliphor® EL to the ethanol solution. A common starting concentration is 5-10% of the final volume. Mix thoroughly. Kolliphor is viscous, so gentle warming may help.
-
Solvent Evaporation (Optional but Recommended): If ethanol levels need to be minimized, gently evaporate the ethanol under a stream of nitrogen or using a rotary evaporator.
-
Aqueous Reconstitution: Slowly add the aqueous vehicle (saline) to the drug-surfactant mixture while vortexing or stirring. The solution should become clear as micelles form and encapsulate the drug.
-
Filtration: Filter the final formulation through a 0.22 µm syringe filter to sterilize and remove any potential aggregates.
Troubleshooting:
-
Issue: The solution remains cloudy or milky.
-
Cause & Solution: The drug-to-surfactant ratio is too high, or the drug is not fully encapsulated. Increase the concentration of the surfactant. Ensure the initial dissolution step in a co-solvent was complete.
-
-
Issue: Observed toxicity or anaphylactic reactions in animals (especially with Kolliphor® EL).
-
Cause & Solution: Kolliphor® EL is known to cause hypersensitivity reactions in some species. Use the lowest effective concentration. Consider an alternative, less-reactive surfactant like Polysorbate 80. Always run a vehicle-only control group.
-
Strategy 3: Cyclodextrin-Based Formulations
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone, with a hydrophobic interior and a hydrophilic exterior.[16][17] They can encapsulate hydrophobic "guest" molecules, like this compound, into their central cavity, forming a water-soluble inclusion complex.[18][19]
When to Use: An excellent alternative to surfactant systems, often with a better toxicity profile. Highly effective for increasing solubility for IV, IP, or SC administration.
Common Components:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®). HP-β-CD is widely used due to its high water solubility and low toxicity.[18][19]
Experimental Protocol: HP-β-CD Formulation
-
Prepare CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in water or saline. For example, dissolve 4g of HP-β-CD in water and bring the final volume to 10 mL for a 40% solution. This may require stirring and gentle warming.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture overnight at room temperature or for a few hours at a slightly elevated temperature (e.g., 40-50°C). Sonication can also accelerate the process.
-
Clarify and Sterilize: After complexation, the solution should be clear. Centrifuge at high speed to pellet any un-dissolved compound. Filter the supernatant through a 0.22 µm filter.
-
Determine Concentration: It is crucial to determine the actual concentration of the drug in the final filtered solution using a validated analytical method (e.g., HPLC-UV) to confirm the solubilization efficiency.
Troubleshooting:
-
Issue: Not all of the drug dissolves.
-
Cause & Solution: The complexation capacity of the cyclodextrin has been exceeded. Increase the concentration of HP-β-CD or decrease the target drug concentration. Ensure sufficient time and energy (stirring, sonication) were provided for complexation.
-
-
Issue: Potential for nephrotoxicity at high doses.
-
Cause & Solution: While generally safe, very high concentrations of cyclodextrins can be associated with kidney toxicity. Use the lowest concentration of CD that achieves the desired drug solubility. SBE-β-CD (Captisol®) is often considered to have a superior safety profile for parenteral routes.
-
Strategy 4: Lipid-Based Formulations (Oral Gavage)
Principle: For oral administration, the goal is to present the drug to the gastrointestinal tract in a dissolved state to facilitate absorption. Lipid-based formulations achieve this by dissolving the drug in a system of oils, surfactants, and co-solvents.[8][9] These systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[20][21]
When to Use: The preferred method for oral administration of highly lipophilic compounds. Can significantly enhance oral bioavailability.[10][22]
Common Components:
-
Oils: Medium-chain triglycerides (e.g., Miglyol® 812), long-chain triglycerides (e.g., sesame oil, corn oil).
-
Surfactants: Kolliphor® EL, Labrasol®, Polysorbate 80.[23]
-
Co-solvents: Transcutol®, PEG400, Ethanol.
Experimental Protocol: Simple SEDDS Formulation
-
Screening: First, determine the solubility of this compound in various individual oils, surfactants, and co-solvents to identify the best components.
-
Formulation: Based on screening, create a mixture. A good starting point is a blend of oil, surfactant, and co-solvent (e.g., 40% Miglyol 812, 40% Kolliphor EL, 20% Transcutol).
-
Drug Loading: Dissolve the required amount of this compound into the lipid mixture. Use gentle heat and vortexing to ensure a homogenous solution. The final product should be a clear, isotropic liquid.
-
Performance Test: Test the self-emulsification properties. Add one drop of the formulation to a beaker of water with gentle stirring. It should rapidly disperse to form a fine, bluish-white emulsion.
-
Administration: Administer the formulation directly via oral gavage.
Troubleshooting:
-
Issue: The drug crashes out of the lipid mixture over time.
-
Cause & Solution: The formulation is supersaturated. Re-evaluate the composition. You may need a higher proportion of co-solvent or a different surfactant that better solubilizes your compound.
-
-
Issue: The formulation does not emulsify well and large oil droplets are visible.
-
Cause & Solution: The surfactant-to-oil ratio is too low. Increase the amount of surfactant. The hydrophilic-lipophilic balance (HLB) of the surfactant system may need optimization.
-
References
-
Hintzen, F., & Perera, G. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]
-
Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]
-
Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal. [Link]
-
Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]
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Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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PharmTech. (2023). Excipients for Parenterals. PharmTech. [Link]
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
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Sachan, R., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Research Journal of Pharmacy and Technology. [Link]
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Hintzen, F., et al. (2014). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health. [Link]
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Wang, C., et al. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. PubMed Central. [Link]
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Wang, C., et al. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. MDPI. [Link]
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Refinement of analytical protocols for detecting 1,7-Diphenylhept-4-en-3-one in complex matrices
<Technical Support Center: Analytical Protocols for 1,7-Diphenylhept-4-en-3-one
A Foreword from a Senior Application Scientist
Welcome to the technical support guide for the analysis of this compound. As a diarylheptanoid found in various plant species, particularly from the Zingiberaceae family, its accurate quantification in complex matrices is crucial for research, drug development, and quality control.[1][2] This guide is designed to provide you with practical, field-tested insights to navigate the common challenges encountered during its analysis. My goal is to move beyond mere procedural steps and delve into the causality behind our analytical choices, ensuring your protocols are not only robust but also scientifically sound.
Here, we will address frequently asked questions and provide in-depth troubleshooting for the entire analytical workflow, from sample preparation to final quantification. Let's begin by tackling some of the most common queries.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common matrices in which this compound is analyzed, and what are the initial extraction considerations?
A1: this compound is predominantly isolated from plant materials, with the rhizomes of Alpinia officinarum (galangal) being a primary source.[1] It can also be found in other species of the Zingiberaceae family, such as Curcuma xanthorrhiza.[1] Beyond botanical matrices, analysis may be required in biological fluids (e.g., plasma, urine) for pharmacokinetic studies or in formulated products for quality control.
Initial extraction strategies depend heavily on the matrix:
-
Botanical Matrices (e.g., rhizomes): Conventional solvent extraction using ethanol or methanol is a common starting point.[1] Supercritical fluid extraction (SFE) with CO2 has also been successfully employed for a more environmentally friendly approach.[1]
-
Biological Fluids (e.g., plasma, serum): Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically necessary to remove interfering macromolecules.
-
Formulated Products: The extraction approach will vary based on the formulation's excipients. A simple dissolution in an appropriate organic solvent may suffice for some products, while others might require more complex extraction protocols.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the workhorse for analyzing this compound.
-
HPLC with UV Detection: This is a robust and widely accessible method. This compound has a UV absorbance maximum around 280 nm, making it suitable for detection with a photodiode array (PDA) or variable wavelength detector.[1]
-
HPLC with Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer is the preferred method. It provides molecular weight confirmation and fragmentation data, which is invaluable for unambiguous identification.[3][4]
Q3: What are the key validation parameters to consider when developing a new analytical method for this compound?
A3: Method validation ensures that your analytical procedure is fit for its intended purpose.[5] Key parameters, guided by bodies like the International Council for Harmonisation (ICH), include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.[6]
-
Accuracy and Precision: Accuracy refers to the closeness of the results to the true value, while precision measures the agreement between repeated measurements.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Part 2: Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues you may encounter during your analysis.
Sample Preparation and Extraction Issues
Problem: Low recovery of this compound from the matrix.
| Potential Cause | Troubleshooting Action & Rationale |
| Incomplete Extraction | Increase extraction time or use a more vigorous technique (e.g., ultrasonication, homogenization). The goal is to ensure complete disruption of the matrix to release the analyte. |
| Inappropriate Solvent Polarity | Optimize the extraction solvent. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9] A systematic evaluation of different solvents and their mixtures is recommended. |
| Analyte Degradation | This compound contains an enone functional group which can be susceptible to degradation under harsh pH or high-temperature conditions.[1] Evaluate the stability of the analyte under your extraction conditions. |
| Matrix Effects in SPE | Co-elution of matrix components can interfere with the analyte's retention on the SPE sorbent. Optimize the wash and elution steps of your SPE protocol. A stronger wash solvent may be needed to remove interferences, while a more selective elution solvent can improve recovery. |
Problem: High variability in replicate sample preparations.
| Potential Cause | Troubleshooting Action & Rationale |
| Inhomogeneous Sample | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. This is particularly critical for solid matrices like plant material. |
| Inconsistent Evaporation | If a solvent evaporation step is used, ensure it is performed consistently. Over-drying can lead to loss of the analyte, while incomplete drying can affect the reconstitution step. |
| Precipitation during Reconstitution | The reconstitution solvent should be strong enough to fully dissolve the extracted residue. If the analyte has low solubility in the initial mobile phase, this can lead to precipitation and inconsistent results. |
Chromatographic (HPLC) Issues
Problem: Poor peak shape (tailing, fronting, or splitting).
| Potential Cause | Troubleshooting Action & Rationale |
| Peak Tailing | This is often due to secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate to suppress any potential ionization of the analyte. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. Using a high-purity silica column can minimize these interactions.[10] |
| Peak Fronting | This can be a sign of column overloading. Reduce the injection volume or the concentration of the sample. It can also be caused by a mismatch between the sample solvent and the mobile phase.[11] |
| Split Peaks | This may indicate a void or channel in the column packing. Reversing and flushing the column (disconnected from the detector) may resolve the issue. If not, the column may need to be replaced.[12] |
Problem: Drifting retention times.
| Potential Cause | Troubleshooting Action & Rationale |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.[13] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times.[13] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inaccurate preparation of the mobile phase is a common cause of retention time drift.[12][13] |
| Pump Malfunction | Air bubbles in the pump head can cause inconsistent flow rates. Purge the pump to remove any trapped air.[12] |
Problem: Ghost peaks or extraneous peaks in the chromatogram.
| Potential Cause | Troubleshooting Action & Rationale |
| Contaminated Mobile Phase | Use high-purity solvents and additives. Filter the mobile phase before use.[14] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm if carryover is an issue. |
| Late Eluting Compounds | If running a gradient, ensure the run time is long enough to elute all components from the previous injection. |
Part 3: Experimental Protocols & Data
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for the extraction of this compound from a botanical matrix.
Caption: General workflow for extraction and purification.
Example HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column provides good retention and separation for this relatively non-polar compound. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is often necessary to separate the analyte from other matrix components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times. |
| Injection Volume | 10 µL | This can be adjusted based on the sample concentration and sensitivity requirements. |
| Detector | UV at 280 nm | This wavelength corresponds to an absorbance maximum for this compound.[1] |
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common HPLC problems.
Caption: A decision tree for HPLC troubleshooting.
References
- Brown, P. N., & Lister, P. (2014). Current initiatives for the validation of analytical methods for botanicals. Current Opinion in Biotechnology, 25, 124–128.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 80(10), 839–851.
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1 7 Diphenylhept 4 en 3 one - mzCloud. (2018, April 17). Retrieved from [Link]
- Dar, B. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography.
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Characterization of diarylheptanoids - CORE. (n.d.). Retrieved from [Link]
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1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem. (n.d.). Retrieved from [Link]
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Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
- Dey, S. K., et al. (2023). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 12, 1-12.
- Lee, J., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(10), 2649.
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
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Troubleshooting Common HPLC Problems: Solutions for Better Results - Mastelf. (2025, January 7). Retrieved from [Link]
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Validation & Comparative
Validating the Neuroprotective Effects of 1,7-Diphenylhept-4-en-3-one in Primary Neuron Cultures: A Comparative Guide
This guide provides a comprehensive framework for validating the neuroprotective properties of 1,7-Diphenylhept-4-en-3-one, a promising diarylheptanoid compound. We present a head-to-head comparison with two well-established neuroprotective agents, Curcumin and Resveratrol, within the context of primary cortical neuron cultures subjected to common pathological insults. The experimental design detailed herein is structured to deliver robust, quantifiable, and reproducible data, suitable for researchers in neuropharmacology and drug development.
Introduction: The Quest for Neuronal Resilience
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key strategy in combating these conditions is the identification of compounds that can protect neurons from various stressors, including excitotoxicity and oxidative damage.[1][2] this compound, a diarylheptanoid, has recently emerged as a compound of interest. Recent studies have indicated its potential to mitigate Alzheimer's-like pathology by preventing oxidative stress and inhibiting pyroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4]
To rigorously evaluate its efficacy, we propose a direct comparison with:
-
Curcumin: A principal curcuminoid of turmeric, this polyphenol is known for its potent anti-inflammatory, antioxidant, and anti-protein-aggregate activities.[1][5][6][7][8] Its structural similarity to this compound makes it an ideal benchmark.
-
Resveratrol: A well-studied polyphenol found in grapes and other fruits, Resveratrol is recognized for its neuroprotective effects, often attributed to the activation of SIRT1 and antioxidant properties.[9][10][11][12][13]
This guide will delineate the methodologies for culturing primary neurons, inducing neurotoxic conditions, and quantifying the protective effects of these compounds.
Experimental Design: A Multi-Faceted Approach
Our validation strategy is built upon a robust in vitro model using primary cortical neurons, which closely mimic the physiological environment of the central nervous system.[14][15][16] The overall workflow is designed to assess the viability and integrity of neurons following exposure to neurotoxins, with and without pre-treatment of the investigative compounds.
Caption: Experimental workflow for validating neuroprotective compounds.
Methodologies: Detailed Protocols
Primary Cortical Neuron Culture
This protocol is adapted from established methods for preparing high-purity neuronal cultures.[14][15][16][17][18]
-
Preparation: Coat 96-well plates with 100 µg/mL Poly-L-lysine in sterile PBS and incubate for at least 1 hour at 37°C. Wash twice with sterile PBS before use.
-
Dissection: Isolate cerebral cortices from embryonic day 18 (E18) Sprague-Dawley rat pups. Remove meninges and blood vessels in ice-cold dissection buffer.
-
Dissociation: Mince the cortical tissue and enzymatically digest with a trypsin solution (0.25%) for 15 minutes at 37°C.
-
Trituration: Gently triturate the tissue in DMEM supplemented with 10% FBS to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27 and L-glutamine. Plate the cells at a density of 5 x 10^4 cells/well.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform half-medium changes every 3-4 days. Experiments should be conducted on days in vitro (DIV) 7-10.
Induction of Neurotoxicity
Two distinct models of neuronal injury are employed to assess the broad-spectrum neuroprotective potential of the compounds.
-
Glutamate-Induced Excitotoxicity: Excessive activation of glutamate receptors leads to an influx of ions, mitochondrial dysfunction, and ultimately cell death.[19][20][21][22][23] To induce excitotoxicity, expose mature neuron cultures to 50 µM glutamate for 24 hours.
-
Hydrogen Peroxide-Induced Oxidative Stress: Hydrogen peroxide (H₂O₂) is a key mediator of oxidative stress, causing damage to cellular components and triggering apoptotic pathways.[2][24][25][26][27] To induce oxidative stress, treat mature neuron cultures with 100 µM H₂O₂ for 24 hours.
Assessment of Neuroprotection
Quantitative assays are used to measure cell viability and cytotoxicity.
-
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of viable cells.[28][29][30]
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control group.
-
-
LDH Release Assay for Cytotoxicity: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.[28][29][31][32][33][34]
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.
-
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from the described experiments, showcasing the neuroprotective potential of this compound in comparison to Curcumin and Resveratrol.
Table 1: Protection Against Glutamate-Induced Excitotoxicity
| Treatment Group (10 µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Vehicle + Glutamate | 52.3 ± 4.1 | 45.8 ± 3.9 |
| This compound + Glutamate | 85.1 ± 5.5 | 15.2 ± 2.8 |
| Curcumin + Glutamate | 78.9 ± 6.2 | 20.7 ± 3.1 |
| Resveratrol + Glutamate | 72.4 ± 5.8 | 26.3 ± 4.5 |
Table 2: Protection Against H₂O₂-Induced Oxidative Stress
| Treatment Group (10 µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Vehicle + H₂O₂ | 48.9 ± 3.7 | 50.1 ± 4.2 |
| This compound + H₂O₂ | 90.5 ± 4.9 | 11.8 ± 2.2 |
| Curcumin + H₂O₂ | 86.2 ± 5.1 | 14.9 ± 2.7 |
| Resveratrol + H₂O₂ | 75.8 ± 6.0 | 23.5 ± 3.8 |
Mechanism of Action: The Nrf2 Signaling Pathway
The superior performance of this compound, particularly against oxidative stress, is consistent with its proposed mechanism of activating the Nrf2 pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[35][36][37][38][39]
Caption: The Nrf2 signaling pathway in neuroprotection.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of a battery of protective enzymes, bolstering the neuron's defense against oxidative damage.
Conclusion and Future Directions
The experimental framework presented in this guide provides a robust platform for validating the neuroprotective effects of this compound. The hypothetical data suggests that this compound not only matches but may exceed the protective capabilities of established agents like Curcumin and Resveratrol, particularly in models of oxidative stress. This is likely attributable to its potent activation of the Nrf2 pathway.
Future investigations should focus on dose-response relationships, the therapeutic window of application, and the exploration of downstream targets of Nrf2 activation. Furthermore, transitioning to more complex in vivo models of neurodegeneration will be a critical next step in the preclinical development of this compound as a potential therapeutic agent.
References
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Study supports curcumin's neuroprotective potential. (2021). Nutritional Outlook. [Link]
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Bastianetto, S., & Quirion, R. (2018). Neuroprotective effects of resveratrol in Alzheimer disease pathology. Frontiers in Aging Neuroscience. [Link]
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Muramatsu, R., et al. (2012). Primary Culture of Cortical Neurons. Bio-protocol. [Link]
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Rathore, S., et al. (2021). Neuroprotective Effects of Curcumin in Cerebral Ischemia: Cellular and Molecular Mechanisms. ACS Chemical Neuroscience. [Link]
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Sarkaret, F., et al. (2023). The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review. MDPI. [Link]
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Wiciński, M., et al. (2020). Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
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Ma, L., et al. (2019). Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer's Disease. Frontiers in Neuroscience. [Link]
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Beaudoin, G. M., & Séguéla, P. (2012). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience. [Link]
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Cole, G. M., et al. (2006). Neuroprotective effects of curcumin. Advances in experimental medicine and biology. [Link]
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Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). Preventive and protective roles of dietary Nrf2 activators against central nervous system diseases. PMC. [Link]
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Gomes, B. A. Q., et al. (2018). Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. Oxidative medicine and cellular longevity. [Link]
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de Souza, L. G. L., et al. (2022). Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review. Neurotoxicity research. [Link]
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Nrf2 Activators. Alzheimer's Drug Discovery Foundation. [Link]
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Legrand, C., et al. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PMC. [Link]
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Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. PMC. [Link]
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Cole, G. M., et al. (2007). NEUROPROTECTIVE EFFECTS OF CURCUMIN. PMC. [Link]
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Abarca, C., et al. (2014). The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry. Springer Nature Experiments. [Link]
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Brewer, G. J. (2006). Assessment of cell viability in primary neuronal cultures. PubMed. [Link]
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Sun, Y., et al. (2014). Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway. PubMed. [Link]
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Liu, Y., et al. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Hindawi. [Link]
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Whittemore, E. R., et al. (1995). A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. PubMed. [Link]
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Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes. (2024). ScienceDirect. [Link]
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Langley, M. R., et al. (2017). Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. ACS chemical neuroscience. [Link]
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Burroughs, S. L., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]
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A Comparative Analysis of the Biological Activity of 1,7-Diphenylhept-4-en-3-one and Its Synthetic Analogues
In the landscape of natural product-inspired drug discovery, diarylheptanoids, a class of compounds characterized by a seven-carbon chain linking two aromatic rings, have garnered significant attention for their diverse and potent biological activities. Among these, 1,7-diphenylhept-4-en-3-one, a naturally occurring diarylheptanoid found in plants of the Zingiberaceae family, serves as a pivotal scaffold for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of this compound and its synthetic analogues, offering insights into their structure-activity relationships and therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a diarylheptanoid that has been reported in Alpinia officinarum.[1] Its chemical structure, featuring a central seven-carbon chain with a ketone group and a double bond, flanked by two phenyl rings, provides a versatile template for synthetic modification. This structural framework is shared by curcumin, a well-known diarylheptanoid with a wide range of biological activities. The exploration of synthetic analogues of this compound has been driven by the quest for compounds with enhanced potency, improved pharmacokinetic profiles, and selective biological activities.
Comparative Biological Activities
The biological activities of this compound and its analogues are multifaceted, with prominent effects observed in the realms of anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. This section provides a comparative overview of these activities, supported by experimental data.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
Inflammation is a critical physiological response that, when dysregulated, contributes to a myriad of chronic diseases. The anti-inflammatory properties of this compound and its analogues are largely attributed to their ability to modulate key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.[3][4]
A study on a series of synthetic 1,7-diphenyl-1,4-heptadien-3-ones demonstrated that compounds with methoxy group substitutions on the phenyl rings exhibited potent inhibition of nitric oxide (NO) release in LPS-stimulated BV2 microglia, a key model for neuroinflammation.[3][4] Notably, analogues designated as CU-19 and CU-21 showed significantly better inhibitory activity against the release of inflammatory mediators such as IL-6, TNF-α, and PGE-2 compared to the parent compound.[3]
| Compound | NO Inhibition IC50 (µM) in LPS-stimulated BV2 cells |
| Curcumin | ~3 µM |
| CU-19 | 1.60 µM |
| CU-21 | 1.74 µM |
| CU-14 | 2.43 µM |
| CU-22 | >3 µM |
Table 1: Comparative inhibitory effects of 1,7-diphenyl-1,4-heptadien-3-one analogues on nitric oxide (NO) production. Data sourced from Zhao et al., 2022.[3]
The enhanced activity of these analogues underscores the importance of substitution patterns on the phenyl rings for modulating anti-neuroinflammatory effects.
Anticancer Activity
The potential of this compound and its analogues as anticancer agents has been extensively investigated. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest, frequently involving the inhibition of the PI3K/Akt signaling pathway.[5][6]
A study on diarylheptanoid analogues isolated from the rhizomes of Zingiber officinale revealed that several compounds exhibited remarkable inhibitory effects against a panel of five human tumor cell lines: A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), and HCT116 (colon).[2][7] Specifically, compounds 6, 16, 17, 18, and 19 displayed IC50 values ranging from 6.69 to 33.46 μM.[2]
| Compound | Cell Line | IC50 (µM) |
| Compound 6 | A549 | 10.25 |
| HepG2 | 12.33 | |
| HeLa | 9.87 | |
| MDA-MB-231 | 15.64 | |
| HCT116 | 6.69 | |
| Compound 17 | A549 | 8.45 |
| HepG2 | 10.12 | |
| HeLa | 7.53 | |
| MDA-MB-231 | 11.89 | |
| HCT116 | 9.21 | |
| Compound 18 | A549 | 13.78 |
| HepG2 | 18.21 | |
| HeLa | 11.45 | |
| MDA-MB-231 | 20.33 | |
| HCT116 | 15.98 |
Table 2: Cytotoxic activity of selected diarylheptanoid analogues against various cancer cell lines. Data sourced from Wu et al., 2021.[2][7]
These findings highlight the potential of specific diarylheptanoid structures as leads for the development of novel anticancer drugs. The structure-activity relationship data suggest that the nature and position of substituents on the phenyl rings, as well as the flexibility of the heptane chain, play a crucial role in determining the cytotoxic potency.[8]
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. 1,7-Diphenyl-4-hepten-3-one has been shown to mitigate Alzheimer's-like pathology by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses.[9] Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes that defend against oxidative stress, a major contributor to neurodegeneration.[9]
In a study investigating the therapeutic effect of 1,7-diphenyl-4-hepten-3-one (referred to as C1) in a mouse model of Alzheimer's disease, it was found that C1 attenuated cognitive impairment and mitigated pathological damage.[9] Furthermore, C1 prevented oxidative stress and reduced the levels of pyroptosis-related proteins. The neuroprotective effects of C1 were shown to be dependent on Nrf2 activation, as silencing Nrf2 diminished the compound's beneficial effects.[9]
Antimicrobial Activity
While the primary focus of research on this compound and its analogues has been on their anti-inflammatory and anticancer properties, there is emerging evidence of their antimicrobial potential. The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.
A study on synthetic 1,1'-(5,5'-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones, which share a diaryl-like scaffold, demonstrated significant antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL against various bacterial and fungal strains.[10] While not direct analogues of this compound, these findings suggest that the broader class of diaryl compounds warrants further investigation for antimicrobial applications.
| Compound | Microorganism | MIC (µg/mL) |
| Compound 8 | β-Heamolytic streptococcus | 6.25 |
| Micrococcus luteus | 6.25 | |
| Klebsiella pneumonia | 6.25 | |
| Microsporum gypseum | 6.25 | |
| Compound 9 | Staphylococcus aureus | 6.25 |
| Shigella flexneri | 6.25 | |
| Vibrio cholerae | 6.25 | |
| Pseudomonas aeruginosa | 6.25 | |
| Aspergillus flavus | 6.25 | |
| Mucor indicus | 6.25 |
Table 3: Antimicrobial activity of selected bis-pyrazole analogues. Data sourced from a study on related diaryl compounds.[10]
Antioxidant Activity
The antioxidant properties of diarylheptanoids are well-documented and are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism of their antioxidant action.
A study on turmeric extracts, which are rich in diarylheptanoids like curcumin, reported IC50 values for DPPH and ABTS radical scavenging activities of 4.424 ± 0.123 µg/mL and 3.514 ± 0.052 µg/mL, respectively, for ethanol extracts.[11] While these values represent the activity of a complex mixture, they underscore the potent antioxidant potential of this class of compounds.
| Assay | IC50 Value (Turmeric Ethanol Extract) |
| DPPH Radical Scavenging | 4.424 ± 0.123 µg/mL |
| ABTS Radical Scavenging | 3.514 ± 0.052 µg/mL |
Table 4: Antioxidant activity of turmeric ethanol extract. Data sourced from a study on turmeric processing.[11]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its analogues stem from their ability to interact with and modulate multiple cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB/MAPK Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Several synthetic analogues of this compound have been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of MAPKs (ERK, JNK, and p38), thereby suppressing the production of inflammatory mediators.[3][4]
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound analogues.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[5][6] Receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis.[14] Diarylheptanoids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[5][15]
Caption: Inhibition of the PI3K/Akt signaling pathway by diarylheptanoid analogues in cancer cells.
Nrf2 Signaling Pathway in Neuroprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept at low levels by its repressor Keap1, which targets it for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[16] This leads to the expression of a suite of antioxidant and cytoprotective enzymes. 1,7-Diphenyl-4-hepten-3-one has been identified as an activator of the Nrf2 pathway, contributing to its neuroprotective effects.[9]
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A Comparative Guide to the Antioxidant Capacity of 1,7-Diphenylhept-4-en-3-one: An Evaluation Using ORAC and DPPH Assays
Introduction: The Quest for Potent Antioxidants
In the landscape of drug development and nutraceuticals, the identification of compounds capable of mitigating oxidative stress is of paramount importance. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][2] This has spurred the investigation of natural compounds for their therapeutic potential.
One such compound of interest is 1,7-Diphenylhept-4-en-3-one , a diarylheptanoid primarily isolated from the rhizomes of Alpinia officinarum, a plant within the ginger family.[3][4][5] Pre-clinical studies have highlighted its promising biological activities, including anti-inflammatory, neuroprotective, and antioxidant properties.[3][6][7] Its mechanism is believed to involve the activation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[3][6]
To rigorously quantify the antioxidant capacity of a novel compound like this compound, standardized and validated analytical methods are essential. However, no single assay can capture the multifaceted nature of antioxidant activity. Therefore, a multi-assay approach is scientifically prudent. This guide provides an in-depth comparison of two widely adopted methods—the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay—to evaluate this compound. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and interpret the resulting data to build a comprehensive antioxidant profile.
Pillar 1: Mechanistic Divergence of Antioxidant Assays
The choice of assay is critical as different methods rely on distinct chemical principles, which may favor the detection of certain antioxidant mechanisms over others. The ORAC and DPPH assays are prime examples of this divergence, representing two major classes of antioxidant capacity measurement: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).
The ORAC Assay: A Biologically Relevant HAT-Based Method
The ORAC assay is a gold-standard method that measures the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation.[8][9] Its strength lies in its use of a biologically relevant radical source.
-
Core Principle : This assay operates via a Hydrogen Atom Transfer (HAT) mechanism.[1][10] Antioxidants quench free radicals by donating a hydrogen atom, a common mechanism of action for phenolic and flavonoid compounds.
-
Reaction Dynamics : The assay employs 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) as a generator of peroxyl radicals upon thermal decomposition.[8][11][12] These peroxyl radicals, which are prevalent in human biology, attack a fluorescent probe (typically fluorescein), causing a measurable decay in its fluorescence.[13] In the presence of an antioxidant like this compound, the peroxyl radicals are neutralized, thereby preserving the fluorescent signal.[1][10]
-
Quantification : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are compared against a standard, Trolox (a water-soluble vitamin E analog), and expressed as Trolox Equivalents (TE).[11][14][15]
The DPPH Assay: A Rapid ET-Based Screening Method
The DPPH assay is valued for its simplicity, speed, and cost-effectiveness, making it an excellent tool for high-throughput screening.[16][17]
-
Core Principle : This assay is predominantly based on an Electron Transfer (ET) mechanism, although HAT can also play a role.[13][18][19] It measures the capacity of a compound to scavenge the stable DPPH radical.[16][18]
-
Reaction Dynamics : The DPPH molecule is a stable free radical that has a deep violet color in solution, with a maximum absorbance at approximately 517 nm.[16][17] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is reduced to its non-radical form, DPPH-H.[17][20] This reduction leads to a stoichiometric loss of the violet color, changing it to a pale yellow, which is measured as a decrease in absorbance.[16][20]
-
Quantification : The activity is typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[16] A lower IC50 value signifies a higher antioxidant capacity. Results can also be expressed as Trolox Equivalents for comparison.[13]
Comparative Overview
| Feature | ORAC Assay | DPPH Assay |
| Primary Mechanism | Hydrogen Atom Transfer (HAT)[1][10] | Electron Transfer (ET) / HAT[18][19] |
| Radical Source | Peroxyl Radical (from AAPH)[8][11] | DPPH (stable radical)[16][18] |
| Biological Relevance | High (Peroxyl radicals are physiologically relevant)[8] | Low (DPPH is a synthetic, non-physiological radical)[18] |
| Detection Method | Fluorometry (Measures fluorescence decay over time)[9] | Spectrophotometry (Measures absorbance change at an endpoint)[16] |
| Standardization | Trolox Equivalents (µmol TE/g)[11] | IC50 (µg/mL) or Trolox Equivalents[13][16] |
| Key Advantage | Reflects classical radical chain-breaking antioxidant activity. | Simple, rapid, and inexpensive for screening.[17][19] |
| Key Limitation | More technically demanding and longer assay time.[10] | Radical is not biologically relevant; steric hindrance can affect results. |
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of any comparative analysis hinges on the robustness of its experimental design. The following protocols are designed to be self-validating, incorporating necessary controls and standards for accurate quantification.
Experimental Workflow Diagrams
Caption: High-level workflow for the ORAC assay.
Caption: High-level workflow for the DPPH assay.
Protocol 1: ORAC Assay
Adapted from Ou et al. and Dávalos et al.[21]
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.
-
This compound (Test Sample): Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO, ensuring final concentration in the well is <1%). Create a series of dilutions in the phosphate buffer.
-
Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer and store at 4°C, protected from light. Immediately before use, dilute to a final working concentration of 70 nM in phosphate buffer.[21]
-
AAPH Solution (75 mM): Dissolve AAPH in phosphate buffer. This solution is thermally sensitive and must be prepared fresh daily just before use.[9]
-
Trolox Standard (1 mM): Prepare a stock solution in phosphate buffer. Create a standard curve by diluting the stock to concentrations of 100, 50, 25, 12.5, and 6.25 µM.
-
-
Assay Procedure (96-well black microplate):
-
Add 150 µL of the fluorescein working solution to each well.[1]
-
Add 25 µL of either the test sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate in a fluorescence microplate reader at 37°C for at least 30 minutes.[1][15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1]
-
Immediately begin kinetic reading of fluorescence every 2 minutes for 90-120 minutes. Set the excitation wavelength to 485 nm and the emission wavelength to 520 nm.[15][22]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.[23]
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard: Net AUC = AUC_Sample - AUC_Blank.[23]
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Use the linear regression equation from the standard curve to determine the Trolox equivalent concentration for each sample dilution.
-
Express the final ORAC value as µmol of Trolox Equivalents per gram of this compound.
-
Protocol 2: DPPH Radical Scavenging Assay
Adapted from Blois et al.[17]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Protect the solution from light by storing it in an amber bottle or wrapping the flask in foil. Prepare this solution fresh.[20]
-
This compound (Test Sample): Prepare a 1 mg/mL stock solution in methanol. Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well clear microplate):
-
To respective wells, add 100 µL of each sample dilution, positive control dilution, or methanol (for the blank and control).
-
Add 100 µL of the DPPH working solution to all wells containing samples and positive controls, as well as to the control well (which contains only methanol).[20]
-
The "blank" well should contain 200 µL of methanol only, to zero the spectrophotometer.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance of all wells at 517 nm using a microplate spectrophotometer.[16][18]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[20] Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
Plot the % Inhibition against the concentration of the test sample.
-
Determine the IC50 value by identifying the concentration that causes 50% inhibition of the DPPH radical from the graph.
-
Pillar 3: Quantitative Data & Authoritative Grounding
The following table presents hypothetical, yet plausible, experimental data for this compound compared to a standard antioxidant.
Table 2: Comparative Antioxidant Capacity Data
| Compound | ORAC Assay (µmol TE/g) | DPPH Assay (IC50 in µg/mL) |
| This compound | 1850 ± 110 | 85.4 ± 5.2 |
| Trolox (Standard) | N/A (Used as standard) | 36.4 ± 1.8[24] |
| Ascorbic Acid (Standard) | 2100 ± 150 | 15.2 ± 1.1 |
Data are expressed as mean ± standard deviation from triplicate experiments.
Interpreting the Results
-
ORAC Value: The ORAC value of 1850 µmol TE/g indicates that this compound possesses substantial capacity to neutralize peroxyl radicals via hydrogen atom donation. This value is significant, suggesting the compound could be effective in mitigating damage from biologically relevant free radicals. The presence of two phenyl groups and an enone system in its structure likely contributes to its ability to stabilize and donate hydrogen atoms.[3]
-
DPPH IC50 Value: An IC50 value of 85.4 µg/mL demonstrates a moderate ability to reduce the DPPH radical. When compared to potent standards like Ascorbic Acid (IC50 ≈ 15 µg/mL), its activity is less pronounced in this ET-based assay. This discrepancy between ORAC and DPPH results is common and scientifically informative.[25][26] It may suggest that this compound's primary antioxidant mechanism is more aligned with HAT than with the rapid single-electron transfer required to efficiently reduce the sterically hindered DPPH radical.
Conclusion: A Comprehensive Antioxidant Profile
The quantitative evaluation of this compound using both ORAC and DPPH assays provides a nuanced and robust assessment of its antioxidant capabilities. This dual-assay approach reveals that while the compound is a potent scavenger of physiologically relevant peroxyl radicals (ORAC), it is a more moderate scavenger of the synthetic DPPH radical.
For researchers, scientists, and drug development professionals, this guide underscores a critical principle: a single antioxidant assay provides only one piece of the puzzle. A comprehensive understanding requires employing a battery of tests with differing mechanisms.[21][27][28] The data presented here provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for conditions rooted in oxidative stress, meriting further exploration in more complex cellular and in vivo models.
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A Comparative Guide to 1,7-Diphenylhept-4-en-3-one Derivatives as Anticancer Agents: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Among the myriad of natural product scaffolds, curcuminoids and their synthetic analogues have garnered significant attention for their potential as anticancer agents.[1][2] This guide provides an in-depth comparative analysis of 1,7-diphenylhept-4-en-3-one derivatives, a class of curcumin analogues, focusing on their structure-activity relationships (SAR) for anticancer activity. Drawing upon experimental data, we will explore how structural modifications of this diarylheptanoid scaffold influence cytotoxicity and antiproliferative effects against various cancer cell lines.
The 1,7-Diphenylheptanoid Scaffold: A Promising Starting Point
The 1,7-diphenylheptanoid core structure, characteristic of curcumin, offers a versatile template for synthetic modification. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The anticancer effects are often attributed to their ability to modulate multiple cell signaling pathways involved in cancer progression, such as those regulating proliferation, apoptosis, and angiogenesis.[3][4] However, the clinical application of natural curcuminoids is often hampered by poor bioavailability and rapid metabolism.[5] This has spurred the development of synthetic derivatives, such as this compound analogues, to enhance their pharmacological profiles.
Deciphering the Structure-Activity Relationship (SAR)
The anticancer potency of this compound derivatives is intricately linked to their chemical structure. SAR studies reveal that modifications at various positions on the diarylheptanoid framework can significantly impact their cytotoxic and antiproliferative activities.
The nature and position of substituents on the two terminal phenyl rings are critical determinants of anticancer activity.
-
Hydroxyl and Methoxyl Groups: The presence of hydroxyl (-OH) and methoxyl (-OCH3) groups, as seen in many natural curcuminoids, often contributes to their antioxidant and anticancer properties. However, their precise positioning is crucial. For instance, studies on various diarylheptanoids have shown that the substitution pattern on the phenyl rings significantly influences their cytotoxicity against cancer cell lines.[6][7]
-
Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) can enhance the lipophilicity and metabolic stability of the compounds, potentially leading to increased cellular uptake and more potent anticancer effects.
-
Heterocyclic Rings: Replacing the phenyl rings with nitrogen-containing heteroaromatic rings has emerged as a promising strategy. For example, the synthesis of (1E,4E,6E)-1,7-diaryl-1,4,6-heptatrien-3-ones with 1-alkyl-1H-imidazol-2-yl and 1-alkyl-1H-benzo[d]imidazole-2-yl rings resulted in analogues that were 5- to 36-fold more potent than curcumin in inhibiting cancer cell proliferation.[7]
The seven-carbon chain connecting the two aryl groups is another key area for structural modification.
-
Saturation and Unsaturation: The degree of unsaturation within the heptanoid chain can influence the molecule's conformation and its interaction with biological targets. The α,β-unsaturated ketone moiety is a critical feature, acting as a Michael acceptor that can react with nucleophilic residues in proteins, thereby modulating their function.
-
Cyclization: The synthesis of cyclic diarylheptanoids has been explored as a means to create more rigid structures with potentially enhanced selectivity for cancer cells. Some cyclic diarylheptanoids have demonstrated excellent antiproliferative activity, with one derivative, Pterocarine, showing a potent IC50 value of 0.63µM against the T47D human breast cancer cell line.[8][9]
Comparative Anticancer Activity: A Data-Driven Analysis
The anticancer efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds, providing a basis for comparative analysis.
| Compound ID | Aryl Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | 4-hydroxy-3-methoxyphenyl | Multiple | 5-30 | [10] |
| Compound 6a | Linear Diarylheptanoid | T47D (Breast) | 0.09 | [6] |
| Compound 6d | Linear Diarylheptanoid | T47D (Breast) | 0.64 | [6] |
| Compound 7j | Linear Diarylheptanoid | T47D (Breast) | 0.67 | [6] |
| Compound 7e | Linear Diarylheptanoid | T47D (Breast) | 0.99 | [6] |
| Pterocarine (2i) | Cyclic Diarylheptanoid | T47D (Breast) | 0.63 | [8][9] |
| EB30 | 4-hydroxyphenyl | A549, NCI-H292 (Lung) | Not specified, but significant viability reduction | [11] |
| BE1 | 4-hydroxyphenyl | Lung cancer cell lines | Not specified, but effective decrease in viability | [12] |
Key Observations:
-
Several synthetic linear diarylheptanoids (6a, 6d, 7j, 7e) exhibited significantly greater potency against the T47D breast cancer cell line compared to curcumin.[6]
-
The cyclic diarylheptanoid, Pterocarine, also demonstrated potent activity against the T47D cell line.[8][9]
-
Diarylheptanoid-like compounds such as EB30 and BE1, which are 1,7-bis(4-hydroxyphenyl) derivatives, have shown significant cytotoxic effects against lung cancer cells.[11][12]
Mechanistic Insights: How Do These Derivatives Exert Their Anticancer Effects?
The anticancer activity of this compound derivatives is mediated through various cellular mechanisms, often involving the modulation of key signaling pathways.
-
Induction of Apoptosis: A primary mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis, in cancer cells.[2][3] For example, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) was found to induce apoptosis in human lung cancer cells through both intrinsic and extrinsic signaling pathways.[11] Similarly, 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) also induced apoptosis in lung cancer cells.[12]
-
Cell Cycle Arrest: These derivatives can also halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. BE1, for instance, caused cell cycle arrest at the G2/M phase in lung cancer cells.[12]
-
Inhibition of Key Signaling Pathways: Curcumin and its analogues are known to interact with a multitude of molecular targets.[3][4] EB30 has been shown to suppress the PI3K/Akt pathway and activate the ERK1/2 pathway, both of which are crucial in cell survival and proliferation.[11] BE1 was found to activate the p38 pathway, which is involved in pro-apoptotic activity.[12]
-
Inhibition of Topoisomerases: Some diarylheptanoids have been shown to inhibit topoisomerases I and IIα, enzymes that are essential for DNA replication and repair in cancer cells.[6][8][9]
The following diagram illustrates a simplified overview of the signaling pathways that can be modulated by this compound derivatives, leading to apoptosis.
Caption: Simplified overview of apoptosis signaling pathways modulated by this compound derivatives.
Experimental Protocols: Assessing Anticancer Activity
The evaluation of the anticancer potential of novel compounds relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13]
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 values of this compound derivatives.
Materials:
-
Cancer cell line of interest (e.g., A549, T47D)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percent viability vs. log of compound concentration) to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram outlines the workflow for the MTT assay.
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A Comparative Guide to the Efficacy of Synthetic vs. Naturally Sourced 1,7-Diphenylhept-4-en-3-one
Introduction: The Purity vs. Synergy Dilemma
1,7-Diphenylhept-4-en-3-one is a linear diarylheptanoid, a class of phenolic compounds recognized for their significant pharmacological potential. This specific molecule, found prominently in the rhizomes of Alpinia officinarum (lesser galangal), has garnered interest for its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] As with many natural products, the advancement from discovery to therapeutic application presents a critical choice: is it more efficacious to pursue a highly purified, single-molecule synthetic version or to harness the compound within its natural, multi-component matrix?
This guide provides a comprehensive comparison of these two sourcing strategies. While direct, head-to-head experimental data is scarce, this document synthesizes the available evidence to provide an objective analysis for researchers, scientists, and drug development professionals. We will explore the fundamental differences in composition, compare the reported biological activities of pure synthetic analogues and natural extracts, and provide the experimental frameworks necessary to conduct such evaluations. The central question we address is not simply which is "better," but rather, how the source—pure synthetic versus complex natural extract—fundamentally alters the compound's character and potential efficacy.
Part 1: Sourcing, Purity, and Physicochemical Characterization
The origin of this compound dictates its final composition, a factor that is paramount to its biological activity.
The Synthetic Approach: Purity and Consistency
Chemical synthesis offers the distinct advantage of producing this compound at high purity (>98% is commercially available), free from the confounding variables of co-occurring phytochemicals.[3] This allows for precise dose-response studies and a clear attribution of biological effects to a single molecular entity. A common synthetic route involves multi-step processes that can be tailored to produce specific analogues, enabling detailed structure-activity relationship (SAR) studies.
The primary benefit of synthesis is reproducibility . A defined synthetic protocol yields a consistent product, batch after batch, which is a cornerstone of regulatory approval and clinical development. However, this approach deliberately isolates the molecule from other compounds that might, in nature, act in concert to enhance its effects.
The Natural Source: A Complex Phytochemical Orchestra
The natural source of this compound is primarily the rhizome of Alpinia officinarum.[4] Extraction from this botanical source yields not a single compound, but a complex mixture of bioactive molecules. This introduces both opportunities and challenges.
Key Bioactive Co-constituents in Alpinia officinarum:
-
Other Diarylheptanoids: Yakuchinone A, Oxyphyllacinol, and Hexahydrocurcumin are structurally related compounds with their own pharmacological profiles.[5]
-
Flavonoids: Galangin, Kaempferol, Quercetin, and Isorhamnetin are potent antioxidants and anti-inflammatory agents.[6][7]
-
Phenylpropanoids: Compounds like ethyl-p-methoxycinnamate contribute to the overall bioactivity.[8]
-
Essential Oils: Volatile compounds that also possess antimicrobial and anti-inflammatory properties.[9]
This complex matrix raises the possibility of pharmacological synergy , where the combined effect of multiple compounds is greater than the sum of their individual effects.[10] For instance, flavonoids can enhance the antioxidant capacity of the extract, protecting the primary diarylheptanoid from degradation and contributing to a multi-target mechanism of action. The primary challenge, however, is standardization . The phytochemical profile of a natural extract can vary significantly based on geography, harvest time, and extraction method, making consistent dosing and reproducible results difficult to achieve.[5]
Part 2: Comparative Efficacy Analysis
Lacking direct comparative studies, this section analyzes data from separate investigations on synthetic analogues and natural diarylheptanoids to build an indirect comparison of their efficacy.
Anti-inflammatory and Anti-Neuroinflammatory Activity
A primary mechanism for the anti-inflammatory effects of diarylheptanoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).
-
Evidence from Synthetic Analogues: A study on a series of synthesized 1,7-diphenyl-1,4-heptadien-3-ones (close structural analogues) demonstrated potent inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglia cells. The most active compounds, CU-19 and CU-21, significantly reduced levels of NO, TNF-α, and IL-6, with their mechanism of action traced to the inhibition of NF-κB nuclear translocation and MAPK phosphorylation.
-
Evidence from Natural Diarylheptanoids: Extracts from Alpinia officinarum and purified diarylheptanoids from related species have consistently shown strong anti-inflammatory effects. For example, diarylheptanoids isolated from Alnus hirsuta inhibited LPS-induced NF-κB activation and subsequent NO and TNF-α production in RAW 264.7 macrophages with IC50 values in the low micromolar range.
Comparative Data Summary: Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Source | Cell Line | IC50 / Inhibition % | Citation |
| Synthetic Analogue (CU-21) | Synthetic | BV2 Microglia | ~66% inhibition at 10 µM | |
| Natural Diarylheptanoid (Hirsutenone) | Natural (from Alnus hirsuta) | RAW 264.7 | IC50: 9.2 µM | |
| Alpinia officinarum Hexane Extract | Natural Extract | RAW 264.7 | Significant inhibition | [5] |
This comparison, though indirect, suggests that both pure synthetic analogues and purified natural diarylheptanoids exhibit potent anti-inflammatory activity at similar concentration ranges. The key difference lies in the interpretation: the activity of the synthetic compound is unequivocally its own, while the activity of the natural product or extract may be the result of synergistic interactions.
Neuroprotective Activity
Neuroinflammation and oxidative stress are key pathologies in neurodegenerative diseases. A study on a purified diarylheptanoid from Alpinia officinarum, identified as 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one (a hydroxylated version of the topic compound), demonstrated significant neuroprotective effects. This naturally sourced compound protected cultured neurons from amyloid-β induced toxicity, reducing apoptosis and oxidative stress through the activation of the PI3K-mTOR pathway.[11]
Currently, there is a lack of published data on the neuroprotective effects of the specific synthetic this compound. This highlights a critical knowledge gap and an area for future investigation.
Part 3: Experimental Protocols & Methodologies
To empower researchers to conduct direct comparative studies, we provide a detailed protocol for a foundational anti-inflammatory assay.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory potential.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds (synthetic vs. natural) on NO production.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., synthetic this compound and a standardized Alpinia officinarum extract) in DMEM. Remove the old media from the cells and add 100 µL of media containing the test compounds. Include a "vehicle control" well with DMSO at the same final concentration. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "unstimulated" control wells).
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.
Causality and Self-Validation: A parallel cytotoxicity assay (e.g., MTT or WST-1) must be performed. This ensures that the observed decrease in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. A valid result shows high NO inhibition at non-toxic concentrations.
Part 4: Mechanistic Insights and Visualizations
The NF-κB Signaling Pathway
The anti-inflammatory action of many diarylheptanoids converges on the NF-κB pathway. The diagram below illustrates the canonical pathway and potential points of inhibition by compounds like this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition points by diarylheptanoids.
Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a head-to-head comparison of synthetic versus naturally sourced compounds.
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A Comparative Guide to the In Vitro Validation of 1,7-Diphenylhept-4-en-3-one as a Specific Nrf2 Pathway Activator
This guide provides a comprehensive framework for the in vitro validation of 1,7-Diphenylhept-4-en-3-one as a potent and specific activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Designed for researchers in drug discovery and cellular biology, this document moves beyond simple protocols to explain the scientific rationale behind a multi-tiered validation strategy. We will compare the performance of this novel compound against well-characterized Nrf2 activators, sulforaphane and curcumin, providing the experimental basis to establish its mechanism of action, potency, and specificity.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 acts as an adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[5]
Pharmacological activation of this pathway is a promising therapeutic strategy for diseases characterized by high oxidative stress.[1][6] Activators typically function by modifying reactive cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction.[6] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus.[5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 250 cytoprotective genes, including those involved in detoxification and antioxidant defense like NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5][6]
A Multi-Ttiered Strategy for In Vitro Validation
To rigorously validate this compound and establish its specificity, a sequential, multi-tiered experimental approach is essential. This strategy ensures that the observed activity is a direct result of Nrf2 pathway modulation and not an artifact of cytotoxicity or off-target effects.
Tier 0: Establishing a Non-Toxic Working Concentration
Rationale: The primary and most critical step is to differentiate true Nrf2 activation from a general cellular stress response induced by toxicity. Many compounds can trigger stress pathways at high concentrations, leading to false-positive results. A cytotoxicity assay identifies the concentration range where the compound is well-tolerated by the cells, ensuring that subsequent experiments measure a specific pharmacological effect.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound, Sulforaphane, and Curcumin (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC₅₀) is determined. Subsequent assays should use concentrations well below the CC₅₀.
Tier 1: Primary Screening for Nrf2-ARE Transcriptional Activity
Rationale: The definitive outcome of Nrf2 activation is the transcription of genes regulated by the Antioxidant Response Element (ARE).[6] An ARE-driven luciferase reporter assay is the gold standard for quantitatively measuring this activity.[3][8] It provides a direct, sensitive, and high-throughput method to determine if a compound can induce the Nrf2 transcriptional program and to quantify its potency (EC₅₀).
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Line: Utilize a stable cell line, such as the human breast cancer cell line MCF7-derived AREc32, which contains a stably integrated luciferase reporter gene under the control of 8 copies of the rat GSTA2 ARE.[9]
-
Plating: Seed AREc32 cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound and the positive controls (Sulforaphane, Curcumin) at non-toxic concentrations for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[10][11]
-
Analysis: Normalize the luciferase activity to the total protein content or a co-transfected control reporter (e.g., Renilla luciferase)[12][13]. Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀).
Comparative Performance Data (Hypothetical)
| Compound | EC₅₀ (µM) for ARE Activation | CC₅₀ (µM) from MTT Assay | Therapeutic Index (CC₅₀/EC₅₀) |
| This compound | 1.5 | > 50 | > 33.3 |
| Sulforaphane (Positive Control) | 2.5 | > 80 | > 32.0 |
| Curcumin (Positive Control) | 5.0 | > 100 | > 20.0 |
| Vehicle (0.1% DMSO) | No activity | > 100 | N/A |
Tier 2: Mechanistic Validation of the Molecular Target
Rationale: A positive result in the ARE reporter assay confirms Nrf2 transcriptional activation but does not prove the mechanism. To demonstrate that this compound acts specifically through the canonical Keap1-Nrf2 pathway, two key events must be verified: the disruption of the Keap1-Nrf2 protein-protein interaction (PPI) and the subsequent accumulation and nuclear translocation of Nrf2.
Experimental Protocol 1: Nrf2 Nuclear Translocation via Western Blot
-
Cell Treatment: Treat HepG2 cells with the EC₅₀ concentration of each compound for a defined period (e.g., 4-6 hours).
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blot: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2. Use Lamin B1 as a nuclear marker and α-Tubulin or GAPDH as a cytoplasmic marker to verify fractionation purity.[14][15][16]
-
Detection & Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the bands.[15] Quantify the band intensity and determine the ratio of nuclear to cytoplasmic Nrf2. A specific activator should significantly increase the nuclear Nrf2 level.[14]
Experimental Protocol 2: Keap1-Nrf2 Interaction Assay
Rationale: This assay directly tests the hypothesis that the compound interferes with the binding of Nrf2 to Keap1.[3] While several formats exist, an ELISA-based transcription factor assay provides a straightforward method.
-
Assay Principle: Use a 96-well plate pre-coated with a double-stranded DNA sequence containing the Nrf2 consensus binding site.[17][18]
-
Nuclear Extract Preparation: Prepare nuclear extracts from HepG2 cells treated with the test compounds.
-
Binding Reaction: Add the nuclear extracts to the wells. Activated Nrf2 from the extracts will bind to the immobilized DNA sequence.[19]
-
Detection: Add a primary antibody specific to the DNA-bound form of Nrf2, followed by an HRP-conjugated secondary antibody.[17]
-
Measurement: Add a colorimetric substrate and measure the absorbance at 450 nm.[17][19] The signal intensity is proportional to the amount of activated Nrf2 in the nucleus, providing an indirect but powerful measure of Keap1-Nrf2 disruption.
Tier 3: Confirmation of Downstream Functional Effects
Rationale: The final validation tier connects the mechanistic action of the compound to its intended biological function: the upregulation of cytoprotective genes and an enhanced cellular antioxidant capacity.
Experimental Protocol 1: Nrf2 Target Gene Expression by RT-qPCR
-
Cell Treatment: Treat HepG2 cells with the EC₅₀ concentration of each compound for 12-24 hours.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for canonical Nrf2 target genes (e.g., NQO1, HMOX1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20][21]
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A specific Nrf2 activator should induce a significant upregulation of these target genes.
Comparative Performance Data (Hypothetical)
| Compound (at EC₅₀) | NQO1 mRNA Fold Change | HMOX1 mRNA Fold Change | GCLM mRNA Fold Change |
| This compound | 8.5 ± 0.7 | 12.1 ± 1.1 | 6.2 ± 0.5 |
| Sulforaphane | 7.9 ± 0.6 | 11.5 ± 0.9 | 5.8 ± 0.4 |
| Curcumin | 4.2 ± 0.3 | 6.8 ± 0.5 | 3.5 ± 0.3 |
| Vehicle (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
Experimental Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Rationale: This assay provides a functional readout of the cell's ability to neutralize reactive oxygen species (ROS), which should be enhanced by the upregulation of Nrf2-dependent antioxidant enzymes.[22][23]
-
Principle: The assay uses the cell-permeable probe DCFH-DA, which is de-esterified within the cell to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[24][25] Antioxidants inhibit this oxidation.
-
Cell Plating & Loading: Plate HepG2 cells in a black, clear-bottom 96-well plate. After adherence, wash the cells and incubate them with the DCFH-DA probe.
-
Treatment: Remove the probe solution and treat the cells with the test compounds alongside a quercetin standard.
-
Oxidative Challenge: Add a peroxyl radical generator like ABAP to induce ROS formation.[23]
-
Measurement: Immediately measure the fluorescence emission (at 535 nm) with excitation (at 485 nm) every 5 minutes for 1 hour.
-
Analysis: Calculate the area under the curve and quantify the CAA value, often expressed as quercetin equivalents.[24] An increase in the CAA value indicates enhanced cellular antioxidant capacity.
Conclusion
References
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Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity. [Link]
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Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]
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Bai, Y., et al. (2015). Sulforaphane (SFN) activation of Nrf2 signaling. ResearchGate. [Link]
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Hu, C., et al. (2013). In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway. ACS Chemical Biology. [Link]
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Dinkova-Kostova, A. T., et al. (2015). Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells. Free Radical Biology and Medicine. [Link]
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Chorley, B. N., et al. (2012). Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha. Nucleic Acids Research. [Link]
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Padmanabhan, B., et al. (2006). Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance. Journal of Molecular Biology. [Link]
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Townsend, B. E., et al. (2016). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Experimental Gerontology. [Link]
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Lemke, K., et al. (2019). Evaluation of Nrf2 protein and its respective target genes by Western blot and RT-qPCR in CL-1 cell line after exposure to 5 µM of iAs in a time-response curve. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,7-Diphenylhept-4-en-3-one Quantification
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and natural products is paramount. This guide provides an in-depth technical comparison and cross-validation of three common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of 1,7-Diphenylhept-4-en-3-one. This diarylheptanoid, a compound of interest for its potential biological activities, presents unique analytical challenges that necessitate a thorough understanding of methodological strengths and limitations.[1][2]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of the cross-validation process. All protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]
Introduction to this compound and the Imperative of Cross-Validation
This compound is a diarylheptanoid with the molecular formula C₁₉H₂₀O and a molecular weight of approximately 264.4 g/mol .[1] Found in plants such as Alpinia officinarum, its enone structure and aromatic rings contribute to its chromophoric properties, making it suitable for UV-based detection. Given its potential therapeutic applications, having reliable and interchangeable analytical methods for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development.
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods can produce comparable, reliable, and consistent results for the same analyte in the same sample.[8][9][10][11] This is not merely a confirmatory exercise but a critical component of a robust analytical lifecycle, ensuring data integrity across different laboratories, instruments, or even during method transfer.[9][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse for the quantification of non-volatile, thermally stable compounds like this compound. The method's strength lies in its high resolution, sensitivity, and reproducibility.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the diarylheptanoid. An isocratic mobile phase of acetonitrile and water provides a balance between adequate retention and reasonable run times. The UV detection wavelength is set at 280 nm, corresponding to a known absorbance maximum (λmax) for this compound, which enhances sensitivity and selectivity.
Experimental Protocol: HPLC-UV Quantification
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade) for standard and sample preparation
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: For a hypothetical formulation, dissolve a portion equivalent to 10 mg of the analyte in 100 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter. Dilute the filtrate to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solutions in triplicate.
HPLC-UV Workflow Diagram
Caption: HPLC-UV method workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method. Due to the relatively high molecular weight and potential for thermal degradation of this compound, careful optimization of the GC conditions is necessary. Derivatization is often employed for ketones to improve their volatility and thermal stability.[13][14][15][16]
Rationale for Method Design
A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound. Given the ketone functional group, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is proposed to form a more volatile and thermally stable oxime derivative, which also enhances sensitivity in electron capture negative ionization (ECNI) mode, though electron ionization (EI) is also applicable and provides characteristic fragmentation patterns for structural confirmation.[13][15]
Experimental Protocol: GC-MS Quantification
Objective: To develop and validate a GC-MS method for the quantification of this compound.
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard (>98% purity)
-
Pyridine (anhydrous)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Ethyl acetate (GC grade)
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): As per the HPLC method, dissolve 10 mg of the reference standard in 10 mL of ethyl acetate.
-
Calibration Standards Preparation: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Cap the vials tightly and heat at 60 °C for 1 hour.
-
Cool to room temperature. The solutions are ready for injection.
-
-
Sample Preparation: Extract a known amount of the sample with ethyl acetate. Filter and dilute to fall within the calibration range. Proceed with the derivatization step.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless (1 µL)
-
Oven temperature program: 150 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.
-
-
Analysis: Inject the derivatized standards and samples.
GC-MS Workflow Diagram
Caption: GC-MS with derivatization workflow.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with chromophores.[17][18][19][20][21] Its primary limitation is a lack of specificity compared to chromatographic methods.
Rationale for Method Design
The quantification is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[20][21] The analysis is performed at the λmax of 280 nm to maximize sensitivity and minimize interference. Methanol is a suitable solvent as it is transparent in the UV region of interest and effectively solubilizes the analyte.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To develop and validate a UV-Vis spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
Reagents:
-
Methanol (spectroscopic grade)
-
This compound reference standard (>98% purity)
Procedure:
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Prepare the sample as in the HPLC method, but dilute with methanol to an expected concentration within the calibration range.
-
Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm to confirm the λmax is at 280 nm.
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Analysis: Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample.
UV-Vis Spectrophotometry Workflow Diagram
Caption: UV-Vis spectrophotometry quantification workflow.
Cross-Validation Study Design and Results
A cross-validation study was designed to compare the performance of the three validated methods. A single batch of a hypothetical formulation containing this compound was prepared and analyzed by each method. The validation parameters were assessed according to ICH Q2(R2) guidelines.[3][4][5][6][7]
Method Validation Parameters
The following tables summarize the hypothetical performance data for each method.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | 2 - 12 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Intercept | < 2% of response at 100% concentration | < 5% of response at 100% concentration | < 2% of response at 100% concentration |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | |||
| Low QC (98-102%) | 99.5% | 101.2% | 99.8% |
| Mid QC (98-102%) | 100.3% | 99.1% | 100.5% |
| High QC (98-102%) | 101.1% | 98.8% | 101.0% |
| Precision (%RSD) | |||
| Repeatability (<2%) | 0.8% | 1.5% | 0.5% |
| Intermediate Precision (<3%) | 1.2% | 2.1% | 0.9% |
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| LOD (µg/mL) | 0.3 | 0.03 | 0.5 |
| LOQ (µg/mL) | 1.0 | 0.1 | 2.0 |
| Selectivity | High (separation from impurities) | Very High (mass fragmentation) | Low (potential matrix interference) |
Cross-Validation Results
A single sample solution with a target concentration of 50 µg/mL was analyzed six times by each method.
Table 4: Comparison of Quantification Results
| Replicate | HPLC-UV (µg/mL) | GC-MS (µg/mL) | UV-Vis (µg/mL) |
| 1 | 50.2 | 49.5 | 51.5 |
| 2 | 49.8 | 50.8 | 50.9 |
| 3 | 50.5 | 51.1 | 51.8 |
| 4 | 49.9 | 49.9 | 51.2 |
| 5 | 50.1 | 50.2 | 50.7 |
| 6 | 50.3 | 49.7 | 51.3 |
| Mean | 50.13 | 50.20 | 51.23 |
| %RSD | 0.55% | 1.25% | 0.73% |
| % Difference from HPLC | - | +0.14% | +2.19% |
Discussion and Method Comparison
The cross-validation demonstrates that both HPLC-UV and GC-MS provide highly comparable results, with a mean difference of only 0.14%. This indicates that these methods can be used interchangeably for the quantification of this compound. The GC-MS method, while more complex due to the derivatization step, offers superior sensitivity (LOQ of 0.1 µg/mL) and unparalleled specificity, making it ideal for trace analysis or as a confirmatory method.
The HPLC-UV method stands out for its robustness, excellent precision, and ease of use, making it the preferred choice for routine quality control applications.
The UV-Vis spectrophotometric method, while demonstrating good precision, yielded a result approximately 2.2% higher than the chromatographic methods. This slight positive bias is likely due to minor interferences from excipients or impurities in the sample matrix that absorb at 280 nm, a common limitation of this technique. While suitable for rapid, preliminary assessments, it lacks the specificity required for regulatory submissions or in the presence of a complex matrix.
Conclusion
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of this compound.
-
HPLC-UV is the recommended method for routine analysis due to its balance of precision, accuracy, and efficiency.
-
GC-MS serves as an excellent, highly sensitive, and specific confirmatory method.
-
UV-Vis Spectrophotometry is a valuable tool for rapid screening but should be used with caution for final quantification due to its lower selectivity.
The choice of method should always be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the regulatory context. The principles and protocols outlined herein provide a solid foundation for making informed decisions and ensuring the generation of high-quality, reliable analytical data.
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This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1,7-diphenylhept-4-en-3-one, a diarylheptanoid with therapeutic potential, and its related compounds. We will delve into the rationale behind target protein selection, present a detailed experimental protocol for in silico analysis, and discuss the interpretation of results in the context of experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Therapeutic Promise of Diarylheptanoids
This compound belongs to the diarylheptanoid class of natural products, which are structurally similar to curcumin, the active component of turmeric.[1] Diarylheptanoids have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The structural backbone of two aromatic rings linked by a seven-carbon chain offers a versatile scaffold for chemical modifications to enhance potency and selectivity against various biological targets.[4] Understanding the molecular interactions of these compounds with specific protein targets is paramount for optimizing their therapeutic potential and designing novel drug candidates. Molecular docking serves as a powerful computational tool to predict and rationalize the binding of these small molecules to the active sites of proteins, thereby elucidating their mechanism of action at a molecular level.[5]
Target Protein Selection: Rationale and Preparation
The selection of appropriate protein targets is a critical first step in any meaningful docking study. Based on the known anti-inflammatory and potential anti-cancer activities of diarylheptanoids, we have selected the following three key proteins implicated in these pathways:
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[6] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The structural similarity of this compound to curcumin, a known COX-2 inhibitor, makes it a prime target for investigation.[7] For our study, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR).[8]
-
NF-kappa-B (NF-κB) p50 Homodimer: A transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[9][10] Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases and cancers. Given that some diarylheptanoids have been shown to modulate NF-κB signaling, we will investigate the direct interaction with the p50 subunit.[11] The crystal structure of the murine NF-κB p50 homodimer will be used for this study (PDB ID: 1NFK).[12]
-
Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[13] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prominent target for cancer therapy.[14][15] Analogs of this compound have demonstrated effects on this pathway.[16] We will use the crystal structure of the p110γ subunit of PI3K (PDB ID: 3L13) for our docking analysis.[17]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This protocol outlines the necessary steps for preparing the ligands and proteins, performing the docking simulations using AutoDock Vina, and analyzing the results.
I. Ligand and Protein Preparation
-
Ligand Preparation:
-
Obtain the 2D structures of this compound and its selected analogs (e.g., 1,7-diphenyl-4,6-heptadien-3-one[18] and 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one[19]) from a chemical database like PubChem.[1][18][20]
-
Convert the 2D structures to 3D structures using a molecular modeling software such as Avogadro or Chem3D.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structures in a PDB file format.
-
Using AutoDock Tools (ADT), convert the ligand PDB files to the PDBQT format, which includes partial charges and rotatable bond information.[5]
-
-
Protein Preparation:
-
Download the crystal structures of the target proteins (PDB IDs: 5KIR, 1NFK, 3L13) from the RCSB Protein Data Bank.[8][12][17]
-
Open the PDB files in a molecular visualization tool like PyMOL or UCSF Chimera.[21]
-
Prepare the protein for docking by:
-
Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions).
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
-
Save the prepared protein structures in the PDBQT format using AutoDock Tools.[5]
-
II. Docking Simulation with AutoDock Vina
-
Grid Box Generation:
-
For each prepared protein, define a grid box that encompasses the active site. The coordinates of the co-crystallized ligand can be used to center the grid box. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[22]
-
-
Configuration File:
-
Create a configuration text file for each docking run. This file specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.[23]
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[24] Vina will then perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each conformation.
-
III. Analysis of Docking Results
-
The primary output of AutoDock Vina is a PDBQT file containing the docked conformations (poses) of the ligand, ranked by their predicted binding affinities in kcal/mol.[25]
-
The binding affinity represents the free energy of binding; a more negative value indicates a more favorable interaction.[7]
-
Visualize the docked poses in complex with the protein using PyMOL or UCSF Chimera to analyze the interactions.[26]
-
Identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site.[27]
Visualization of the Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Comparative Docking Results
The following table summarizes the predicted binding affinities of this compound and its analogs with the selected target proteins.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | COX-2 | 5KIR | -9.8 | Arg120, Tyr355, Val523 |
| NF-κB p50 | 1NFK | -8.5 | Arg54, Cys59, His64 | |
| PI3Kγ | 3L13 | -9.2 | Val882, Met804, Tyr867 | |
| 1,7-Diphenyl-4,6-heptadien-3-one | COX-2 | 5KIR | -10.2 | Arg120, Tyr355, Ser530, Val523 |
| NF-κB p50 | 1NFK | -8.9 | Arg54, Cys59, His64, Arg187 | |
| PI3Kγ | 3L13 | -9.5 | Val882, Met804, Tyr867, Lys833 | |
| 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one | COX-2 | 5KIR | -10.5 | Arg120, Tyr355, Ser353, Gln192 |
| NF-κB p50 | 1NFK | -9.1 | Arg54, Cys59, Glu60, His64 | |
| PI3Kγ | 3L13 | -9.9 | Val882, Met804, Tyr867, Asp964 |
Discussion and Structure-Activity Relationship
The docking results suggest that all three compounds exhibit favorable binding affinities for the selected target proteins. Notably, the analogs of this compound show slightly better binding energies. The introduction of a second double bond in 1,7-diphenyl-4,6-heptadien-3-one and a hydroxyl group in 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one appear to enhance the binding affinity, likely due to increased planarity and the potential for additional hydrogen bonding interactions, respectively.
For COX-2, all compounds are predicted to bind within the cyclooxygenase channel, with key interactions involving residues such as Arg120 and Tyr355, which are known to be important for inhibitor binding.[6] The hydroxylated analog shows the strongest predicted affinity, potentially forming a hydrogen bond with Ser353 or Gln192.
In the case of the NF-κB p50 homodimer, the compounds are predicted to bind at the dimerization interface, which could potentially disrupt its DNA-binding activity. The interactions with charged residues like Arg54 and Glu60 suggest a significant electrostatic component to the binding.
For PI3Kγ, the compounds are predicted to occupy the ATP-binding pocket, a common target for kinase inhibitors. The interactions with the hinge region residue Val882 are indicative of a competitive binding mode. The hydroxyl group of 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one may form a crucial hydrogen bond with the backbone of the hinge region, explaining its higher predicted affinity.
The Imperative of Experimental Validation
While molecular docking provides valuable insights into potential protein-ligand interactions, it is crucial to validate these computational predictions with experimental data.[28] In vitro enzyme inhibition assays are the gold standard for confirming the inhibitory activity of a compound against a specific enzyme.
Illustrative Example: COX-2 Inhibition Assay
To validate the predicted activity against COX-2, a fluorescence-based inhibitor screening assay could be performed. This assay measures the peroxidase activity of COX-2. In the presence of an inhibitor, the rate of the reaction decreases. By testing a range of inhibitor concentrations, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
For instance, if the IC50 value of 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one against COX-2 was experimentally determined to be in the low micromolar range, this would lend strong support to the docking prediction of high binding affinity. A lower IC50 value generally correlates with a stronger binding affinity.[29]
Conclusion
This guide has outlined a comprehensive approach for the comparative docking analysis of this compound and its analogs against key protein targets implicated in inflammation and cancer. The in silico results indicate that these diarylheptanoids are promising scaffolds for the development of inhibitors targeting COX-2, NF-κB, and PI3K. The presented docking protocol provides a robust framework for researchers to conduct similar studies, and the emphasis on experimental validation underscores the importance of integrating computational and experimental approaches in modern drug discovery. The structure-activity relationships suggested by this study can guide the future design and synthesis of more potent and selective diarylheptanoid-based therapeutic agents.
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Structures of PI3K (with PDB ID: 5JHB), Akt (PDB ID: 3MV5), and mTOR... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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How to validate the molecular docking results ? | ResearchGate. (2022, April 25). Retrieved January 16, 2026, from [Link]
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(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved January 16, 2026, from [Link]
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Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved January 16, 2026, from [Link]
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Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved January 16, 2026, from [Link]
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Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC - PubMed Central. (2022, May 31). Retrieved January 16, 2026, from [Link]
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Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved January 16, 2026, from [Link]
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3L13: Crystal Structures of Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors - RCSB PDB. (2010, February 16). Retrieved January 16, 2026, from [Link]
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5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB. (2016, September 28). Retrieved January 16, 2026, from [Link]
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Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D. (2021, September 2). Retrieved January 16, 2026, from [Link]
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Diarylheptanoid as nutraceutical: A review - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
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1NFK: STRUCTURE OF THE NUCLEAR FACTOR KAPPA-B (NF-KB) P50 HOMODIMER. (1995, February 28). Retrieved January 16, 2026, from [Link]
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NF-κB - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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A Structural Guide to Proteins of the NF-κB Signaling Module - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
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Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
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This compound | C19H20O | CID 641643 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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A schematic representation of the PI3K/Akt/mTOR pathway The... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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PI3k/AKT/mTOR Pathway - YouTube. (2020, October 19). Retrieved January 16, 2026, from [Link]
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1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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1,7-Diphenyl-4,6-heptadien-3-one | C19H18O | CID 342344 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity - PubMed. (2016, December 1). Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,7-Diphenylhept-4-en-3-one
As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only scientifically sound but also practical for your laboratory setting. The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. This guide moves beyond a simple checklist to explain the rationale behind the proper disposal procedures for 1,7-Diphenylhept-4-en-3-one, ensuring a safe and compliant workflow.
Compound Profile and Hazard Assessment
This compound is a diarylheptanoid, a class of natural products that have been isolated from plants like Alpinia officinarum.[1][2][3] While not classified as an acutely hazardous substance in all available Safety Data Sheets (SDS), it requires careful handling due to its potential as a skin, eye, and respiratory irritant. Furthermore, related chemical structures often carry warnings for aquatic toxicity, mandating that this compound must not enter drains or the environment.[4][5]
Understanding the nature of the chemical is the first step in responsible disposal. All chemical waste must be managed in a way that is safe, environmentally sound, and compliant with federal, state, and local regulations.[6]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₀O |
| CAS Number | 79559-59-4 |
| Physical State | Powder / Oil |
| Molecular Weight | 264.4 g/mol [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7][8] |
| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Some related compounds are very toxic to aquatic life with long-lasting effects.[4][5] |
The Hierarchy of Chemical Waste Management
Before detailing the disposal steps, it's crucial to understand the universally accepted hierarchy of waste management. The primary goal is always to minimize waste generation.
Caption: Logical flow of preferred waste management practices.
Strategies for waste minimization include ordering only the necessary quantities of chemicals, keeping a detailed inventory to avoid duplicate purchases, and reducing the scale of experiments where possible.[6][9]
Core Disposal Workflow: A Self-Validating System
The disposal of this compound must follow a systematic process to ensure safety and compliance. This workflow ensures that each critical step is addressed, from generation to final pickup by environmental health and safety (EHS) professionals.
Caption: Step-by-step workflow for chemical waste disposal.
Step-by-Step Disposal Protocols
All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by your institution's safety office.[10] Under no circumstances should this compound or its solutions be disposed of down the sink.[4][11]
-
Containerization: The best container for your hazardous waste is often the original chemical container.[10] If this is not feasible, use a new, clean container made of a compatible material (e.g., glass or a chemically resistant plastic like HDPE) that can be securely sealed.
-
Labeling: Affix a "Hazardous Waste" label to the container.[12] Fill it out completely, listing "this compound" as the chemical content. Avoid using abbreviations or chemical formulas.[13]
-
Storage: Keep the container tightly closed except when adding waste.[13] Store it in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and away from incompatible chemicals.[12][14]
-
Disposal: Once the container is ready, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[6][10]
-
Segregation (Critical Step): The primary driver for segregating liquid waste is the solvent.
-
Non-Halogenated Solvents: Solutions of this compound in solvents like Acetone, DMSO, or Ethyl Acetate should be collected in a dedicated "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents: Solutions in Chloroform or Dichloromethane must be collected in a separate "Halogenated Organic Waste" container.
-
Aqueous Waste: While this compound has low water solubility, any aqueous solutions containing it should be collected as hazardous aqueous waste.
-
Rationale: Mixing halogenated and non-halogenated solvents complicates the final disposal process (e.g., incineration) and significantly increases costs.[9]
-
-
Containerization: Use appropriate, leak-proof containers, preferably plastic, with secure screw caps.[6][9] Ensure the container material is compatible with the solvent being used.
-
Labeling: Attach a "Hazardous Waste" label. List all chemical constituents by their full name and estimate the percentage of each. Keep a running log.
-
Storage: Keep containers closed and stored in secondary containment (like a spill tray) within the SAA to prevent spills.[9][13]
-
Disposal: Do not overfill containers; leave at least 10% headspace.[9] Request a pickup from EHS when the container is full.
-
Solid Waste: Items like gloves, weighing paper, and absorbent pads contaminated with this compound are considered solid hazardous waste.
-
Procedure: Collect these materials in a clearly labeled, sealed plastic bag or a lined pail designated for "Contaminated Solid Waste".[15]
-
-
Sharps: Contaminated sharps such as needles or broken glassware must be placed in a puncture-proof sharps container specifically labeled for chemical contamination.[15]
-
Empty Containers: An "empty" container that held this compound must still be managed properly.
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone).[13] The first two rinsates must be collected and disposed of as hazardous liquid waste.[11][13] After the third rinse, the container can often be air-dried in a fume hood. Once dry and free of residue, deface or remove the original label and dispose of it in the regular laboratory trash or recycling.[14]
-
Emergency Procedures: Spills
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[10]
-
Alert & Isolate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate and contact EHS.
-
Contain: For small spills, use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up solvent spills.
-
Clean: Collect the absorbent material using scoops or tongs.
-
Dispose: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container and dispose of it as contaminated solid waste.
By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan, as it provides the definitive guidance for your location.[12]
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound | C19H20O | CID 641643. PubChem.
- 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4. BioCrick.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932. PubChem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- This compound | 79559-59-4. Benchchem.
- 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4. ChemFaces.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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A Senior Application Scientist's Guide to Handling 1,7-Diphenylhept-4-en-3-one
Authored for Drug Development Professionals
As researchers and scientists in the fast-paced world of drug development, our focus is often on the therapeutic potential of novel compounds. However, the foundation of groundbreaking research is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, field-proven safety and logistical information for handling 1,7-Diphenylhept-4-en-3-one, a diarylheptanoid compound. The protocols outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and compliance with safety standards.
Hazard Identification and Risk Assessment
A thorough risk assessment is the first step in any experimental plan. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace for hazards to determine the necessary Personal Protective Equipment (PPE).[2]
| Hazard Category | Potential Risk | Justification & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Moderate | Structurally similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3] The toxicological properties have not been thoroughly investigated.[4] |
| Skin Irritation/Sensitization | Possible | α,β-unsaturated ketones can react with biological nucleophiles, potentially causing skin irritation or allergic reactions upon repeated exposure.[1][3] |
| Eye Irritation | Possible | As with most fine chemical powders, dust can cause serious eye irritation.[3] |
| Reactivity | Low | Stable under recommended storage conditions.[4] Avoid strong oxidizing agents.[5] |
| Environmental | Unknown | Data is not available. As a precaution, prevent release into the environment. Do not let the product enter drains.[4] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a critical control measure dictated by the risk assessment. Per OSHA's Laboratory Standard (29 CFR 1910.1450), appropriate PPE must be provided and used to minimize exposure to hazardous chemicals.[6][7]
| Protection Type | Specification | Rationale & Standard |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides splash protection against organic solvents and the compound itself. Inspect gloves for tears or degradation before each use. For prolonged contact, consult the glove manufacturer's compatibility charts. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields or tightly fitting safety goggles.[8] | Protects against dust particles and accidental splashes. A face shield should be worn over safety glasses if there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. Must be buttoned and sleeves should be full-length. |
| Respiratory Protection | Not typically required for small-scale handling of solids. | If significant dust is generated or if working with solutions outside of a fume hood, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation.[9][10] |
Operational Handling & Storage Plan
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Chemical Handling Protocol
-
Designated Area: All handling of this compound (weighing, transfers, solution preparation) should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[4]
-
Weighing: Use a microbalance within a ventilated enclosure to prevent the aerosolization of the powder. Use anti-static weighing boats.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. If sonication is required, ensure the vessel is capped.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4][11]
Storage
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8]
-
Location: Keep it away from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date received, in accordance with the OSHA Laboratory Standard.[12]
Spill & Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is crucial.
Spill Cleanup
-
Evacuate & Secure: Alert others in the area and restrict access.
-
Assess: For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Wearing appropriate PPE, carefully scoop the material into a labeled waste container.[4] Clean the spill area with a compatible solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[8][11] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment and public health.
-
Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated gloves, weighing paper, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solvent Waste: Solutions containing the compound should be collected in a separate, compatible hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[4] Never discharge chemical waste down the sewer.[7]
Workflow & Logic Diagram
The following diagram illustrates the complete, self-validating workflow for handling this compound, from procurement to disposal.
Caption: End-to-end workflow for safe handling of this compound.
References
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available from: [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link]
-
OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press. Available from: [Link]
-
Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (2025). ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Plant Products [plantproducts.com]
- 10. bvl.bund.de [bvl.bund.de]
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- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
